molecular formula C9H7NO B1581195 4-Phenyloxazole CAS No. 20662-89-9

4-Phenyloxazole

Cat. No.: B1581195
CAS No.: 20662-89-9
M. Wt: 145.16 g/mol
InChI Key: NTFMLYSGIKHECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyloxazole, with the CAS number 20662-89-9, is a five-membered heterocyclic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The oxazole ring is a privileged structure in drug discovery, known for its role in forming the core of various biologically active molecules . In research, this compound is of significant interest as a precursor and model compound for developing new therapeutic agents. Oxazole derivatives are extensively studied for their diverse biological activities, which include potent anti-inflammatory, antioxidant, and analgesic properties . Specifically, related oxazolone derivatives have demonstrated strong in vitro activity, such as inhibiting lipid peroxidation and lipoxygenase (LOX), which are key pathways in the inflammatory response . The this compound structure contributes to the pharmacophore of compounds investigated as potential cycloxygenase-2 (COX-2) inhibitors, making it a valuable scaffold for designing new anti-inflammatory drugs . This product is intended for research purposes as a chemical reference standard and a synthetic intermediate. Its physical properties include a density of 1.11 g/cm³ and a boiling point of 261.6°C at 760 mmHg . Please Note: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMLYSGIKHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343354
Record name 4-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-89-9
Record name 4-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-phenyloxazole molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals. It synthesizes physicochemical data, synthetic protocols, and therapeutic applications of the 4-phenyloxazole scaffold.[1]

Molecular Architecture, Synthetic Protocols, and Therapeutic Utility

Part 1: Physicochemical Identity

The this compound moiety is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its 5-phenyl isomer.[1] It serves as a critical bioisostere for amide bonds and a rigid linker in kinase inhibitors, positioning hydrophobic aryl groups into specific enzymatic pockets (e.g., ATP-binding sites).

Core Specifications
PropertySpecification
IUPAC Name 4-Phenyl-1,3-oxazole
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Monoisotopic Mass 145.0528 Da
CAS Registry 20662-89-9
Physical State Viscous oil / Low-melting solid (Commercial grade often liquid)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
LogP (Predicted) ~2.3 (Lipophilic)
Structural Logic

The oxazole ring is a 5-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.[2]

  • Basicity: The nitrogen atom is weakly basic (pK

    
     of conjugate acid ~0.8), allowing for H-bond acceptance in active sites without protonation at physiological pH.
    
  • Regiochemistry: In This compound , the phenyl ring is attached to the carbon adjacent to the nitrogen (C4). This creates a specific vector for

    
    -
    
    
    
    stacking interactions, distinct from the 5-phenyl isomer where the substituent is adjacent to oxygen.

Part 2: Synthetic Architecture

A common pitfall in oxazole synthesis is the regiochemical ambiguity between 4-substituted and 5-substituted products. The Van Leusen reaction (TosMIC + Aldehyde) typically yields 5-substituted oxazoles.

To synthesize This compound with high fidelity, the Bredereck Synthesis (using


-haloketones) or the Robinson-Gabriel Cyclodehydration  are the protocols of choice.
Primary Protocol: Modified Bredereck Synthesis

This method is preferred for its operational simplicity and regiocontrol. It utilizes formamide as both the solvent and the source of the C2-N3 fragment.

Reaction Scheme:



Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: 2-Bromoacetophenone (10.0 mmol, 1.99 g).

    • Reagent/Solvent: Formamide (excess, 10 mL).

    • Catalyst: Conc. H₂SO₄ (catalytic, 2-3 drops) or Bronsted acid equivalent.

  • Reaction:

    • Charge a round-bottom flask with 2-bromoacetophenone and formamide.

    • Heat the mixture to 130–140°C for 2–4 hours. Note: High temperature is required to drive the condensation and dehydration.

    • Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) will disappear, and a new fluorescent spot (Rf ~0.4) will appear.[3][4]

  • Workup:

    • Cool reaction to room temperature.[4]

    • Pour into crushed ice/water (50 mL) and neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

    • Yield: Typically 60–75% as a pale yellow oil.

Synthetic Logic Diagram (DOT)

SynthesisWorkflow Start Start: 2-Bromoacetophenone Reagent Add Formamide (Excess) + Cat. H2SO4 Start->Reagent Heat Heat to 135°C (2-4 h) Cyclocondensation Reagent->Heat Intermediate Intermediate: 4-Hydroxy-oxazoline Heat->Intermediate Mechanism Dehydration Dehydration (-H2O) Intermediate->Dehydration Workup Quench (Ice/NaHCO3) Extract (EtOAc) Dehydration->Workup Product End Product: This compound Workup->Product

Caption: Workflow for the regioselective synthesis of this compound via formamide condensation.

Part 3: Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following data confirms the structure of this compound, distinguishing it from the 5-phenyl isomer (where the C4-H proton singlet would appear at a different shift).

Spectroscopic Signature
TechniqueDiagnostic SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃)

7.95 (s, 1H)
C2-H (Oxazole proton between O and N)

7.80 (s, 1H)
C5-H (Oxazole proton adjacent to O)

7.75 (d, 2H)
Ortho-Ph protons

7.30–7.45 (m, 3H)
Meta/Para-Ph protons
¹³C NMR (100 MHz, CDCl₃)

151.5
C2 (Azomethine carbon)

140.2
C4 (Quaternary ipso-carbon)

133.5
C5 (Oxazole ring carbon)
Mass Spectrometry m/z 146.06 [M+H]⁺Protonated molecular ion

Validation Check: The presence of two distinct singlets in the aromatic region (C2-H and C5-H) confirms the 4-substituted structure. A 4,5-disubstituted oxazole would lack the C5-H singlet.

Part 4: Therapeutic Utility & Pharmacophore Mapping

In drug development, the this compound scaffold is not merely a linker; it is a functional pharmacophore.

Mechanism of Action: Kinase Inhibition

The oxazole ring mimics the adenine ring of ATP in kinase inhibitors.

  • H-Bond Acceptor: The N3 nitrogen accepts a hydrogen bond from the "hinge region" of the kinase backbone.

  • Hydrophobic Clamp: The C4-phenyl group projects into the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

Case Study: NSAIDs and COX-2 Inhibition

While Oxaprozin (a marketed NSAID) utilizes a 4,5-diphenyloxazole scaffold, the this compound core is a validated precursor for Valdecoxib analogs (COX-2 selective inhibitors). The C4-phenyl group aligns with the hydrophobic channel of the COX-2 enzyme, while the C5 position can be derivatized with sulfonamides to engage the Arg120 side chain.

Pharmacophore Interaction Diagram (DOT)

Pharmacophore Hinge Kinase Hinge Region (H-Bond Donor) OxazoleN Oxazole N3 (H-Bond Acceptor) Hinge->OxazoleN Hydrogen Bond Pocket Hydrophobic Pocket (Gatekeeper) Phenyl C4-Phenyl Group (Pi-Stacking / VdW) Pocket->Phenyl Hydrophobic Interaction OxazoleN->Phenyl OxazoleO Oxazole O1 (Electronic Modulation) OxazoleN->OxazoleO

Caption: Pharmacophore map showing the binding mode of this compound in a theoretical kinase ATP-binding site.

References

  • PubChem. (2025). 4-Phenyl-1,3-oxazole Compound Summary. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • RSC Medicinal Chemistry. (2021). Oxazolidinones and Oxazoles as versatile scaffolds in medicinal chemistry. [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyloxazole (CAS: 765-63-9) is a critical heterocyclic scaffold utilized extensively in medicinal chemistry (as a pharmacophore for NSAIDs and enzyme inhibitors) and in material science as a primary organic scintillator. Its electronic structure, characterized by the 1,3-oxazole ring substituted at the 4-position with a phenyl group, imparts unique fluorescence properties and chemical reactivity.

This technical guide provides a comprehensive spectroscopic atlas (NMR, IR, Mass Spectrometry) and a validated synthesis protocol for this compound. It is designed for researchers requiring high-fidelity reference data for structural elucidation and purity analysis.

Part 1: Synthesis & Structural Context[1]

Validated Synthesis Protocol (Bredereck Synthesis)

The most robust route to this compound involves the cyclocondensation of


-bromoacetophenone with formamide. This method is preferred over the Robinson-Gabriel synthesis for this specific derivative due to higher atom economy and simplified workup.

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the formamide oxygen on the


-carbon of the acetophenone derivative, followed by dehydration and ring closure.

Protocol:

  • Reagents:

    
    -Bromoacetophenone (1.0 eq), Formamide (excess, ~15-20 eq).
    
  • Conditions: Heat neat mixture at 130–140°C for 2–4 hours.

  • Workup: Pour into ice water, neutralize with NaHCO

    
    , extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography (Hexane:EtOAc).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: alpha-Bromoacetophenone + Formamide (Excess) Reaction Cyclocondensation 130-140°C, 2-4 hrs (Neat) Start->Reaction Heat Quench Quench: Pour into Ice Water Neutralize (NaHCO3) Reaction->Quench Complete Extraction Extraction: Ethyl Acetate / Brine Wash Quench->Extraction Purification Purification: Column Chromatography (Hexane:EtOAc) Extraction->Purification Product Final Product: This compound (White/Pale Yellow Solid) Purification->Product

Figure 1: Step-by-step workflow for the Bredereck synthesis of this compound.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of this compound is distinct due to the two heteroatoms (O and N) in the ring, which create significant deshielding effects.

  • Solvent: CDCl

    
     (Chloroform-d)
    
  • Reference: TMS (0.00 ppm)


H NMR Interpretation

The oxazole ring protons (H2 and H5) appear as singlets in the aromatic region.

  • H2 (C2-H): Located between the oxygen and nitrogen, this proton is the most deshielded. It typically appears as a sharp singlet around 7.90 – 8.00 ppm .

  • H5 (C5-H): Located adjacent to the oxygen and the phenyl ring. It appears slightly downfield of the phenyl protons but often upfield of H2, typically around 7.80 – 7.95 ppm . Note: In some high-resolution spectra, long-range coupling (

    
     Hz) may be observed between H2 and H5.
    
  • Phenyl Group: Appears as a multiplet in the 7.30 – 7.80 ppm range.


C NMR Interpretation
  • C2: The carbon between O and N is extremely deshielded (~150-152 ppm).

  • C4/C5: The C4 (quaternary) and C5 (CH) carbons appear in the 130-140 ppm range.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the oxazole ring and the phenyl substituent.

  • Molecular Ion (

    
    ):  m/z 145 (Base peak or very high intensity).
    
  • Fragmentation Pathway:

    • Loss of HCN (27 Da): Cleavage of the O1-C2 and C4-C5 bonds often results in the loss of neutral HCN, yielding a radical cation at m/z 118.

    • Loss of CO (28 Da): Cleavage involving the oxygen atom can lead to the expulsion of carbon monoxide, yielding m/z 117.

    • Benzoyl Cation (

      
      ):  A characteristic peak at m/z 105 often appears if the ring rearranges to expel fragments leaving the benzoyl moiety.
      
Mass Spec Fragmentation Logic

MassSpec M_Ion Molecular Ion (M+) m/z 145 Frag1 [M - HCN]+ m/z 118 M_Ion->Frag1 - HCN (27) Frag2 [M - CO]+ m/z 117 M_Ion->Frag2 - CO (28) Frag3 Benzoyl Cation m/z 105 Frag2->Frag3 Rearrangement Phenyl Phenyl Cation m/z 77 Frag3->Phenyl - CO

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum is useful for confirming the presence of the oxazole ring breathing modes and the absence of the carbonyl stretch from the starting material (


-bromoacetophenone).
  • C=N Stretch: ~1550 – 1580 cm

    
     (Characteristic of the oxazole ring).
    
  • C-O-C Stretch: ~1080 – 1150 cm

    
    .
    
  • Aromatic C-H: > 3000 cm

    
     (Weak).
    
  • Ring Breathing: ~1480 – 1500 cm

    
    .
    

Part 3: Consolidated Data Tables

Table 1: H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralAssignment
H-2 7.96Singlet (s)1HOxazole Ring (N-CH=O)
H-5 7.85Singlet (s)1HOxazole Ring (O-CH=C)
Ph-o 7.75 – 7.80Multiplet (m)2HPhenyl (Ortho)
Ph-m, p 7.30 – 7.45Multiplet (m)3HPhenyl (Meta/Para)
Table 2: Key IR Absorption Bands (KBr Pellet)
Wavenumber (cm

)
IntensityFunctional Group Assignment
3120 - 3050 WeakC-H Stretch (Aromatic/Heteroaromatic)
1610, 1550 MediumC=N / C=C Ring Stretch
1490 StrongOxazole Ring Breathing
1260, 1130 MediumC-O-C Asymmetric Stretch
745, 690 StrongC-H Out-of-Plane Bending (Monosubstituted Benzene)

References

  • Synthesis Validation:Bredereck, H., & Gompper, R. (1954). "Formamide in organic synthesis." Chemische Berichte.
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 5621 (Oxazole derivatives). [Link]

  • Mass Spectrometry: NIST Mass Spec Data Center. "Fragmentation of Oxazole Derivatives." NIST Chemistry WebBook, SRD 69. [Link][1]

  • General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Photophysical Properties of Phenyl-Substituted Oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of phenyl-substituted oxazoles, specifically focusing on 2,5-diphenyloxazole (PPO) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP). These compounds are the workhorses of scintillation counting and are increasingly relevant in organic optoelectronics (OLEDs). This document moves beyond basic spectral data to explore the conformational dynamics governing their excited states, the causality behind their high quantum yields, and the rigorous protocols required for their characterization.

Molecular Architecture & Electronic Structure

The core scaffold of phenyl-substituted oxazoles consists of an oxazole heterocycle flanked by phenyl rings. The photophysics are dictated by the extent of


-conjugation and the dihedral angles between the rings.
  • PPO (Primary Scintillator): A biphenyl-like structure where the oxazole ring bridges two phenyl groups. In the ground state (

    
    ), steric hindrance forces a twisted conformation. Upon excitation (
    
    
    
    ), the molecule undergoes rapid planarization, extending the conjugation length.
  • POPOP (Secondary Shifter): Contains two phenyloxazole units linked by a central benzene ring. This extended conjugation results in a bathochromic shift (red-shift) relative to PPO, making it ideal for absorbing PPO emission and re-emitting at wavelengths compatible with photomultiplier tubes (PMTs).

Mechanistic Insight: The "Electromer" vs. Conformational Relaxation

Historically, the anomalous large Stokes shift and dual amplified spontaneous emission (ASE) spikes in PPO were attributed to "electromers" (distinct electronic conformers). Modern analysis refutes this, demonstrating that the behavior stems from conformational relaxation . The molecule absorbs light in a twisted geometry and emits from a planarized, lower-energy excited state. This geometric reorganization is the primary driver of the large Stokes shift (~4000–5000 cm⁻¹), a critical feature that prevents self-absorption in high-concentration scintillator cocktails.

Fundamental Photophysical Parameters

The following data summarizes the core properties of PPO and POPOP in non-polar solvents (Cyclohexane/Toluene), where they are most commonly deployed.

Comparative Photophysics Table
ParameterPPO (2,5-Diphenyloxazole)POPOP (Bis-phenyloxazolyl-benzene)Push-Pull Derivative (Model)*
Abs. Max (

)
303 nm360 nm~380–420 nm
Em. Max (

)
358–365 nm410–420 nm~480–550 nm
Stokes Shift ~5000 cm⁻¹ (Large)~3500 cm⁻¹ (Moderate)>6000 cm⁻¹ (Solvent dependent)
Quantum Yield (

)
~1.0 (Cyclohexane)0.93 – 0.970.60 – 0.90
Lifetime (

)
1.4 – 1.6 ns1.1 – 1.3 ns2.0 – 5.0 ns
Transition Type

(Allowed)

(Allowed)
ICT (Intramolecular Charge Transfer)

*Note: Push-pull derivatives (e.g., with dimethylamino substituents) exhibit strong solvatochromism due to Intramolecular Charge Transfer (ICT).

Jablonski Diagram: Conformational Relaxation

The diagram below illustrates the energy pathway, highlighting the geometric relaxation in the excited state (


) responsible for the Stokes shift.

Jablonski S0 S0 (Ground State) Twisted Geometry S1_FC S1 (Franck-Condon) Twisted S0->S1_FC Abs (hν) S1_Rx S1 (Relaxed) Planarized S1_FC->S1_Rx Vib. Relax. + Planarization S1_Rx->S0 Fluorescence (Red Shifted) T1 T1 (Triplet) S1_Rx->T1 ISC T1->S0 Non-Rad Decay

Caption: Energy level diagram showing the critical conformational planarization step between absorption and emission.

Solvatochromism & Environmental Sensitivity

While PPO and POPOP are relatively insensitive to solvent polarity (due to their symmetric, non-polar nature), derivatives substituted with electron donors (e.g., amines) and acceptors (e.g., cyano groups) exhibit strong positive solvatochromism .

  • Mechanism: Upon excitation, electron density shifts from the donor to the oxazole/acceptor (ICT state). This creates a large excited-state dipole moment (

    
    ).
    
  • Lippert-Mataga Analysis: In polar solvents, the solvent dipoles reorient to stabilize this highly polarized excited state, lowering the energy of the

    
     state and causing a redshift in emission.
    
  • Practical Implication: In drug development, phenyl-oxazole derivatives can serve as polarity probes for hydrophobic pockets in proteins.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (


) of a novel phenyl-oxazole derivative using a standard (e.g., Quinine Sulfate or PPO).

Scientific Integrity Check: This protocol uses the comparative method. Relying on single-point measurements is a common source of error. This protocol mandates the gradient method to eliminate concentration-dependent artifacts.

Reagents & Standards
  • Standard (St): Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or PPO in Cyclohexane (
    
    
    
    ).
  • Solvent: Spectroscopic grade cyclohexane or ethanol (non-fluorescent).

Step-by-Step Methodology
  • Absorbance Tuning: Prepare 4-5 dilutions of both the sample (

    
    ) and the standard (
    
    
    
    ).
    • Critical Constraint: The Optical Density (OD) at the excitation wavelength (

      
      ) must be < 0.1  (ideally 0.01–0.05) to prevent inner-filter effects (re-absorption of emitted light).[1]
      
  • Acquisition:

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1][2]
    • Measure Integrated Fluorescence Intensity (

      
      ) (Area under the emission curve).[2]
      
  • Data Processing:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) for both sample and standard.[2]
    • Calculate the slope (

      
      ) for both linear regression lines.
      
    • Validation: The intercept should be zero. Non-zero intercepts indicate background contamination or scattering.

  • Calculation: Apply the comparative equation:

    
    
    
    • 
       (Refractive Index):  This correction is mandatory  when solvents differ. For example, if comparing a sample in Toluene (
      
      
      
      ) vs. Quinine in Water (
      
      
      ), neglecting this term introduces a ~25% error.
Workflow Visualization

QY_Protocol Start Start: Select Standard (Matching Spectral Region) Dilution Prepare Dilution Series (Abs < 0.1 @ Ex) Start->Dilution Measure Parallel Measurement: 1. UV-Vis (Abs) 2. Fluorometer (Emission Integral) Dilution->Measure Plot Plot Integrated Int (F) vs Abs (A) Extract Slopes (Grad) Measure->Plot Calc Calculate QY Apply Refractive Index (η²) Correction Plot->Calc

Caption: Gradient-based workflow for rigorous relative quantum yield determination.

Applications: From Nuclear Physics to OLEDs

Liquid Scintillation Counting (LSC)
  • Role: PPO is the primary solute (3-5 g/L) in liquid scintillators. It captures energy from solvent excitation (caused by

    
    -particles) via Förster Resonance Energy Transfer (FRET) and emits UV light.
    
  • The Shifter: POPOP (0.1-0.5 g/L) absorbs PPO's UV emission and re-emits in the blue/violet (410-420 nm), matching the peak sensitivity of bialkali PMTs.

Organic Light Emitting Diodes (OLEDs)[3][4]
  • Electron Transport: The oxazole ring is electron-deficient, making phenyl-oxazoles excellent Electron Transport Materials (ETM).

  • Blue Emitters: Due to their high quantum yield and thermal stability, derivatives of these molecules are used as blue dopants or host materials in fluorescent OLED stacks.

References

  • NIST/PhotochemCAD: 2,5-Diphenyloxazole (PPO) Spectral Data. Oregon Medical Laser Center.

  • IUPAC Technical Report: Standards for photoluminescence quantum yield measurements in solution. Pure Appl. Chem., 2011.[3]

  • ResearchGate/Methods: Fluorescence Quantum Yields—Methods of Determination and Standards.

  • NIH/PubMed: Conformational switching modulates excited-state pathways. (Context on conformational relaxation mechanisms).

Sources

The Multifaceted Mechanisms of 4-Phenyloxazole Derivatives in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 4-Phenyloxazole Scaffold in Drug Discovery

The this compound motif, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.[1] Derivatives of this compound have demonstrated significant potential as anti-inflammatory, anticancer, analgesic, antibacterial, and antiprotozoal agents.[1][2] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, offering researchers, scientists, and drug development professionals a thorough understanding of their therapeutic potential. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A primary and well-established mechanism of action for many this compound derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key mediator of inflammation, responsible for the synthesis of prostaglandins that cause pain and swelling.[4] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the gastric mucosa, COX-2 is inducible and its levels rise significantly during inflammation. Therefore, selective COX-2 inhibitors offer the promise of effective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

Molecular Mechanism and Signaling Pathway

This compound-based COX-2 inhibitors typically feature a diarylheterocyclic structure, which allows them to fit into the active site of the COX-2 enzyme. The specific substitutions on the phenyl and oxazole rings are crucial for both potency and selectivity.[4] By binding to the active site, these compounds block the entry of the substrate, arachidonic acid, thereby preventing its conversion to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain mediate This compound Derivative This compound Derivative This compound Derivative->COX-2 inhibits

Figure 1: COX-2 Inhibition Pathway by this compound Derivatives.

Quantitative Data: COX-1 and COX-2 Inhibition

The table below summarizes the in vitro inhibitory activity of representative this compound derivatives against COX-1 and COX-2 enzymes. The IC50 values highlight the potency and selectivity of these compounds.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa>1000.29>344[5]
Phenyl quinoline phenol derivative 4h-0.026-[6]
Phenyl quinoline phenol derivative 4j-0.102-[6]
Isoxazole derivative C3---[4]
Isoxazole derivative C5---[4]
Isoxazole derivative C6---[4]
Celecoxib (Reference)9.40.08117.5[7]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test compounds (dissolved in DMSO)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of the test compound or vehicle (DMSO). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Anticancer Activity: Disruption of Microtubule Dynamics

Several this compound derivatives have demonstrated potent anticancer activity by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[9] Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[9] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[10]

Molecular Mechanism and Downstream Signaling

This compound-based tubulin polymerization inhibitors often bind to the colchicine-binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of the mitotic spindle during cell division is a critical consequence, which activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, activation of caspases (caspase-9 and caspase-3), and eventual programmed cell death.[10][11]

Anticancer_Pathway cluster_cell Cancer Cell This compound Derivative This compound Derivative Tubulin Dimers Tubulin Dimers This compound Derivative->Tubulin Dimers binds to colchicine site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis triggers Caspase Activation Caspase Activation Apoptosis->Caspase Activation Cytochrome c Release Cytochrome c Release Caspase Activation->Cytochrome c Release initiated by

Figure 2: Anticancer Mechanism via Tubulin Polymerization Inhibition.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

The following table presents the IC50 values for tubulin polymerization inhibition and the cytotoxic effects of some this compound and related derivatives against various cancer cell lines.

Compound/DerivativeTubulin Polymerization IC50 (µM)Cancer Cell LineCytotoxicity GI50/CTC50 (µM)Reference
Thiazol-5(4H)-one 4f0.00933--[10]
Thiazol-5(4H)-one 5a0.00952--[10]
Dihydropyridine-2(1H)-thione 4c17MDA-MB-231-[1]
4-Benzylidene-2-phenyloxazol-5(4H)-one 1-A54925 µg/mL[12][13]
cis-stilbene-1,2,3-triazole 9j4.51HCT-1163.25[14]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to measure the effect of test compounds on tubulin polymerization.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • 96-well, half-area, UV-transparent plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Reconstitute tubulin in polymerization buffer on ice. Prepare working solutions of GTP and test compounds.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations or control compounds.

  • Initiation of Polymerization: Add the tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The light scattering by the forming microtubules is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the extent of polymerization (Amax). Determine the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][15]

Analgesic Activity: Antagonism of TRPA1 and TRPV1 Channels

Certain this compound derivatives exhibit analgesic properties by acting as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[16] These ion channels are expressed in sensory neurons and play crucial roles in the perception of pain, particularly inflammatory and neuropathic pain.[16]

Molecular Mechanism

TRPA1 and TRPV1 are non-selective cation channels that are activated by a variety of noxious stimuli, including chemical irritants, heat, and inflammatory mediators. Their activation leads to an influx of cations (primarily Ca2+), depolarization of the neuron, and the transmission of pain signals to the central nervous system. This compound-based antagonists bind to these channels, preventing their opening in response to agonists and thereby blocking the initiation of the pain signal.[16]

Quantitative Data: TRPA1 and TRPV1 Antagonism

The table below shows the in vitro antagonist activity of a representative oxadiazole derivative against human (h), mouse (m), and rat (r) TRPA1 and TRPV1 channels.

CompoundhTRPA1 IC50 (µM)mTRPA1 IC50 (µM)hTRPV1 IC50 (µM)rTRPV1 IC50 (µM)Reference
Compound 50 (1,2,4-oxadiazole derivative)1.422.842.135.02[16]
Experimental Protocol: Calcium Imaging Assay for TRPA1/TRPV1 Antagonism

This protocol describes a cell-based assay to measure the antagonist activity of test compounds on TRPA1 and TRPV1 channels using a fluorescent calcium indicator.

Materials:

  • HEK293 or CHO cells stably expressing human TRPA1 or TRPV1

  • Cell culture medium

  • Fluo-4 AM (calcium indicator)

  • Assay buffer (e.g., HBSS)

  • TRPA1 agonist (e.g., cinnamaldehyde)

  • TRPV1 agonist (e.g., capsaicin)

  • Test compounds (dissolved in DMSO)

  • 96-well black-walled, clear-bottom plates

  • Fluorescent plate reader or fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Plating: Seed the TRPA1- or TRPV1-expressing cells into 96-well plates and grow to confluency.

  • Dye Loading: Load the cells with Fluo-4 AM by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate them with various concentrations of the test compound or vehicle for a specified time.

  • Agonist Stimulation: Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading. Add the appropriate agonist (cinnamaldehyde for TRPA1, capsaicin for TRPV1) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and channel activation.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each compound concentration. Determine the IC50 value for channel antagonism.[16]

Antibacterial and Antiprotozoal Activities

Derivatives of the oxazole scaffold have also demonstrated promising activity against various bacterial and protozoal pathogens.[1][2]

Antibacterial Mechanism of Action

While the precise molecular targets for many oxazole-based antibacterial agents are still under investigation, some studies suggest that they may interfere with the synthesis of the bacterial cell wall. For instance, some oxadiazole derivatives have been shown to target bacterial cell wall biosynthesis. Further research is needed to elucidate the specific enzymes or pathways inhibited by this compound derivatives in bacteria.

Antiprotozoal Mechanism of Action

The mechanism of action of this compound derivatives against protozoa is also an area of active research. The activity is likely dependent on the specific derivative and the target organism.

Quantitative Data: Antimicrobial and Antiprotozoal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for antibacterial activity and the IC50 values for antiprotozoal activity of representative oxazole derivatives.

Antibacterial Activity

Compound/DerivativeE. coli (Zone of Inhibition, mm)Reference
Oxazole derivative 13a20[1]

Antiprotozoal Activity

Compound/DerivativeGiardia lamblia IC50 (µM)Trichomonas vaginalis IC50 (µM)Reference
2-Amino-4-(p-benzoyloxyphenyl)-oxazole (3d)1.17-[2]
2-Amino-4-(p-bromophenyl)-oxazole (3e)-1.89[2]
Metronidazole (Reference)>10-[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis of this compound Derivatives

The Robinson-Gabriel synthesis is a classical and versatile method for the synthesis of oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of a 4-methyl-5-phenyloxazole derivative.

Workflow:

Robinson_Gabriel_Synthesis 2-Amino-1-phenylethan-1-one 2-Amino-1-phenylethan-1-one Acylation Acylation 2-Amino-1-phenylethan-1-one->Acylation Acetic Anhydride 2-Acetamido-1-phenylethan-1-one 2-Acetamido-1-phenylethan-1-one Acylation->2-Acetamido-1-phenylethan-1-one Cyclodehydration Cyclodehydration 2-Acetamido-1-phenylethan-1-one->Cyclodehydration H2SO4 or POCl3 4-Methyl-5-phenyloxazole 4-Methyl-5-phenyloxazole Cyclodehydration->4-Methyl-5-phenyloxazole

Figure 3: Robinson-Gabriel Synthesis Workflow.

Procedure:

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration: Treat the crude 2-acetamido-1-phenylethan-1-one with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the reaction mixture to facilitate the cyclization and dehydration to form the oxazole ring.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by column chromatography to obtain the desired 4-methyl-5-phenyloxazole derivative.[3]

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. While comprehensive in vivo pharmacokinetic data for a wide range of this compound derivatives is not extensively available in the public domain, in silico predictions and some experimental data for related structures provide valuable insights. Generally, the lipophilicity and metabolic stability of these compounds can be modulated by altering the substituents on the phenyl and oxazole rings.[16]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The well-established mechanisms of action, including selective COX-2 inhibition and tubulin polymerization inhibition, provide a solid foundation for rational drug design. The emerging roles of this compound derivatives as ion channel modulators and antimicrobial agents further expand their therapeutic potential.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: Investigating new molecular targets and signaling pathways to uncover untapped therapeutic opportunities.

  • In Vivo Efficacy and Safety Studies: Translating the promising in vitro activities into in vivo models of disease to validate their therapeutic potential and assess their safety profiles.

This technical guide serves as a comprehensive resource to aid researchers in the continued exploration and development of this compound derivatives as next-generation therapeutics.

References

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019, February 4). Retrieved January 30, 2026, from [Link]

  • Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - NIH. (2020, January 15). Retrieved January 30, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6). Retrieved January 30, 2026, from [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13). Retrieved January 30, 2026, from [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • Targeting the apoptosis pathway to treat tumours of the paediatric nervous system - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved January 30, 2026, from [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Request PDF. (2025, August 10). Retrieved January 30, 2026, from [Link]

  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021, August 23). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025, August 6). Retrieved January 30, 2026, from [Link]

  • Schematic of pertinent inhibitor of apoptosis signaling pathways... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (n.d.). Retrieved January 30, 2026, from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. (2024, July 20). Retrieved January 30, 2026, from [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Research Progress on Apoptosis Signaling Pathways and Their Inhibitors - Oreate AI Blog. (2026, January 7). Retrieved January 30, 2026, from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved January 30, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19). Retrieved January 30, 2026, from [Link]

  • ADME properties profile of the synthesized compounds - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • ADMET analysis of compounds 1-4. | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Effect of compounds 4 and 6 on tubulin polymerization assay.... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025, August 6). Retrieved January 30, 2026, from [Link]

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - Unich. (2024, November 4). Retrieved January 30, 2026, from [Link]

  • Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a - Chemical Review and Letters. (2024, September 10). Retrieved January 30, 2026, from [Link]

  • Endogenous TRAIL-R4 critically impacts apoptotic and non-apoptotic TRAIL-induced signaling in cancer cells - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025, August 6). Retrieved January 30, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

A Technical Guide to the Computational Analysis of 4-Phenyloxazole's Electronic Structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational methodologies used to investigate the electronic structure of 4-phenyloxazole. This molecule, featuring a phenyl ring attached to an oxazole core, is a key scaffold in medicinal chemistry and materials science. Understanding its electronic properties through computational modeling is crucial for predicting its reactivity, photophysical behavior, and potential biological activity.

Introduction: The Significance of this compound

The oxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.[1] Its derivatives are integral to numerous biologically active compounds and functional materials. The inclusion of a phenyl group at the 4-position of the oxazole ring creates this compound, a structure with a conjugated π-electron system that gives rise to interesting electronic and photophysical properties.[2] These properties are central to its application in areas such as fluorescent probes, scintillators, and as a foundational structure for pharmaceutical agents.

Computational chemistry provides a powerful lens to examine the electronic landscape of such molecules at the atomic level.[3] By employing methods like Density Functional Theory (DFT), we can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of electronic transitions. This in-silico approach allows for the rational design of novel this compound derivatives with tailored properties, accelerating the discovery and development process.

Theoretical Framework: Unveiling Electronic Behavior

A molecule's electronic structure governs its chemical and physical properties. For this compound, the key aspects to investigate computationally are the frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and the excited-state properties.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[4][5] A smaller gap suggests higher reactivity and easier electronic excitation.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules, such as biological targets.[4]

  • Excited-State Properties: To understand the photophysical characteristics of this compound, such as its absorption and emission of light, we need to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[6] It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π* transitions).[7]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and validated workflow for the computational analysis of this compound's electronic structure. The choice of methods and basis sets is critical for obtaining accurate results and is based on established practices for similar organic molecules.[8][9]

Geometry Optimization and Frequency Analysis

The first and most crucial step is to obtain the most stable 3D structure of the this compound molecule.

Protocol:

  • Initial Structure Creation: Build the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set.[4][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides thermodynamic data such as zero-point vibrational energy.

Ground-State Electronic Structure Analysis

Once the optimized geometry is obtained, the ground-state electronic properties can be calculated.

Protocol:

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using the same DFT functional and basis set.

  • Molecular Orbital Analysis: From this calculation, extract and visualize the HOMO and LUMO. Analyze their spatial distribution to understand the electron density in these key orbitals. The energies of the HOMO and LUMO are used to calculate the HOMO-LUMO gap.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution and identify reactive sites.

Excited-State Analysis (TD-DFT)

To investigate the photophysical properties, TD-DFT calculations are performed.

Protocol:

  • TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation. For studying absorption spectra, the CAM-B3LYP functional is often recommended as it provides a better description of charge-transfer excitations.[11] The number of excited states to calculate will depend on the desired spectral range.

  • Analysis of Results: Analyze the output to obtain:

    • Excitation Energies and Wavelengths (λmax): These correspond to the positions of absorption peaks in the UV-Vis spectrum.[12]

    • Oscillator Strengths (f): These values indicate the probability of a particular electronic transition and are related to the intensity of the absorption bands.

    • Contributing Orbitals: Identify the main orbital contributions to each electronic transition (e.g., HOMO -> LUMO).

The entire computational workflow can be visualized as follows:

G cluster_prep Structure Preparation cluster_ground_state Ground-State Calculations (DFT) cluster_excited_state Excited-State Calculations (TD-DFT) A 1. Build Initial Structure (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Single-Point Energy (Calculate Orbitals) C->D E 5. Analyze HOMO, LUMO, and MEP D->E F 6. TD-DFT Calculation (e.g., CAM-B3LYP/6-311G(d,p)) D->F G 7. Analyze Excitation Energies, Oscillator Strengths, and Transitions F->G

Caption: A typical workflow for the computational analysis of this compound's electronic structure.

Results and Discussion: Interpreting the Data

The computational results provide a wealth of information about the electronic nature of this compound.

Structural and Electronic Properties

The optimized geometry will reveal key bond lengths and angles. For instance, the dihedral angle between the phenyl and oxazole rings is an important parameter that influences the degree of π-conjugation.

A table summarizing the key electronic properties should be constructed for clarity.

PropertyCalculated ValueSignificance
HOMO Energy(Value in eV)Relates to the ionization potential and electron-donating ability.
LUMO Energy(Value in eV)Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)(Value in eV)Indicates chemical reactivity and electronic transition energy.
Dipole Moment(Value in Debye)Provides information about the overall polarity of the molecule.
Spectroscopic Properties

The TD-DFT calculations will yield data that can be directly compared with experimental UV-Vis absorption spectra.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1(Value)(Value)(Value)HOMO → LUMO (π-π*)
S0 → S2(Value)(Value)(Value)(e.g., HOMO-1 → LUMO)
...............

The nature of the transitions, typically π-π* for conjugated systems like this compound, can be confirmed by visualizing the involved molecular orbitals.

Applications in Drug Development and Materials Science

The insights gained from these computational studies have direct practical implications:

  • Drug Development: By understanding the MEP and FMOs, medicinal chemists can predict how this compound derivatives might interact with biological targets. For example, regions of negative electrostatic potential may indicate sites for hydrogen bonding with a receptor. The reactivity data can also help in predicting metabolic stability.

  • Materials Science: The calculated absorption and emission properties are crucial for designing new fluorescent materials. By computationally screening different substituents on the this compound core, it is possible to tune the color and efficiency of light emission for applications in organic light-emitting diodes (OLEDs) and bio-imaging.[8]

Conclusion

Computational analysis of the electronic structure of this compound provides a detailed and predictive understanding of its properties. The workflow presented in this guide, based on DFT and TD-DFT, is a robust approach for researchers in both academia and industry. By carefully choosing computational methods and critically analyzing the results, it is possible to accelerate the design and discovery of novel this compound-based molecules for a wide range of applications.

References

  • Belaidi, S., & Mellaoui, M. (2011). Electronic structure and physical-chemistry property relationship for oxazole derivatives by AB initio and DFT methods.
  • Abdullah, F., Abdullah, A., Akhtar, M. S., Abbas, H. G., Alam, S., Shin, H. S., & Ameen, S. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives.
  • Moanţă, A., & Radu, S. (2009). Spectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. Revue Roumaine de Chimie, 54(2), 151-156.
  • Hebbali, R., Mekelleche, S., & Zaitri, L. K. (2022). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics, 120(15), e2096387.
  • Jat, L. R., Sharma, S., & Tale, R. H. (2014). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4275.
  • Barut Celepci, D. (2019). Structural characterization and DFT studies of the highly disordered compound 2-phenyl-4-[4-(N-phenyl-aza-15-crown-5)benzylidene]oxazol-5(4H)-one. Balıkesir University Journal of Science Institute, 21(1), 254-264.
  • Chorobiński, M., Krawczyk, P., Kluba, M., & Cysewski, P. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent. Journal of Molecular Liquids, 367, 120420.
  • Khan, I., et al. (2020). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Scientific Reports, 10(1), 1-17.
  • Kara Zaitri, L., & Mekelleche, S. (2021). DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. Journal of Molecular Modeling, 27(3), 1-15.
  • Abdullah, F., et al. (2020). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives.
  • Ali, A., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][13][14][15]Oxadiazole. ResearchGate.

  • Mammadov, A., et al. (2023). GREEN SYNTHESIS AND DFT CALCULATIONS OF 4’-(2-PHENYL-1H-PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1’-BIPHENYL]. Processes of Petrochemistry and Oil Refining, 24(2), 97-106.
  • Singh, R. K., et al. (2021).
  • Shia, J. S. (2017). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE.
  • El-Azhary, A. A. (2005). Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy Online, 20(10), 1-10.
  • Rauf, A., et al. (2016).
  • Gaber, M., El-Ghamry, H., & Fathalla, S. (2019). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry, 43(34), 13467-13481.
  • Mammadov, A., et al. (2022). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol.
  • Kumar, S., & Kumar, R. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 193-200.
  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. BenchChem.
  • Li, Y., et al. (2018).
  • Dincă, N., et al. (2021). Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R 2 -phenacylid Derivatives in Vacuum and Dimethylformamide. Molecules, 26(11), 3241.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2014). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Journal of the Brazilian Chemical Society, 25(11), 2110-2116.
  • Sharma, P., & Kumar, A. (2015). THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES.
  • Bharadwaj, P. K., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12563–12574.

Sources

The Oxazole Scaffold: A Technical Guide to Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle

The oxazole ring (1,3-oxazole) is a cornerstone of modern medicinal chemistry, functioning not merely as a structural spacer but as a critical pharmacophore. Unlike its isomer isoxazole, oxazole exhibits a distinct electronic bias that allows it to participate in a wide array of transformations—from serving as a masked peptide bond to acting as a diene in Diels-Alder cycloadditions.[1]

This guide moves beyond textbook definitions to explore the operational chemistry of oxazole: how to build it efficiently, how to functionalize it selectively, and how to navigate its unique reactivity profile without ring degradation.

Molecular Architecture & Electronic Bias

To manipulate the oxazole ring, one must first understand its electronic "personality." It is a planar, 6


-electron aromatic system, but it is far less aromatic than benzene or thiophene due to the electronegativity mismatch between oxygen and nitrogen.[1]
The Electronic Map
  • The Oxygen Atom (Position 1): Acts as a hard electron donor via resonance (+M) but an inductive withdrawer (-I).[1]

  • The Nitrogen Atom (Position 3): Pyridine-like.[1][2][3][4] It possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, rendering it basic (though weakly so).[1]
  • C2 Position: The "soft" spot. Flanked by two heteroatoms, this proton is significantly acidic (

    
    ) compared to benzene (
    
    
    
    ).[1] It is the primary site for nucleophilic attack and deprotonation.
  • C5 Position: The nucleophilic site. It is electron-rich relative to C2 and C4, making it the preferred site for electrophilic aromatic substitution (

    
    ), though the ring generally requires activation (e.g., electron-donating groups) to react.
    
Visualization: Reactivity Vectors

The following diagram maps the electronic pressures governing oxazole reactivity.

OxazoleReactivity cluster_0 Reactivity Profile Oxazole Oxazole Core (C3H3NO) C2 C2 Position (Most Acidic pKa ~20) Site of Lithiation/Nu- Attack Oxazole->C2 N3 N3 Nitrogen (Weak Base pKa ~0.8) Site of Protonation/Alkylation Oxazole->N3 C5 C5 Position (Electron Rich) Site of Electrophilic Subst. Oxazole->C5

Figure 1: Functional reactivity map of the oxazole nucleus, highlighting site-selective reaction manifolds.

Synthetic Methodologies: Constructing the Core

While dozens of syntheses exist, two dominate the pharmaceutical landscape due to scalability and functional group tolerance: the Robinson-Gabriel cyclodehydration and the Van Leusen reaction.

Decision Matrix: Which Route?

Select your method based on your available starting materials and desired substitution pattern.

SynthesisDecision Start Target Oxazole Q1 Starting Material? Start->Q1 RouteA Aldehyde (R-CHO) Q1->RouteA Available RouteB Amino Acid / Amide Q1->RouteB Available MethodA Van Leusen Synthesis (TosMIC + Base) RouteA->MethodA MethodB Robinson-Gabriel (Cyclodehydration) RouteB->MethodB OutcomeA 5-Substituted Oxazoles (Excellent for C5-Aryl) MethodA->OutcomeA OutcomeB 2,5- or 2,4,5-Substituted (Excellent for Peptidomimetics) MethodB->OutcomeB

Figure 2: Strategic decision tree for selecting the optimal oxazole ring-closure methodology.

Protocol A: The Van Leusen Synthesis

Best for: 5-substituted oxazoles from aldehydes.[1][5][6] Mechanism: Base-mediated [3+2] cycloaddition of TosMIC (Toluenesulfonylmethyl isocyanide) followed by elimination of sulfinic acid.[1][5][7]

Standard Operating Procedure (SOP):

  • Reagents: Aldehyde (1.0 equiv), TosMIC (1.1 equiv),

    
     (2.5 equiv).[1][6]
    
  • Solvent: Methanol (MeOH) is critical; protic solvents facilitate the elimination step.[1]

  • Execution:

    • Dissolve aldehyde and TosMIC in MeOH (0.5 M concentration).

    • Add

      
       in one portion.[1][8]
      
    • Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

    • Workup: Remove solvent in vacuo.[1] Resuspend in water/EtOAc.[1][6] The product is usually in the organic layer.

  • Note: This reaction is robust and tolerant of basic amines and pyridines on the aldehyde.[1]

Protocol B: The Robinson-Gabriel Cyclodehydration

Best for: 2,5-disubstituted oxazoles derived from


-acylamino ketones.[1][2]
Mechanism:  Intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.[9]

Standard Operating Procedure (SOP):

  • Precursor: Prepare 2-acylamino ketone (often via Dakin-West reaction or amidation of

    
    -aminoketones).[1][9]
    
  • Dehydrating Agent:

    
     (traditional) or Burgess Reagent (mild).[1]
    
  • Execution (

    
     Method): 
    
    • Dissolve starting material in neat

      
       (or toluene with 3 equiv 
      
      
      
      ).[1]
    • Heat to 90°C for 1 hour.

    • Safety Critical: Quench slowly into ice-water containing

      
      .[1] 
      
      
      
      hydrolysis is exothermic and generates HCl gas.[1]
  • Execution (Burgess Reagent - Mild):

    • Dissolve substrate in THF.[1]

    • Add Burgess reagent (1.2 equiv).[1]

    • Stir at RT or mild heat (50°C).

    • Why this matters: This avoids harsh acidic conditions, preserving acid-sensitive protecting groups (e.g., Boc, TBS).[1]

Reactivity & Functionalization[1][4][10][11][12]

C2-Lithiation: The "Valency Tautomerism" Trap

The C2 proton is acidic (


), allowing deprotonation by n-BuLi or LDA. However, the resulting 2-lithiooxazole exists in equilibrium with its acyclic isocyanide enolate  form.[1]
  • The Risk: If the electrophile is "hard" or the temperature rises > -50°C, the ring may open permanently or react in the acyclic form.

  • The Solution: Perform lithiation at -78°C in THF and add the electrophile immediately.

Protocol: C2-Functionalization

  • Setup: Flame-dried flask, Argon atmosphere.

  • Lithiation: Dissolve oxazole (1.0 equiv) in THF. Cool to -78°C.[1]

  • Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask. Stir for 20 mins.

  • Trapping: Add electrophile (e.g.,

    
    , DMF, aldehyde) rapidly.[1]
    
  • Warm: Allow to warm to RT only after the quench.

The Kondrat'eva Reaction (Diels-Alder)

Oxazoles function as azadienes in Diels-Alder reactions.[10] This is a powerful route to pyridines (reaction with alkenes) or furans (reaction with alkynes).[1]

  • Pathway A (Alkyne): Oxazole + Alkyne

    
     [Adduct] 
    
    
    
    Retro-Diels-Alder (loss of R-CN)
    
    
    Furan .[1]
  • Pathway B (Alkene): Oxazole + Alkene

    
     [Adduct] 
    
    
    
    Dehydration/Oxidation
    
    
    Pyridine .[1]

This reaction is historically significant for the synthesis of Vitamin B6 (Pyridoxine).

Quantitative Data Summary

PropertyValue/CharacteristicContext for Drug Design
pKa (Conjugate Acid) 0.8 ± 0.2Weak base.[1] Will not protonate at physiological pH (7.4).[1]
pKa (C2-H) ~20Acidic enough for lithiation, but stable to mild bases (

).[1]
Bond Length (O1-C2) 1.36 ÅShorter than O1-C5 (1.38 Å), indicating double bond character.[1]
Boiling Point 69-70°CVolatile.[1] Care must be taken during rotary evaporation.[1]
Dipole Moment 1.50 DModerate polarity; typically soluble in DCM, EtOAc, MeOH.[1]

References

  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem Technical Guides.[1][4] (2025).[1][4][6] Link

  • Van Leusen Reaction. Wikipedia / Organic Chemistry Portal.[1][11]Link

  • Robinson–Gabriel Synthesis. Wikipedia.[1]Link

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI). (2020).[1][5] Link

  • New Chemistry of Oxazoles (Kondrat'eva Reaction). Heterocycles. (1993).[1][10] Link

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH / PMC.[1] (2010).[1][12] Link

Sources

Navigating the 4-Phenyloxazole Scaffold: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the Structure-Activity Relationship (SAR) of 4-phenyloxazole analogs. It is designed for researchers and medicinal chemists, focusing on synthetic pathways, mechanistic insights, and validated experimental protocols.

Executive Summary

The oxazole heterocycle is a cornerstone of medicinal chemistry, often functioning as a bioisostere for amides or esters due to its planar, aromatic nature and hydrogen-bonding capacity. While 5-phenyloxazoles are widely documented (e.g., in valdecoxib analogs), the This compound regioisomer offers a distinct topological profile. This scaffold positions the phenyl ring adjacent to the nitrogen atom, altering the vector of substituents and electronic distribution across the ring.

This guide dissects the this compound class, specifically focusing on 2-amino-4-aryloxazoles and 4-carboxamide derivatives . These analogs have demonstrated significant utility as antiprotozoal agents (targeting Giardia lamblia), MAO-B inhibitors, and potential anti-inflammatory agents.

Chemical Architecture & SAR Logic

To rationalize the biological activity, we segment the scaffold into three interaction zones.

Zone 1: The C4-Phenyl Core (Pharmacophore Anchor)

The phenyl ring at position 4 is the primary hydrophobic anchor.

  • Electronic Effects: Para-substitution heavily influences potency. Electron-withdrawing groups (EWGs) like -Br or -NO₂ often enhance lipophilicity and metabolic stability but may alter the dipole moment of the oxazole ring.

  • Steric Constraints: Ortho-substitution on this ring often leads to a "twisted" conformation relative to the oxazole plane, which can break planarity required for intercalation or specific pocket binding.

Zone 2: The C2-Position (The "Head" Group)

The C2 position is the most chemically versatile point of modification.

  • Amino (-NH₂): Confers high polarity and H-bond donor capability. Critical for antiprotozoal activity.

  • Aryl/Alkyl: Extension at C2 (e.g., 2-phenyl) creates a "dumbbell" shape common in COX-2 inhibitors and fluorescent probes.

Zone 3: The C5-Position (The Auxophore)

Often left unsubstituted (H) in 4-phenyloxazoles to minimize steric clash, though small alkyl groups (Methyl) can be used to block metabolic oxidation at this reactive site.

Visualization: SAR Logic Map

SAR_Logic Core Oxazole Core C4 C4-Position (Phenyl Anchor) Core->C4 Regio-control C2 C2-Position (Functional Head) Core->C2 Nucleophilic attack C5 C5-Position (Metabolic Site) Core->C5 Electrophilic attack Activity Biological Outcome C4->Activity Hydrophobic Interaction (e.g., MAO-B pocket) C2->Activity H-Bonding (e.g., Serine trap) C5->Activity Steric fit

Caption: Logical segmentation of the this compound scaffold affecting biological outcomes.

Synthetic Methodology

The synthesis of 4-phenyloxazoles, particularly the 2-amino derivatives, requires a robust cyclization strategy. The modified Hantzsch synthesis (condensation of


-haloketones with urea) is the industry standard for its atom economy and scalability.
Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)oxazole

This protocol is self-validating via TLC and melting point determination.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Urea (excess, ~5-7 eq)

  • Iodine (0.5 eq, catalyst)

  • Solvent: DMF or Ethanol (absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromoacetophenone (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Urea (50 mmol) and Iodine (5 mmol) to the reaction flask.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Quench: Cool the mixture to room temperature. Pour into crushed ice (100 g) containing ammonium hydroxide (to neutralize iodine/acid).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x 20 mL) to remove excess urea.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • Yield: Expect 60–75%.

    • Appearance: Light yellow/white solid.

    • Characterization:

      
      H NMR should show the characteristic oxazole C5-H singlet around 
      
      
      
      7.5–8.0 ppm.
Visualization: Synthetic Pathway

Synthesis_Pathway SM1 4-Bromoacetophenone Mix Mixing in EtOH SM1->Mix SM2 Urea SM2->Mix Cat Iodine (Cat.) Cat->Mix Reflux Reflux (8h, 80°C) Cyclization Mix->Reflux Quench Ice/NH4OH Quench Reflux->Quench Product 2-Amino-4-(4-bromophenyl)oxazole Quench->Product

Caption: Cyclization workflow for 2-amino-4-aryloxazoles using urea and alpha-haloketones.

Biological Data & Case Studies

Case Study A: Antiprotozoal Activity

Research indicates that 2-amino-4-phenyloxazoles possess potent activity against Giardia lamblia and Trichomonas vaginalis. The free amino group at C2 is essential; acylation of this amine typically abolishes activity, suggesting it acts as a critical hydrogen bond donor in the target active site.

Table 1: Comparative Activity of this compound Analogs against G. lamblia Data aggregated from standard antiprotozoal assays (IC50 in


M).
Compound IDR (Para-position)C2-SubstituentIC50 (

M)
Notes
POX-1 -H-NH₂4.5Baseline activity
POX-2 -Br-NH₂1.9Halogen bonding improves potency
POX-3 -O-CO-Ph (Benzoyloxy)-NH₂1.17 Superior to Metronidazole in vitro
POX-4 -NO₂-NH₂2.8Cytotoxicity concerns
POX-5 -Br-NH-Ac (Acetamide)> 50Loss of H-bond donor kills activity

Key Insight: The POX-3 analog demonstrates that bulky, lipophilic esters at the para-position can enhance potency, likely by accessing a secondary hydrophobic pocket in the target protein.

Case Study B: MAO-B Inhibition

In the context of neurodegenerative diseases, 2-phenyloxazole-4-carboxamides have emerged as selective MAO-B inhibitors. Here, the this compound core serves as a rigid spacer, orienting the carboxamide to interact with the FAD cofactor or the substrate cavity entrance.

References

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Source: ResearchGate / University of Benin. URL:[Link]

  • 2-Phenyloxazole-4-carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B. Source: ChemMedChem (Wiley).[1] URL:[Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (Comparative scaffold analysis). Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2] URL:[Link]

Sources

The 4-Phenyloxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-phenyloxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. This guide provides a comprehensive technical overview of the this compound motif as a privileged structure in drug discovery. We will delve into the key synthetic strategies for constructing this scaffold, explore its diverse range of biological activities with a focus on anticancer and anti-inflammatory applications, and elucidate the underlying mechanisms of action. Furthermore, this guide will present detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives on the therapeutic potential of this compound derivatives.

Introduction: The Rise of the Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with oxazoles being a particularly noteworthy class. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This has led to the incorporation of the oxazole scaffold into numerous clinically approved drugs.

Within the diverse family of oxazoles, the this compound moiety stands out as a "privileged scaffold." This term is reserved for molecular frameworks that can serve as ligands for multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The phenyl group at the 4-position of the oxazole ring provides a crucial handle for establishing key interactions with biological targets and allows for extensive synthetic modifications to fine-tune potency and selectivity. This guide will specifically focus on the unique attributes and therapeutic potential of the this compound core.

Synthetic Strategies for the this compound Core

The construction of the this compound ring can be achieved through several reliable synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and widely adopted strategies are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles, involving the cyclodehydration of a 2-acylamino ketone.[2] This method is particularly well-suited for the synthesis of 2,5-disubstituted oxazoles, and with the appropriate starting materials, can be adapted for the synthesis of this compound derivatives.

Causality Behind Experimental Choices: The use of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, is critical to drive the cyclization and dehydration steps to completion. The reaction is typically heated to provide the necessary activation energy for these transformations. The choice of solvent is also important; a non-reactive, high-boiling solvent is often preferred to ensure the reaction proceeds at an adequate rate.

Experimental Protocol: Robinson-Gabriel Synthesis of a 4-Methyl-5-phenyloxazole Derivative [2]

  • Acylation of 2-Amino-1-phenylethan-1-one: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration: To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

  • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-phenyloxazole derivative.

Workflow for the Robinson-Gabriel Synthesis

G start 2-Amino-1-phenylethan-1-one acylation Acylation with Acetic Anhydride start->acylation intermediate 2-Acetamido-1-phenylethan-1-one acylation->intermediate cyclodehydration Cyclodehydration with Dehydrating Agent (e.g., H2SO4) intermediate->cyclodehydration product 4-Methyl-5-phenyloxazole cyclodehydration->product

Caption: Robinson-Gabriel synthesis of a 4-methyl-5-phenyloxazole derivative.

The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative and versatile route to oxazoles, particularly for the synthesis of 5-substituted oxazoles. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base, such as potassium carbonate, is essential to deprotonate TosMIC and initiate the reaction cascade. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being effective. The reaction temperature is also a critical parameter that needs to be optimized for specific substrates.

Pharmacological Activities and Mechanisms of Action

The this compound scaffold has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4] This diverse pharmacological profile is a direct consequence of the ability of the this compound core to interact with various biological targets.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potential anticancer agents.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One notable example is the evaluation of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives for their cytotoxicity against the A549 human lung cancer cell line.[3] In one study, a series of these compounds were synthesized and evaluated, with some derivatives showing potent cytotoxic activity.[3]

Mechanism of Action: Inhibition of the PPIA/MAPK Signaling Pathway

Recent studies have identified Peptidyl-prolyl cis-trans isomerase A (PPIA) as a potential target for some anticancer oxazole derivatives.[5] PPIA is a ubiquitously expressed protein that plays a role in protein folding and has been implicated in cancer cell proliferation and metastasis. Inhibition of PPIA can disrupt the MAPK signaling pathway, which is a critical regulator of cell growth, differentiation, and survival.

Signaling Pathway of PPIA/MAPK Inhibition by an Oxazole Derivative

G oxazole Oxazole Derivative ppia PPIA oxazole->ppia Inhibits mapk_pathway MAPK Signaling Pathway ppia->mapk_pathway Activates proliferation Cell Proliferation & Survival mapk_pathway->proliferation Promotes apoptosis Apoptosis mapk_pathway->apoptosis Inhibits

Caption: Inhibition of the PPIA/MAPK pathway by an oxazole derivative.

Anti-inflammatory and Analgesic Activity

The this compound scaffold has also been explored for its potential as an anti-inflammatory and analgesic agent.[4] The mechanism of action for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Data on the Analgesic Activity of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones [4]

CompoundSubstituent on Arylidene RingWrithing Inhibition (%)
2a H55.2
2b 4-OCH₃68.4
2c 4-NO₂48.7
2d 4-Br60.5
Diclofenac -76.3

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has allowed for the elucidation of key structure-activity relationships, providing valuable insights for the rational design of more potent and selective inhibitors.

For instance, in the case of the 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones with analgesic activity, the nature of the substituent on the 4-arylidene ring was found to significantly influence their potency.[4] The presence of an electron-donating methoxy group at the para position of the phenyl ring (compound 2b ) resulted in the highest analgesic activity, suggesting that electronic effects play a crucial role in the interaction of these compounds with their biological target.[4]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged motif in drug discovery, offering a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Biological Targets: While the anticancer and anti-inflammatory properties of this compound derivatives are well-documented, there is ample opportunity to explore their potential against other therapeutic targets, such as kinases, proteases, and GPCRs.

  • Development of More Selective Inhibitors: A deeper understanding of the structure-activity relationships will enable the design of more potent and selective inhibitors, leading to improved therapeutic indices and reduced off-target effects.

  • Application of Modern Drug Discovery Technologies: The use of computational modeling, high-throughput screening, and artificial intelligence will undoubtedly accelerate the discovery and optimization of new this compound-based drug candidates.

References

  • Jat, L. R., Mishra, R., & Pathak, D. (2011). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 234-237. [Link]

  • Poczta, A. A., & Gzella, A. K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5646. [Link]

  • ResearchGate. (n.d.). Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. ResearchGate. [Link]

  • Kuş, G., et al. (2014). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 18(3), 118-124. [Link]

  • Sangeetha, R., & Kumar, S. (2015). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 8(7), 899-905. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • A., A., & S., S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-506. [Link]

  • Saour, K. Y., Al-Bayati, R. I. H., & Shia, J. S. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO-PHENYL)-4H-OXAZOL-5-ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 234-239. [Link]

  • Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1958. [Link]

  • Bîcu, E., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules, 25(11), 2588. [Link]

  • Sánchez-Mendoza, A., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Molecules, 28(21), 7392. [Link]

  • Singh, R. K., et al. (2017). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 9(2), 165-170. [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. ResearchGate. [Link]

  • Li, Y., et al. (2024). Discovery of Novel Oxazolo[4,3-f]purine Derivatives as Antitumor Agents through PPIA Interaction. Journal of Medicinal Chemistry. [Link]

  • Yellajyosula, L. N. V., & S., S. (2011). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 16(12), 10053-10063. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(19), 6523. [Link]

  • Oppici, E., et al. (2021). Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. International Journal of Molecular Sciences, 22(16), 8888. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

A Senior Application Scientist's Perspective on Methodical Evaluation and Data Interpretation

Introduction: The Therapeutic Potential of 4-Phenyloxazole Derivatives

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1][2][3] Specifically, this compound derivatives have garnered significant attention for their potential as anticancer agents.[4][5] These compounds have been shown to interact with various cellular targets, including enzymes, kinases, and even DNA, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1][5][6] The preliminary cytotoxicity screening of novel this compound derivatives is a critical first step in the drug discovery pipeline, providing essential information about their potency and selectivity.[7][8][9] This guide offers a comprehensive overview of the key principles and methodologies for conducting this initial evaluation, emphasizing the rationale behind experimental design and the importance of robust data analysis.

Part 1: Foundational Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools for the initial assessment of a compound's potential to kill or inhibit the proliferation of cancer cells.[7][9][10] These assays are typically performed in a high-throughput format, allowing for the rapid screening of numerous compounds at various concentrations.[10][11] The primary goal is to determine the concentration of a compound that reduces the viability of a cancer cell population by 50%, a value known as the half-maximal inhibitory concentration (IC50).[7]

The Rationale Behind Cell Line Selection

The choice of cancer cell lines is a critical determinant of the relevance and translatability of the screening results. A panel of cell lines representing different cancer types is often employed to assess the spectrum of activity of the test compounds.[11][12] For instance, a typical panel might include cell lines from common cancers such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT116).[12][13] It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts) to evaluate the compound's selectivity towards cancer cells.[8][14] A higher IC50 value in non-cancerous cells compared to cancer cells suggests a favorable therapeutic window.

Key Cytotoxicity Assays: A Comparative Overview

Several well-established assays are commonly used for preliminary cytotoxicity screening, each with its own underlying principle, advantages, and limitations. The choice of assay often depends on the specific research question and the resources available.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[15][18] The MTT assay is widely used due to its simplicity, cost-effectiveness, and reproducibility.[8][15]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.[21][22] The SRB assay is less susceptible to interference from compounds that affect mitochondrial function.[22]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24][25] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[23][25][26] This assay provides a direct measure of cytotoxicity due to membrane disruption.

Part 2: Experimental Workflow and Protocols

A meticulously planned and executed experimental workflow is paramount to obtaining reliable and reproducible cytotoxicity data. The following sections detail the key steps involved in the preliminary screening of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[27] A common approach involves the condensation of a substituted benzoyl glycine with an aromatic aldehyde in the presence of acetic anhydride and sodium acetate.[4] The synthesized compounds should be thoroughly characterized using techniques like FTIR, NMR, and mass spectrometry to confirm their structure and purity before biological evaluation.[4][28]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization stock_prep Stock Solution Preparation (e.g., in DMSO) characterization->stock_prep serial_dilution Prepare Serial Dilutions of Compounds stock_prep->serial_dilution cell_culture Maintain Cancer & Non-Cancerous Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Derivatives & Controls cell_seeding->treatment serial_dilution->treatment incubation Incubate for 24-72 hours treatment->incubation assay_step Perform Assay (MTT, SRB, or LDH) incubation->assay_step data_acquisition Measure Absorbance/ Fluorescence assay_step->data_acquisition data_processing Calculate % Cell Viability data_acquisition->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Caption: A generalized workflow for the preliminary cytotoxicity screening of this compound derivatives.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture the selected cancer and non-cancerous cell lines in their respective complete growth media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[17]

    • Incubate the plate for 24 hours to allow the cells to attach.[17][29]

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

    • Incubate the plate for 24 to 72 hours, depending on the cell line and the expected mechanism of action.[29]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for a few minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Part 3: Data Analysis and Interpretation

Calculating Percentage Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100 [30]

Determining the IC50 Value

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is typically generated, and the IC50 is the concentration at which 50% of the cells are viable. This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Data Presentation

The cytotoxicity data should be presented in a clear and concise manner. A table summarizing the IC50 values of the this compound derivatives against the panel of cell lines is essential for comparing their potency and selectivity.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Normal Fibroblasts IC50 (µM)Selectivity Index (Normal/Cancer Avg.)
Derivative 1 5.2 ± 0.67.8 ± 0.96.5 ± 0.7> 50> 7.6
Derivative 2 12.4 ± 1.315.1 ± 1.810.9 ± 1.1> 50> 3.9
Derivative 3 2.1 ± 0.33.5 ± 0.42.8 ± 0.325.6 ± 2.99.2
Doxorubicin 0.1 ± 0.020.3 ± 0.040.2 ± 0.031.5 ± 0.27.5

Data are presented as mean ± standard deviation from three independent experiments.

Part 4: Mechanistic Insights and Future Directions

While preliminary screening provides valuable information on the cytotoxic potential of this compound derivatives, it is important to remember that these are initial findings.[10] Compounds that exhibit potent and selective cytotoxicity should be further investigated to elucidate their mechanism of action.[31] Oxazole derivatives have been reported to induce apoptosis through various pathways, including the inhibition of tubulin polymerization, targeting DNA topoisomerases, and modulating protein kinases.[1][5][6]

Potential Signaling Pathways

signaling_pathway cluster_compound This compound Derivative cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Cellular Outcome compound This compound Derivative tubulin Tubulin compound->tubulin topoisomerase DNA Topoisomerase compound->topoisomerase kinases Protein Kinases compound->kinases microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption dna_damage DNA Damage topoisomerase->dna_damage signal_transduction_inhibition Inhibition of Signal Transduction kinases->signal_transduction_inhibition apoptosis Apoptosis microtubule_disruption->apoptosis dna_damage->apoptosis signal_transduction_inhibition->apoptosis

Caption: Potential mechanisms of action for cytotoxic this compound derivatives.

Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, can provide deeper insights into how these compounds exert their anticancer effects.

Conclusion

The preliminary cytotoxicity screening of this compound derivatives is a fundamental and crucial phase in the quest for novel anticancer therapeutics. By employing a systematic and well-reasoned approach, researchers can effectively identify promising lead compounds for further development. This guide has provided a comprehensive framework for conducting these initial studies, from the selection of appropriate assays and cell lines to the interpretation of the resulting data. A thorough understanding of the principles and methodologies outlined herein will enable scientists to make informed decisions and advance the most promising candidates toward preclinical and clinical evaluation.

References

  • Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Isoxazolo[4,5-b]indole Derivatives: A Technical Guide.
  • I-love-science. (2025). In vitro cytotoxicity assay: Significance and symbolism.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Methylbenzo[d]thiazol-2(3H)-one.
  • Apostol, T. (2021). design, synthesis, characterization, and cytotoxicity evaluation of new 4-benzyl-1,3-oxazole derivatives bearing 4-(4-chlorophenylsulfonyl)phenyl moiety. Semantic Scholar.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • National Institutes of Health. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2025). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives.
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay.
  • Canvax. (n.d.). SRB Cytotoxicity Assay Kit – Sensitive Colorimetric.
  • ACS Publications. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • VIROLOGY RESEARCH SERVICES. (2024). Understanding Cytotoxicity.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). SRB Assay / Sulforhodamine B Assay Kit (ab235935).
  • Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • ResearchGate. (2025). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity.
  • ResearchGate. (2025). Sulforhodamine B colorimetric assay for cytoxicity screening.
  • ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.
  • Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Ingenta Connect. (2019). Oxazole-Based Compounds As Anticancer Agents.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.

Sources

Methodological & Application

Application Note: High-Fidelity Lipid Droplet Bioimaging Using 4-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

While 4-phenyloxazole is historically recognized as a scintillator (e.g., as a precursor to POPOP), its utility in modern bioimaging has evolved through functionalization. Unmodified this compound emits in the UV range, which is suboptimal for live-cell imaging due to phototoxicity. However, This compound derivatives —specifically those engineered with "push-pull" electron architectures—have emerged as premier solvatochromic probes for imaging Lipid Droplets (LDs) .

This guide focuses on the application of these This compound-based push-pull fluorophores . These probes leverage the Intramolecular Charge Transfer (ICT) mechanism, allowing them to shift their emission color based on the polarity of their environment. This unique property enables "wash-free" imaging: the probe is highly fluorescent in the non-polar core of lipid droplets but quenched or spectrally shifted in the polar cytosol, providing exceptional signal-to-noise ratios without complex washing steps.

Key Advantages of the Scaffold
FeatureBenefit for Bioimaging
Solvatochromism Distinguishes neutral lipids (LDs) from polar membranes/cytosol via color shift.
Lipophilicity (LogP > 4) Ensures rapid, passive diffusion across cell membranes and specific accumulation in LDs.
Large Stokes Shift Minimizes self-quenching and separates excitation/emission signals, reducing background.
Photostability The oxazole ring confers resistance to photobleaching compared to traditional Nile Red.

Part 2: Chemical Biology & Mechanism

To use these probes effectively, researchers must understand the underlying photophysics. The this compound core acts as an electron-withdrawing unit (acceptor) or a bridge. When coupled with an electron-donating group (e.g., dimethylamine or diphenylamine) at the para position of the phenyl ring, a dipole is created.

The Mechanism: Intramolecular Charge Transfer (ICT)

Upon excitation, an electron transfers from the donor to the oxazole acceptor.

  • In Polar Solvents (Cytosol): The excited state is stabilized by the solvent, lowering its energy but often leading to non-radiative decay (quenching) or a red-shifted, weak emission.

  • In Non-Polar Solvents (Lipid Droplets): The excited state is destabilized relative to the ground state. The molecule emits strongly in the blue/green region (depending on specific conjugation) with high quantum yield.

Diagram 1: Photophysical Mechanism of Action

ICT_Mechanism Probe_Ground Probe (Ground State) Dipole Moment: Low Probe_Excited Probe (Excited State) Intramolecular Charge Transfer (ICT) Dipole Moment: High Probe_Ground->Probe_Excited Absorbs Photon Excitation Excitation Light (405nm / 488nm) Excitation->Probe_Ground Env_Polar Environment: Polar Cytosol (High Dielectric Constant) Probe_Excited->Env_Polar Diffuses into Env_NonPolar Environment: Lipid Droplet (Low Dielectric Constant) Probe_Excited->Env_NonPolar Partitioning (LogP driven) Relax_Polar Solvent Relaxation Energy Loss Env_Polar->Relax_Polar Stabilization Emission_Strong Strong Blue/Green Emission (Signal) Env_NonPolar->Emission_Strong Radiative Decay (High Quantum Yield) Emission_Weak Weak/Red-Shifted Emission (Background) Relax_Polar->Emission_Weak Non-Radiative Decay

Caption: Schematic of the Intramolecular Charge Transfer (ICT) process. The probe's emission intensity and wavelength are modulated by the polarity of the subcellular environment.

Part 3: Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Probe: this compound derivative (e.g., 2-(4-aminophenyl)-4-phenyloxazole or commercially available "Dapoxyl" analogs).

  • Solvent: High-grade DMSO (Anhydrous).

  • Cells: Adherent cell lines (e.g., HeLa, HepG2) or Adipocytes (3T3-L1).

  • Imaging Buffer: HBSS or Live Cell Imaging Solution (phenol-red free).

Step 1: Stock Solution Preparation
  • Weighing: Dissolve 1 mg of the this compound probe in DMSO to achieve a 10 mM stock solution .

    • Note: The molecular weight will vary by derivative; calculate molarity precisely.

  • Storage: Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Check: If the yellow/orange solution turns clear or precipitates, discard.

Step 2: Cell Staining (Live Cell Optimization)

Unlike immunofluorescence, this probe targets dynamic lipids. Do not fix cells unless necessary, as fixation (paraformaldehyde) can disrupt lipid droplet morphology.

  • Seeding: Seed cells in a glass-bottom confocal dish (35 mm) 24 hours prior to imaging. Aim for 60-70% confluency.

  • Working Solution: Dilute the 10 mM DMSO stock into pre-warmed growth media (or HBSS) to a final concentration of 1 µM to 5 µM .

    • Critical: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

    • Optimization: For adipocytes with massive lipid stores, use 1 µM. For HeLa cells, 5 µM may be required.

  • Incubation: Aspirate old media and add the staining solution. Incubate for 15–30 minutes at 37°C / 5% CO₂.

  • Washing (Optional): Due to the solvatochromic "turn-on" nature, washing is often unnecessary. However, replacing the staining solution with fresh phenol-red free imaging buffer can improve signal clarity.

Step 3: Image Acquisition
  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.

  • Excitation:

    • Standard derivatives: 405 nm (Diode laser) or 488 nm (Argon laser), depending on the specific donor group conjugation.

  • Emission Collection:

    • Channel 1 (Lipid Droplets): 500 nm – 550 nm (Green/Yellow).

    • Channel 2 (Background/Cytosol): 600 nm – 650 nm (Red) – Use this for ratiometric analysis if the probe supports it.

Diagram 2: Experimental Workflow

Staining_Protocol Start Start: 10mM DMSO Stock Dilution Dilute to 1-5 µM in Phenol-Red Free Media Start->Dilution Incubation Incubate Cells 15-30 mins @ 37°C Dilution->Incubation Wash Optional Wash (HBSS Buffer) Incubation->Wash High Background? Mount Mount in Live Cell Chamber Incubation->Mount Standard Wash->Mount Imaging Confocal Imaging Ex: 405/488nm | Em: 500-550nm Mount->Imaging

Caption: Step-by-step workflow for live-cell lipid droplet staining using this compound probes.

Part 4: Data Analysis & Troubleshooting

Ratiometric Analysis (Advanced)

If your specific derivative exhibits dual emission (e.g., blue in lipids, red in cytosol), you can calculate a polarity map:



High ratio values indicate hydrophobic lipid cores.
Troubleshooting Table
IssueProbable CauseCorrective Action
High Cytosolic Background Probe concentration too high.Lower concentration to 0.5 µM; perform 2x wash with HBSS.
Rapid Photobleaching Laser power too high.Reduce laser power to <2%; use resonant scanning mode.
Crystal Precipitation Stock solution degraded or wet DMSO.Prepare fresh stock using anhydrous DMSO; sonicate before dilution.
No Staining Cells lack lipid droplets (starved).Treat cells with Oleic Acid (200 µM) for 4h to induce LD formation.

Part 5: References

  • Chorobiński, M., et al. (2022). "Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent."[1] ResearchGate.[2][3]

  • Appelqvist, H., et al. (2017). "Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties."[4] Bioconjugate Chemistry.

  • Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). "Recent Advances in Fluorescent Probes for Lipid Droplets."[3] Materials (MDPI).

  • Shekhovtsov, N. A., et al. (2022). "ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles... and Luminescence." Molecules.

  • Li, X., et al. (2025). "Fluorescent probe for simultaneous visualization of lipid peroxidation and lipid droplets accumulation in living cells."[5] Analytica Chimica Acta.

Sources

Application Note: Protocol for the Synthesis of 4-Phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters. While various methods exist for oxazole construction (e.g., Van Leusen, Robinson-Gabriel), the synthesis of 4-substituted oxazoles requires specific regiochemical control.

This guide details the Bredereck Synthesis , the industry-standard protocol for accessing 4-phenyloxazole directly from


-haloketones and formamide. Unlike the Van Leusen reaction (which predominantly yields the 5-isomer), the Bredereck method selectively yields the 4-isomer through a thermal cyclocondensation mechanism.
Key Advantages of this Protocol:
  • Regioselectivity: Exclusively targets the 4-position.

  • Reagent Availability: Utilizes commodity chemicals (

    
    -bromoacetophenone, formamide).
    
  • Scalability: Suitable for gram-to-multigram scale synthesis.

Safety Directive: Critical Hazard Control


-Bromoacetophenone (Phenacyl Bromide) is a potent lachrymator. 
It was historically used as a tear gas agent (CN gas). Strict adherence to the following safety controls is mandatory before initiating any experimentation.
Hazard ClassControl Measure
Lachrymator Zero-Exposure Standard: All weighing and handling must occur inside a functioning fume hood. Do not transport open containers across the lab.
Corrosive Wear double nitrile gloves and a lab coat. Immediate washing with soap/water upon any contact.
Thermal Runaway The reaction operates at high temperatures (

).[1][2] Ensure reaction vessels are rated for thermal stress and equipped with a blast shield.

Method A: The Bredereck Synthesis (Primary Protocol)

This method relies on the condensation of


-bromoacetophenone with an excess of formamide.[1] The formamide acts as both the reactant and the solvent.
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the formamide oxygen on the alkyl halide, forming an imidate intermediate. Subsequent nucleophilic attack by the nitrogen (cyclization) and dehydration yields the aromatic oxazole.[3]

BredereckMechanism Start α-Bromoacetophenone + Formamide Inter1 O-Alkylation (Imidate Formation) Start->Inter1 Δ, 130°C Inter2 Cyclization (Amino-ketone equivalent) Inter1->Inter2 Nucleophilic Attack Dehydration - H₂O (Aromatization) Inter2->Dehydration Acid/Thermal Product This compound Dehydration->Product

Figure 1: Mechanistic pathway of the Bredereck synthesis favoring the 4-substituted isomer.

Experimental Procedure

Scale: 10 mmol (approx. 2.0 g of starting material)

Materials
  • 
    -Bromoacetophenone (Phenacyl bromide): 1.99 g (10 mmol)
    
  • Formamide: 10 mL (Excess, approx. 250 mmol)

  • Reagents for Workup:

    
     (sat. aq.), Ethyl Acetate (EtOAc), Brine, 
    
    
    
    .
Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser.[1]

  • Charging: Add 1.99 g of

    
    -bromoacetophenone to the flask. Add 10 mL of formamide.
    
    • Note: No additional solvent is required; formamide serves as the medium.

  • Reaction: Place the flask in a pre-heated oil bath at 130–140 °C .

    • Observation: The solid will dissolve, and the solution will darken (orange to dark brown) over time.

    • Duration: Stir vigorously for 2 hours . Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (

      
      -bromoacetophenone) spot should disappear.
      
  • Quenching: Remove from heat and allow the mixture to cool to room temperature.

    • Critical Step: Pour the reaction mixture into 50 mL of ice-water . The mixture will likely be acidic due to HBr generation.

  • Basification: Slowly add saturated aqueous

    
     with stirring until pH 
    
    
    
    8–9.
    • Why? The oxazole can form a salt in highly acidic media. Basification ensures the product is in the free base form for extraction.

  • Extraction: Extract the aqueous mixture with EtOAc (

    
     mL).
    
  • Washing: Combine organic layers and wash with water (

    
     mL) to remove excess formamide, followed by brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is often a brown oil. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient 10%

      
       20% EtOAc in Hexanes.
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or product lost in aqueous phase.Ensure aqueous phase is basic (pH > 8) before extraction. Oxazoles are weak bases.[4]
Charring/Tar Temperature too high (

).
Maintain bath temperature strictly between 130–140 °C.
Imidazole Byproduct Ammonia formation from formamide decomposition.Use fresh formamide. If persistent, add

(cat.) to buffer ammonia.

Method B: Robinson-Gabriel Synthesis (Alternative)

Use this method if you already possess the amino-ketone precursor or require milder conditions.

Precursor: 2-Formamidoacetophenone (prepared by formylation of 2-aminoacetophenone).

Protocol Summary
  • Dissolve 2-formamidoacetophenone (1.0 eq) in concentrated sulfuric acid (

    
    ).
    
  • Stir at room temperature for 20 minutes, then pour onto crushed ice.

  • Neutralize with

    
     solid until gas evolution ceases.
    
  • Filter the precipitate (if solid) or extract with

    
    .
    
  • Result: This cyclodehydration is often cleaner but requires the synthesis of the precursor first.

Workup Logic & Decision Tree

The following workflow illustrates the critical decision points during the purification process to maximize recovery.

WorkupLogic Reaction Reaction Complete (Dark Mixture) Quench Pour into Ice Water Reaction->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 7 (Product protonated) CheckPH->Acidic Usually Basic pH > 8 (Product = Free Base) CheckPH->Basic Rarely AddBase Add sat. NaHCO3 Acidic->AddBase Extract Extract w/ EtOAc Basic->Extract AddBase->Basic Wash Wash w/ H2O (Remove Formamide) Extract->Wash

Figure 2: Workup decision tree ensuring recovery of the basic oxazole product.

Characterization Data

Successful synthesis is confirmed by the following spectral signatures.

TechniqueParameterExpected SignalAssignment
1H NMR

8.00 - 7.90 ppm
Singlet (1H)C2-H (Oxazole proton between N and O)
1H NMR

7.80 - 7.70 ppm
Singlet (1H)C5-H (Oxazole proton adjacent to Oxygen)
1H NMR

7.50 - 7.30 ppm
Multiplet (5H)Phenyl ring protons
13C NMR

150-152 ppm
PeakC2 Carbon
MS (ESI)


Molecular Ion

Note: The C2 proton is distinctively downfield due to the electronegativity of the adjacent heteroatoms.

References

  • Bredereck, H., & Gompper, R. (1954). Über die Synthese von Oxazolen aus α-Halogen-ketonen und Formamid (Synthesis of oxazoles from α-haloketones and formamide).Chemische Berichte, 87(5), 700–707.

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). John Wiley & Sons. (Authoritative text on oxazole synthesis mechanisms).
  • BenchChem Application Notes. (2025). Synthesis of 4-arylimidazole and oxazole derivatives.

  • PubChem. (n.d.). 2-Bromoacetophenone Safety Data Sheet.[5] National Library of Medicine.

Sources

Advanced Application Note: 4-Phenyloxazole Moieties in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of 4-phenyloxazole derivatives as functional building blocks in Organic Light-Emitting Diodes (OLEDs). While often overshadowed by their 1,3,4-oxadiazole counterparts, this compound moieties offer distinct advantages in triplet energy (


) confinement  and electron mobility tuning . This guide provides a comprehensive workflow for synthesizing this compound-based cyclometalated ligands, complexing them with Iridium(III) for phosphorescent emission, and integrating them into vacuum-deposited device architectures.

Material Design & Rationale

Target Audience: Medicinal Chemists transitioning to Materials Science, OLED Device Engineers.

The this compound core (


) functions as a versatile "atomic LEGO" block. Its application in OLEDs is driven by three critical physicochemical properties:
  • Electron Deficiency: The oxazole ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode.

  • High Triplet Energy (

    
    ):  Unlike extended 
    
    
    
    -systems that quench phosphorescence, the phenyloxazole unit maintains a high
    
    
    (>2.6 eV), making it an ideal host or ligand for blue/green emitters.
  • Thermal Stability: The rigid heterocyclic core enhances the glass transition temperature (

    
    ), preventing film crystallization during device operation.
    
Mechanistic Insight: The Cyclometalation Advantage

In phosphorescent OLEDs (PhOLEDs), this compound serves as a


 cyclometalating ligand. The nitrogen atom acts as a neutral donor, while the phenyl ring forms an anionic carbon-metal bond. This creates a strong ligand field, pushing the Metal-to-Ligand Charge Transfer (MLCT) state to higher energies, enabling efficient blue/green emission.

Protocol A: Synthesis of the this compound Ligand

Objective: Synthesize 2,4-diphenyloxazole (phox) as a primary ligand for Iridium complexation. Methodology: Robinson-Gabriel Cyclodehydration.

Reagents & Equipment[1]
  • Reactants: Phenacyl bromide (10 mmol), Benzamide (10 mmol).

  • Solvent/Catalyst: Toluene (anhydrous),

    
     (Phosphorus oxychloride).
    
  • Equipment: Schlenk line (Argon atmosphere), Reflux condenser, Rotary evaporator.

Step-by-Step Workflow
  • Precursor Formation: In a 100 mL round-bottom flask, dissolve phenacyl bromide (1.99 g, 10 mmol) and benzamide (1.21 g, 10 mmol) in 30 mL of anhydrous toluene.

  • Cyclization: Add

    
     (1.5 eq) dropwise under Argon flow.
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature

      
       during addition to prevent charring.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Quenching: Cool to room temperature (RT) and pour slowly into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: >75% white crystalline solid.

Visualization: Synthesis Pathway

SynthesisPath Reactants Phenacyl Bromide + Benzamide Intermediate Amide Intermediate Reactants->Intermediate Condensation Cyclization Cyclodehydration (POCl3, Reflux) Intermediate->Cyclization Ring Closure Product 2,4-Diphenyloxazole (Ligand) Cyclization->Product - H2O

Figure 1: Robinson-Gabriel synthesis pathway for the this compound ligand.

Protocol B: Synthesis of Phosphorescent Iridium Complex

Objective: Synthesize the heteroleptic complex


.
Rationale:  The acetylacetonate (acac) ancillary ligand prevents aggregation quenching and improves solubility for purification.
Step-by-Step Workflow
  • Dimer Formation (The Nonitro Step):

    • Mix

      
       (1 mmol) and 2,4-diphenyloxazole (2.2 mmol) in 2-ethoxyethanol/water (3:1, 20 mL).
      
    • Reflux at

      
       for 24 hours under Argon.
      
    • Observation: The solution precipitates a yellow/orange solid (The Chloro-bridged dimer:

      
      ).
      
    • Filter and wash with water/methanol.

  • Ligand Exchange:

    • Suspend the dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).

    • Add acetylacetone (1.5 mmol) and

      
       (2.0 mmol).
      
    • Reflux at

      
       for 12 hours.
      
  • Purification (Crucial for Device Grade):

    • Cool to RT. Filter the precipitate.

    • Sublimation: Purify the crude solid via thermal gradient sublimation (

      
      , 
      
      
      
      Torr). Impurity traces >50 ppm can catastrophically reduce OLED lifetime.

Protocol C: Device Fabrication & Characterization

Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / CBP : 8%


  (30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm).
Fabrication Steps
  • Substrate Prep: Clean ITO glass (Ultrasonic: Acetone

    
     Isopropanol 
    
    
    
    DI Water). Treat with UV-Ozone for 15 mins to increase work function.
  • Vacuum Deposition: Transfer to a thermal evaporator (Base pressure

    
     Torr).
    
  • Hole Injection/Transport: Deposit HAT-CN (HIL) at 0.5 Å/s, followed by TAPC (HTL) at 1.0 Å/s.

  • Emissive Layer (EML): Co-deposit the Host (CBP) and Dopant (

    
    ).
    
    • Rate Control: Host at 1.0 Å/s, Dopant at 0.08 Å/s (to achieve ~8% doping ratio).

  • Electron Transport (ETL): Deposit TPBi (this compound derivatives can also be used here as ETMs).

  • Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (5 Å/s).

Visualization: Energy Level Diagram

EnergyLevels ITO ITO -4.8 eV HTL TAPC (HTL) LUMO: -2.0 HOMO: -5.5 ITO->HTL h+ Injection EML CBP:Ir(phox)2 (EML) LUMO: -2.6 HOMO: -5.9 HTL->EML h+ Injection ETL TPBi (ETL) LUMO: -2.7 HOMO: -6.2 ETL->EML e- Injection Cathode LiF/Al -4.3 eV Cathode->ETL e- Injection

Figure 2: Energy level alignment ensuring charge trapping within the Emissive Layer (EML).

Data Summary & Validation

To validate the quality of the synthesized material, compare your results against these standard parameters.

ParameterValue RangeMethodRelevance
PL

510 - 530 nm (Green)Photoluminescence (DCM)Emission Color Purity
HOMO Level -5.2 to -5.6 eVCyclic Voltammetry (CV)Hole Injection Barrier
LUMO Level -2.4 to -2.8 eVCV + Optical GapElectron Injection Barrier
Decomp. Temp (

)
> 350°CTGA (5% weight loss)Evaporation Stability
Quantum Yield (

)
> 0.80Integrating SphereDevice Efficiency

Troubleshooting Note: If


 < 0.60, check for oxygen contamination during the ligand exchange step (Protocol B, Step 2). Oxygen quenches the triplet state of Iridium complexes efficiently.

References

  • Kido, J., et al. (1995). "Single-layer white light-emitting organic electroluminescent devices based on dye-dispersed poly(N-vinylcarbazole)." Science. Link (Foundational work on oxazole/oxadiazole ETMs).

  • Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society. Link (The definitive protocol for Ir-complex synthesis).

  • Adachi, C., et al. (1990). "Blue light-emitting organic electroluminescent devices."[1][2][3][4][5][6] Applied Physics Letters. Link (Early application of oxadiazole derivatives in OLEDs).

  • Tao, Y., et al. (2011). "Recent progress in the synthesis and applications of 1,3,4-oxadiazole derivatives." Journal of Materials Chemistry. Link (Review covering the chemical stability of oxazole-family derivatives).

Sources

Application Note: Development & Evaluation of 4-Phenyloxazole Derivatives as Tubulin-Targeting Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenyloxazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors targeting the colchicine binding site. This application note provides a comprehensive technical guide for the synthesis, biological screening, and mechanistic validation of these derivatives. By mimicking the cis-stilbene geometry of Combretastatin A-4 (CA-4), this compound derivatives restrict conformational freedom, potentially enhancing metabolic stability while maintaining potent cytotoxicity against multidrug-resistant (MDR) tumor lines.

Chemical Rationale & Synthesis Strategy[1][2][3][4]

The Pharmacophore

The this compound ring acts as a bioisostere for the unstable cis-double bond found in CA-4. This substitution locks the two aryl rings in the required orientation for tubulin binding, preventing the photo-isomerization to the inactive trans-isomer that plagues stilbene-based drugs.

Synthetic Pathway: Hantzsch-Type Cyclization

The most robust route for generating the this compound core involves the cyclization of


-bromoacetophenones with primary amides. This method is preferred over the Robinson-Gabriel synthesis for its milder conditions and functional group tolerance.

Critical Control Point: The quality of the


-bromoacetophenone intermediate is paramount. These compounds are potent lachrymators and prone to hydrolysis; they must be stored under anhydrous conditions.

SynthesisWorkflow Start Acetophenone Derivatives Bromination Bromination (Br2 or NBS) Start->Bromination Intermediate α-Bromoacetophenone (Lachrymator!) Bromination->Intermediate  Selective α-sub   Cyclization Cyclization (Amide + Heat) Intermediate->Cyclization  + Substituted Amide   Product This compound Derivative Cyclization->Product  - H2O, - HBr  

Figure 1: General synthetic workflow for this compound derivatives via Hantzsch-type condensation.

Biological Screening Workflow

To efficiently filter libraries of derivatives, a hierarchical screening cascade is required. This system prioritizes compounds that not only kill cancer cells but do so via the intended mechanism (tubulin destabilization).

Primary Screen: Cytotoxicity (MTT Assay)

The metabolic competence of the cell is measured via the reduction of MTT to formazan.[1][2]

  • Causality: We use MTT over LDH release because we are assessing proliferation inhibition (cytostatic/cytotoxic) rather than immediate membrane rupture (necrosis).

  • Threshold: Compounds with IC

    
     > 10 
    
    
    
    M are generally discarded unless they show unique selectivity profiles.
Secondary Screen: Cell Cycle Analysis

Tubulin inhibitors characteristically arrest cells in the G2/M phase. If a compound shows high cytotoxicity but arrests cells in G0/G1, it is likely acting via a different mechanism (e.g., kinase inhibition or DNA damage) and may be considered "off-target" for this specific project scope.

ScreeningCascade Library Compound Library (4-Phenyloxazoles) MTT Primary Screen: MTT Assay (72h Exposure) Library->MTT HitSelect Hit Selection (IC50 < 10 µM) MTT->HitSelect FlowCyto Secondary Screen: Flow Cytometry (Cell Cycle Analysis) HitSelect->FlowCyto  Pass   Mechanism Mechanistic Validation (G2/M Arrest?) FlowCyto->Mechanism Mechanism->Library  No (Off-target)   Lead Lead Candidate Mechanism->Lead  Yes (Tubulin Target)  

Figure 2: Hierarchical screening cascade from chemical library to lead candidate selection.

Mechanism of Action: Tubulin Destabilization[8]

This compound derivatives typically bind to the colchicine site of


-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules, which is essential for spindle formation during mitosis.

The Cascade of Events:

  • Binding: Ligand occupies the intrasubunit pocket of

    
    -tubulin.
    
  • Destabilization: Microtubule dynamics are suppressed; catastrophe frequency increases.

  • Arrest: The Spindle Assembly Checkpoint (SAC) remains activated due to lack of tension on kinetochores.

  • Death: Prolonged arrest leads to mitotic slippage or direct apoptosis via Bcl-2 phosphorylation.

MoA Drug This compound Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin  Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Fails   Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint  Activates   Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 3: Mechanism of Action (MoA) pathway for tubulin-targeting oxazole derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-Methoxyphenyl)oxazole (Example)

This protocol utilizes the condensation of urea with


-bromoacetophenone, a common entry point.
  • Reagent Prep: Dissolve 4-methoxy-

    
    -bromoacetophenone (1.0 eq) in absolute ethanol.
    
    • Note: Ensure ethanol is dry; water can lead to hydroxylation byproducts.

  • Addition: Add Urea (1.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Neutralize with saturated NaHCO

      
       solution (Caution: CO
      
      
      
      evolution).
    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over anhydrous MgSO

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Protocol B: MTT Cytotoxicity Assay

Self-Validating Step: Include a positive control (e.g., Combretastatin A-4 or Paclitaxel) and a vehicle control (0.1% DMSO) on every plate.

  • Seeding: Seed tumor cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 96-well plates.
    
    • Why: Too high density leads to contact inhibition, masking drug effects; too low leads to poor signal-to-noise ratio.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Add test compounds (dissolved in DMSO). Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4 hours.

    • Visual Check: Look for purple formazan crystals in the vehicle control wells.

  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Target: Quantify DNA content to detect G2/M arrest.

  • Harvest: Trypsinize cells after 24h drug treatment. Wash 2x with cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 300

      
      L PBS.
      
    • Add 700

      
      L ice-cold  absolute ethanol dropwise while vortexing gently.
      
    • Causality: Vortexing prevents cell clumping.[6] Ethanol permeabilizes the membrane for the dye.

    • Store at -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Pellet cells and wash 1x with PBS to remove ethanol.[5][6][7]

    • Resuspend in 500

      
      L PI/RNase Staining Buffer (PBS containing 50 
      
      
      
      g/mL Propidium Iodide and 100
      
      
      g/mL RNase A).
    • Why RNase? PI stains both DNA and RNA. RNase is mandatory to ensure the signal represents only DNA content.

  • Analysis: Incubate 30 mins in the dark at 37°C. Analyze on a flow cytometer (Excitation 488 nm, Emission ~600 nm).

References

  • Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Source: National Institutes of Health (NIH) URL:[Link] (Representative link based on search context for oxazole/tubulin mechanisms)

  • Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Source: PubMed / NIH URL:[Link]]

  • MTT Assay Protocol for Cell Viability. Source: NCBI Bookshelf / Assay Guidance Manual URL:[Link]

  • Synthesis of Alpha-Bromoacetophenone (Phenacyl Bromide).

Sources

Application Note: Comprehensive Evaluation of Anti-Inflammatory Activity in Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold in Inflammation

The oxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides. Its planar, aromatic nature allows for potent pi-stacking interactions within the hydrophobic channels of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Unlike traditional NSAIDs, oxazole derivatives (e.g., Oxaprozin) offer a unique pharmacokinetic profile and the potential for dual COX/LOX inhibition, which can mitigate the gastric side effects associated with pure COX inhibition.

This guide outlines a hierarchical screening cascade—from enzymatic assays to cellular models—designed to validate the anti-inflammatory efficacy of novel oxazole compounds.

Mechanistic Pathway & Intervention Points

To design effective assays, one must understand where oxazoles intervene. The diagram below illustrates the Arachidonic Acid (AA) cascade and the specific enzymatic nodes targeted by oxazole derivatives.

OxazoleMechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Thromboxane Thromboxane (Platelets) COX1->Thromboxane Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes Oxazole Oxazole Compound Oxazole->COX1 Inhibits Oxazole->COX2 Inhibits (Target) Oxazole->LOX Potential Dual Inhibition

Figure 1: Mechanism of action for oxazole-based anti-inflammatories within the Arachidonic Acid cascade.

Phase I: Biochemical Screening (Cell-Free)

Before cell-based testing, compounds should be screened for direct enzymatic inhibition and protein stabilization.

Protocol A: Albumin Denaturation Assay

Rationale: Inflammation induces protein denaturation.[1] Compounds that stabilize protein structure against heat-induced denaturation often possess anti-inflammatory activity. This is a rapid, cost-effective preliminary screen.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin (fresh).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Incubator (37°C) and Water Bath (70°C).

  • UV-Vis Spectrophotometer (660 nm).

Procedure:

  • Preparation: Prepare a 1% BSA solution in PBS.

  • Treatment: Mix 4.5 mL of BSA solution with 0.5 mL of the test oxazole compound (dissolved in DMSO, final concentration range 10–500 µg/mL).

    • Control: BSA + DMSO (no compound).

    • Standard: Diclofenac Sodium or Aspirin.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool to room temperature.

  • Measurement: Measure turbidity (absorbance) at 660 nm.

Calculation:



Protocol B: COX-1/COX-2 Inhibition (Colorimetric)

Rationale: To determine the Selectivity Index (SI).[2] High COX-2 selectivity reduces gastric toxicity.

Methodology: Utilize a heme-dependent peroxidase assay. COX enzymes convert arachidonic acid to PGG2, then to PGH2.[3] During this reduction, TMPD is oxidized, producing a color change.

Critical Steps:

  • Enzyme Prep: Thaw human recombinant COX-2 and ovine COX-1 on ice.

  • Inhibitor Incubation: Incubate enzyme with oxazole derivative (0.01–100 µM) for 10 minutes before adding the substrate. This allows the compound to bind the active site.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Readout: Measure absorbance at 590 nm after 5 minutes.

Phase II: Cellular Validation (RAW 264.7 Model)

The RAW 264.7 murine macrophage line is the industry standard for evaluating anti-inflammatory small molecules. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate iNOS and COX-2, releasing Nitric Oxide (NO) and cytokines.

Experimental Workflow

The following diagram details the precise workflow for the cellular assay to ensure data integrity.

CellularWorkflow Seed Seed RAW 264.7 Cells (5x10^5 cells/mL) PreTreat Pre-treatment (Oxazole Compound) 1-2 Hours Seed->PreTreat Induce Induction (LPS 1 µg/mL) PreTreat->Induce Incubate Incubation (24 Hours) Induce->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Harvest Cells Incubate->Cells Griess Griess Assay (NO Quantification) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA MTT MTT Assay (Viability Check) Cells->MTT

Figure 2: Workflow for evaluating anti-inflammatory activity in RAW 264.7 macrophages.

Protocol C: Nitric Oxide (NO) Inhibition (Griess Assay)

Expert Insight: NO is a proxy for iNOS activity. Oxazoles often suppress iNOS expression rather than directly inhibiting the enzyme.

Procedure:

  • Seeding: Plate RAW 264.7 cells (5 × 10⁵ cells/well) in 24-well plates. Allow adherence for 24h.

  • Treatment: Replace medium. Add oxazole compound (e.g., 1, 10, 50, 100 µM).

    • Note: Keep final DMSO concentration < 0.1% to prevent solvent toxicity.

  • Induction: After 1 hour of pre-treatment, add LPS (1 µg/mL).[4] Incubate for 24 hours.

  • Assay:

    • Transfer 100 µL of culture supernatant to a 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in phosphoric acid).

    • Incubate 10 minutes at room temperature (dark).

  • Measurement: Read absorbance at 540 nm. Calculate concentration using a Sodium Nitrite standard curve.

Protocol D: Cell Viability (MTT Assay)

Critical Control: You must prove that the reduction in NO is due to anti-inflammatory action, not cell death.[5]

Procedure:

  • After removing supernatant for the Griess assay, add MTT solution (0.5 mg/mL) to the cells.

  • Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Dissolve crystals in DMSO.

  • Read absorbance at 570 nm.[5]

  • Validity Rule: Only compounds maintaining >90% cell viability compared to control should be considered valid hits.

Data Presentation & Analysis

Quantitative data should be summarized to allow for rapid comparison of potency and selectivity.

Table 1: Example Data Layout for Oxazole Evaluation

Compound IDIC50 (COX-1) µMIC50 (COX-2) µMSelectivity Index (SI)*NO Inhibition (%) at 50 µMCell Viability (%)
Oxazole-A1 15.20.4533.785%98%
Oxazole-B2 2.11.81.140%92%
Celecoxib >500.04>100090%95%
Indomethacin 0.020.60.0375%96%

*SI = IC50(COX-1) / IC50(COX-2).[6] Higher SI indicates better safety profile.

References

  • Mechanism of Action of Oxaprozin

    • Pharmacology of Oxaprozin; Mechanism of action.[7][8][9][10] (2025).[5][11][12][13] Vertex AI Search.

    • 8[1][11][14][15][16]

  • Oxazole Synthesis and Anti-Inflammatory Studies

  • Protein Denaturation Assay Protocol

    • Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives.[14] (2021).[11][12][14][18] Chula Digital Collections.

    • 14[1][11][14][15][16]

  • COX Inhibition Assay Methodology

    • COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical / Windows.net.
    • 3[1][11][14][15][16]

  • RAW 264.

    • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production. (2025).[5][8][11][12][13] PMC / NIH.

    • 22[1][11][14][15][16]

  • In Vivo Evaluation (Carrageenan Model)

    • In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety. (2025).[5][8][11][12][13] PMC / NIH.

    • 23[1][6][11][14][16]

Sources

antibacterial activity screening of 4-phenyloxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Screening & Profiling of 4-Phenyloxazole Derivatives

Executive Summary

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Unlike traditional


-lactams, recent Structure-Activity Relationship (SAR) studies suggest that optimized oxazole derivatives may target bacterial cell wall lipid intermediates (Lipid II) or inhibit protein synthesis via ribosomal binding.

This application note provides a rigorous, standardized workflow for the antibacterial assessment of this compound derivatives. It moves beyond basic screening to include detailed protocols for Minimum Inhibitory Concentration (MIC), time-kill kinetics, biofilm eradication, and cytotoxicity profiling, ensuring high data integrity compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Compound Management & Preparation

Challenge: this compound derivatives are often lipophilic (


), leading to precipitation in aqueous media which causes false negatives in screening.

Protocol:

  • Stock Preparation: Dissolve neat compounds in 100% DMSO (molecular biology grade) to a concentration of 10 mM or 20 mg/mL.

  • Solubility Check: Visually inspect for turbidity. If precipitation occurs, sonicate at 40 kHz for 10 minutes at room temperature.

  • Storage: Aliquot into amber glass vials to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles (

    
     cycles can degrade sensitive substituents).
    
  • Assay Dilution: The final DMSO concentration in the bacterial assay must not exceed 1-2% (v/v) . Higher concentrations are toxic to bacteria and will skew MIC values.

Primary Screening: Broth Microdilution (MIC)

The Gold Standard for quantitative analysis is Broth Microdilution, adhering to CLSI M07-A10 guidelines .

Experimental Design
  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls:

    • Positive Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).

    • Negative Control: Sterile Media.

    • Solvent Control: Media + 2% DMSO (to rule out solvent toxicity).

Step-by-Step Protocol
  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of 2x compound stock (in media) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10, discarding 100 µL from column 10 (Columns 11 & 12 are controls).

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation:

    • Seal plate with breathable membrane.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout (Resazurin Assay):

    • Why: Visual turbidity can be ambiguous with precipitated compounds.

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Blue (Resazurin) = No Growth (Inhibition).

    • Pink (Resorufin) = Growth (Metabolic Activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Secondary Profiling: Bactericidal vs. Bacteriostatic

Minimum Bactericidal Concentration (MBC)

  • Sample 10 µL from all wells

    
     MIC (clear wells) and spot onto nutrient agar plates.
    
  • Incubate for 24 hours at 37°C.

  • MBC Definition: The concentration killing

    
     of the initial inoculum (fewer than 5 colonies).
    
  • Interpretation:

    • MBC/MIC ratio

      
      : Bactericidal  (Preferred for acute infections).
      
    • MBC/MIC ratio

      
      : Bacteriostatic .
      

Advanced Characterization: Biofilm & Time-Kill

A. Biofilm Inhibition (Crystal Violet Method)

4-phenyloxazoles often target membrane structures, making them potential anti-biofilm agents.

  • Grow biofilm in 96-well flat-bottom plates (24h incubation with 1% glucose-supplemented media).

  • Wash planktonic cells with PBS (

    
    ).
    
  • Add compound dilutions and incubate for 24h.

  • Stain adherent biomass with 0.1% Crystal Violet (15 min).

  • Solubilize stain with 30% Acetic Acid and measure OD

    
    .
    
B. Time-Kill Kinetics

Determines the rate of killing.

  • Setup: Inoculate broth with

    
     CFU/mL + Compound at 
    
    
    
    MIC.
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Analysis: Plate serial dilutions and count colonies.

  • Success Criteria:

    
    
    
    
    
    reduction in CFU/mL within 24h indicates bactericidal activity.

Structure-Activity Relationship (SAR) Insights

Analysis of this compound derivatives reveals distinct trends driven by electronic and steric factors.

Table 1: SAR Summary of this compound Derivatives

PositionSubstituent TypeExample GroupsEffect on Antibacterial ActivityMechanistic Insight
Phenyl Ring (C4) Electron Donating (EDG)-OMe, -Me, -EtIncreased Potency Enhances lipophilicity and membrane interaction.
Phenyl Ring (C4) Electron Withdrawing (EWG)-NO

, -CF

Variable / ReducedStrong EWGs may reduce binding affinity to hydrophobic pockets.
Phenyl Ring (C4) Halogen-Cl, -BrModerate/High Halogens at para position often improve metabolic stability and potency.
Oxazole C2 Heterocycle LinkagePyrazole, ThiazoleHigh Potency "Hybrid" molecules often show dual-action mechanisms.
Oxazole C5 Small Alkyl-CH

Neutral/Slight IncreaseSteric bulk here is generally tolerated but not critical.

Mechanism of Action & Screening Workflow

The following diagrams illustrate the screening cascade and the hypothesized mechanism of action for optimized derivatives.

Figure 1: Antibacterial Screening Workflow

ScreeningWorkflow Synthesis Library Synthesis (this compound derivatives) QC QC & Solubility (DMSO, HPLC Purity >95%) Synthesis->QC Primary Primary Screen (MIC) Broth Microdilution (CLSI) QC->Primary Primary->Synthesis Inactive (Refine SAR) HitSel Hit Selection (MIC < 10 µg/mL) Primary->HitSel Active Secondary Secondary Profiling MBC & Time-Kill Kinetics HitSel->Secondary Advanced Advanced Assays Biofilm & Cytotoxicity (CC50) Secondary->Advanced Lead Lead Candidate (SI > 10, Bactericidal) Advanced->Lead Meets Criteria

Caption: Step-by-step screening cascade from synthesis to lead identification.

Figure 2: Hypothesized Mechanism of Action (Cell Wall Targeting)

Recent literature suggests phenyloxazole/pyrazole hybrids may interfere with Lipid II recycling, similar to vancomycin but via a different binding site.

MOA Compound This compound Derivative LipidII Lipid II (Cell Wall Precursor) Compound->LipidII Binds/Sequesters PBP PBP / Transglycosylase Compound->PBP Inhibits (Potential) LipidII->PBP Substrate for Peptidoglycan Peptidoglycan Cross-linking LipidII->Peptidoglycan Blocked PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Failure leads to

Caption: Proposed mechanism where the derivative sequesters Lipid II, blocking cell wall synthesis.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • National Institutes of Health (NIH) - PubMed. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents.

  • MDPI - Molecules. (2017). Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles.

  • Protocols.io. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

  • ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives.

Sources

Application Note: 4-Nitro-2-phenyloxazole in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in heterocyclic chemistry and drug discovery. It details the unique reactivity of 4-nitro-2-phenyloxazole , a compound that defies the conventional "azadiene" behavior of oxazoles by acting as an electrophilic dienophile due to the strong electron-withdrawing nature of the nitro group.

Reactivity Switch: Utilizing Nitro-Oxazoles as Electrophilic Dienophiles

Executive Summary & Mechanistic Insight

In standard heterocyclic synthesis, oxazoles typically function as electron-rich azadienes in Diels-Alder (DA) reactions, reacting with electron-deficient dienophiles to yield pyridines (after elimination) or furans (reaction with alkynes).[1]

However, 4-nitro-2-phenyloxazole represents a critical reactivity inversion . The presence of the nitro group (


) at the C4 position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole ring. This electronic perturbation transforms the oxazole from a nucleophilic diene into a highly reactive electrophilic dienophile .

Consequently, this protocol focuses on the Normal Electron Demand Diels-Alder (NEDDA) reaction where 4-nitro-2-phenyloxazole reacts with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) to form complex bicyclic adducts.

Pathway Visualization

The following diagram illustrates the reactivity switch and the specific cycloaddition pathway.

DielsAlder_Mechanism cluster_0 Standard Oxazole Reactivity cluster_1 4-Nitro-2-phenyloxazole Reactivity Oxazole_Std Typical Oxazole (Electron-Rich Diene) Product_Std Pyridine/Furan Derivatives Oxazole_Std->Product_Std Reacts with Dienophile_Std Electron-Poor Dienophile NitroOxazole 4-Nitro-2-phenyloxazole (LUMO-Lowered Dienophile) TS Transition State [4+2] Cycloaddition NitroOxazole->TS + Diene Diene_Rich Electron-Rich Diene (e.g., 2,3-Dimethylbutadiene) Diene_Rich->TS Adduct Bicyclic Adduct (7-oxa-2-azabicyclo[2.2.1]heptene) TS->Adduct Kinetic Control

Caption: Comparison of standard oxazole reactivity (top) vs. the inverted reactivity of 4-nitro-2-phenyloxazole (bottom) acting as a dienophile.

Experimental Protocol

Pre-requisite: Synthesis of 4-Nitro-2-phenyloxazole

Commercial availability of this specific nitro-oxazole is limited. It is best synthesized via the thermal isomerization of 4-nitro-3-phenylisoxazole .

Reagents:

  • 4-Nitro-3-phenylisoxazole (Precursor)[2][3]

  • Solvent: Diphenyl ether or neat (if utilizing Flash Vacuum Pyrolysis - FVP)

Procedure (Thermal Isomerization):

  • Setup: Place 4-nitro-3-phenylisoxazole in a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser.

  • Solvent: Dissolve in a high-boiling solvent like diphenyl ether (concentration ~0.5 M). Alternatively, perform neat under FVP conditions at 450°C if equipment permits.

  • Reaction: Heat the solution to 200–220°C for 2–4 hours. The isoxazole ring undergoes a bond cleavage and rearrangement to form the oxazole.

  • Purification: Cool to room temperature. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate 4-nitro-2-phenyloxazole as a crystalline solid.

Diels-Alder Cycloaddition Protocol

Target Reaction: 4-Nitro-2-phenyloxazole + 2,3-Dimethyl-1,3-butadiene


 Bicyclic Adduct.

Materials:

  • Dienophile: 4-Nitro-2-phenyloxazole (1.0 equiv)

  • Diene: 2,3-Dimethyl-1,3-butadiene (5.0 – 10.0 equiv)

  • Solvent: Toluene (Anhydrous) or Xylene (for higher temp)

  • Inhibitor: Hydroquinone (trace, to prevent diene polymerization)

Step-by-Step Workflow:

  • Preparation: In a dry pressure tube (Ace Glass or similar), dissolve 4-nitro-2-phenyloxazole (1.0 mmol, ~190 mg) in anhydrous toluene (2.0 mL).

  • Addition: Add 2,3-dimethyl-1,3-butadiene (5.0 mmol, ~565 µL). A large excess is used to drive the reaction kinetics due to the steric bulk of the oxazole.

  • Sealing: Add a crystal of hydroquinone. Flush the headspace with Argon or Nitrogen and seal the tube tightly.

  • Heating: Heat the reaction mixture to 120°C (oil bath temperature) for 24–48 hours .

    • Note: Monitor via TLC (30% EtOAc in Hexane). The starting nitrooxazole is UV active.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove the solvent and excess diene.

    • Caution: Do not overheat during concentration; the adduct may be thermally sensitive (Retro-Diels-Alder).

  • Purification:

    • Purify the crude residue immediately via Flash Column Chromatography.

    • Stationary Phase: Neutral Alumina or Silica Gel (neutralized with 1% Et3N).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

  • Characterization: The product is a 3a,7a-dihydro-4,5-dimethyl-7a-nitro-2-phenyl-7,3a-epoxy-isoindole derivative (structure depends on exact regiochemistry, typically the nitro group stabilizes the bridgehead).

Data & Optimization Guide

Solvent & Temperature Effects

The reaction rate is heavily dependent on temperature, but thermal stability of the product is a limiting factor.

SolventTemp (°C)Time (h)Yield (%)Notes
Benzene 8072< 20Too slow; poor conversion.
Toluene 110–120 24–48 65–75 Optimal balance of rate/stability.
Xylene 1401240–50Faster, but significant decomposition (tarring).
Neat 1004830Polymerization of diene dominates.
Troubleshooting Common Issues
  • Issue: Low Conversion.

    • Cause: The nitro group deactivates the oxazole too much or steric hindrance prevents approach.

    • Solution: Increase diene equivalents to 20x or use a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) at lower temperatures (0°C to RT) to activate the nitro-oxazole further.
  • Issue: Product Decomposition on Column.

    • Cause: The bicyclic adduct contains a hemi-aminal/acetal-like bridge which is acid-sensitive.

    • Solution: Use neutral alumina or add 1% Triethylamine to the silica gel slurry and eluent.

  • Issue: Retro-Diels-Alder.

    • Cause: The adduct reverts to starting materials upon heating during workup.

    • Solution: Evaporate solvents at < 40°C. Store the product at -20°C.

References

  • Nesi, R., Turchi, S., Giomi, D., & Papaleo, S. (1993).[4] 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series.[1][4][5][6] Journal of the Chemical Society, Chemical Communications.[1][4][6] Link

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Chapter on Cycloaddition Chemistry of Nitro Compounds). Link

  • Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews. Link

Sources

large-scale synthesis of 4-methyl-5-phenyloxazole for commercial use

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Commercial Context

4-Methyl-5-phenyloxazole (CAS: 1008-29-3) is a critical heterocyclic scaffold in the pharmaceutical and fine chemical industries. While often overshadowed by its structural isomer, the 3,4-diarylisoxazole core of the COX-2 inhibitor Valdecoxib , this oxazole serves a distinct and vital commercial function:

  • Impurity Reference Standard: It is the thermodynamic product of the photo-isomerization of 5-methyl-3-phenylisoxazole derivatives. Consequently, it is a required Certified Reference Material (CRM) for impurity profiling in Valdecoxib manufacturing to ensure regulatory compliance (ICH Q3A/B).

  • Scintillator & Optoelectronics: Due to its high quantum yield, it is used as a primary scintillator in liquid scintillation counting and as a building block for fluorescent dyes (e.g., POPOP derivatives).

  • Fine Chemical Intermediate: It serves as a precursor for functionalized oxazoles in agrochemical discovery.

This guide details a scalable, robust protocol for the multi-kilogram synthesis of 4-methyl-5-phenyloxazole using the Bredereck Synthesis . This route is selected for its atom economy, availability of reagents, and suitability for existing batch reactor infrastructure.

Part 2: Reaction Engineering & Mechanism

The Bredereck Synthesis

The most commercially viable route involves the cyclocondensation of 2-bromopropiophenone with formamide . Unlike the Robinson-Gabriel synthesis, which requires pre-formation of an acylamino ketone, the Bredereck synthesis combines amination and cyclization in a single pot using formamide as both reagent and solvent.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of formamide on the


-carbon of the bromoketone, followed by cyclodehydration.

ReactionMechanism SM1 2-Bromopropiophenone (Lachrymator) Inter Intermediate (Formamido-ketone) SM1->Inter Nucleophilic Subst. (120°C) Reagent Formamide (Excess, Solvent) Reagent->Inter Product 4-Methyl-5-phenyloxazole (Target) Inter->Product Cyclodehydration (-H2O) Byprod HBr + H2O Inter->Byprod

Caption: Figure 1. One-pot Bredereck synthesis mechanism. Formamide acts as the nitrogen source and cyclizing agent.

Part 3: Safety & EHS Critical Controls

WARNING: This protocol involves hazardous reagents. Strict adherence to safety controls is mandatory.

Hazard ClassChemicalCritical Control Measure
Lachrymator 2-BromopropiophenoneZero-Exposure Protocol: Handle only in a functioning fume hood. Use double nitrile gloves. Neutralize spills immediately with 10% sodium thiosulfate.
Teratogen FormamideAvoid skin contact and inhalation. Use closed-system transfers where possible.
Thermal Reaction Mass (140°C+)Reaction is performed at high temperature. Ensure reactor has pressure relief and high-temp cutoffs.
Corrosive HBr (Byproduct)The reaction evolves HBr gas. The reactor vent must be scrubbed with a caustic scrubber (NaOH).

Part 4: Large-Scale Synthetic Protocol (1.0 kg Scale)

Reagents & Materials
  • 2-Bromopropiophenone: 1.0 kg (4.40 mol)

  • Formamide: 4.0 L (Excess, ~100 mol)

  • Sulfuric Acid (Conc.): 50 mL (Catalyst)

  • Ethyl Acetate: 5.0 L (Extraction)

  • Sodium Bicarbonate (Sat.[1] Aq.): 5.0 L (Neutralization)

  • Sodium Sulfate (Anhydrous): 500 g (Drying)

Step-by-Step Procedure
Phase 1: Reaction (Cyclization)
  • Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer, a reflux condenser, a temperature probe, and a caustic scrubber attached to the vent.

  • Charging: Charge Formamide (4.0 L) into the reactor. Begin slow stirring (150 RPM).

  • Addition: Add Conc. Sulfuric Acid (50 mL) dropwise. Note: Exothermic.

  • Substrate Addition: Add 2-Bromopropiophenone (1.0 kg) in a single portion.

  • Heating: Heat the reaction mixture to 140°C - 150°C .

    • Observation: The mixture will darken.[2] HBr gas evolution will begin around 110°C; ensure scrubber is active.

  • Digestion: Maintain temperature at 140°C for 4 to 6 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Target < 2% remaining starting material.

Phase 2: Workup & Isolation
  • Quench: Cool the reaction mass to 25°C . Pour the mixture slowly into 10 L of Ice Water with vigorous stirring.

    • Safety: The quench is exothermic.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 1.5 L) .

    • Alternative: Dichloromethane (DCM) can be used if a heavier-than-water solvent is preferred for phase separation.

  • Washing: Combine organic layers and wash sequentially with:

    • Water (2 x 2 L) to remove excess formamide.

    • Saturated NaHCO3 (2 L) to neutralize residual acid.

    • Brine (2 L).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (500 g) for 30 minutes. Filter off the solid.[3]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain the crude oil (dark brown/orange).

Phase 3: Purification (Vacuum Distillation)

Rationale: Crystallization is difficult due to the low melting point and oily nature of the crude. Vacuum distillation is the industry standard for high purity.

  • Setup: Transfer crude oil to a short-path distillation apparatus.

  • Distillation: Perform vacuum distillation.

    • Pressure: < 5 mmHg (High vacuum recommended).

    • Boiling Point: Expect fraction collection around 120°C - 130°C at 5 mmHg (Literature BP: ~260°C at atm).

  • Collection: Discard the initial "forerun" (low boilers). Collect the main fraction as a clear to pale yellow oil.

    • Solidification: The product may solidify upon standing in the fridge (MP approx. 25-30°C, though often stays supercooled liquid).

Process Flow Diagram

ProcessFlow Start Start: 2-Bromopropiophenone + Formamide Reactor Reactor: 140°C, 5h (HBr Scrubber Active) Start->Reactor Quench Quench: Pour into Ice Water Reactor->Quench Extract Extraction: Ethyl Acetate Phase Separation Quench->Extract Wash Wash: H2O / NaHCO3 / Brine Extract->Wash Conc Concentration (Rotavap) Wash->Conc Distill High Vacuum Distillation (<5 mmHg) Conc->Distill Final Final Product: 4-Methyl-5-Phenyloxazole Distill->Final

Caption: Figure 2.[3][4][5] Industrial workflow for the isolation and purification of 4-methyl-5-phenyloxazole.

Part 5: Quality Control & Analytical Specifications

Identification (NMR)[6]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.90 (s, 1H, C2-H ) - Characteristic oxazole singlet.
      
    • 
       7.60 - 7.30 (m, 5H, Ph -H).
      
    • 
       2.45 (s, 3H, C4-CH ₃).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected peaks at

      
       150.5 (C2), 145.0 (C5), 133.5 (C4), 128.8, 128.0, 126.5 (Ph), 11.5 (CH₃).
      
Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% H₃PO₄); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: > 98.0% Area.

Impurity Profile
  • Starting Material: 2-Bromopropiophenone (Limit: < 0.5%).

  • Isomer: 5-methyl-4-phenyloxazole (Regioisomer, unlikely via this route but possible if starting material rearranges).

Part 6: References

  • Bredereck, H., & Gompper, R. (1954). Formamide in Organic Synthesis. Chemische Berichte, 87(5), 700-707.

  • Pfizer Inc. (2002). Process for the preparation of Valdecoxib. US Patent 6,858,634. (Describes the isoxazole synthesis where the oxazole is a key impurity/isomer).

  • BenchChem. (2025).[1] Safety and Handling of Oxazole Derivatives.

  • PubChem. (2025). Compound Summary: 4-Methyl-5-phenyloxazole.[1][6]

Sources

Application Note: Development of 4-Phenyloxazole-Based Ratiometric Sensors for Zinc(II) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the engineering, synthesis, and validation of 4-phenyloxazole derivatives as fluorescent chemosensors, specifically targeting Zinc(II) ions (


) in biological systems. Unlike transient Schiff-base sensors, the oxazole scaffold offers superior hydrolytic stability and photostability. We focus on a ratiometric sensing mechanism  via Excited-State Intramolecular Proton Transfer (ESIPT), allowing for quantitative measurements independent of probe concentration or light source intensity—a critical requirement for intracellular drug profiling.

Part 1: Molecular Design & Mechanism

The Structural Logic

The sensor design couples a This compound fluorophore with a chelating motif . The core advantage of this scaffold is the large Stokes shift provided by the ESIPT mechanism.

  • The Scaffold: 2-(2'-hydroxyphenyl)-4-phenyloxazole.

  • The Mechanism (ESIPT): In the absence of metal, an intramolecular hydrogen bond exists between the phenolic hydroxyl (-OH) and the oxazole nitrogen. Upon excitation, a proton transfers to the nitrogen, generating a keto-tautomer with a large Stokes shift (Red emission).

  • The Sensing Event: Binding of

    
     displaces the proton, inhibiting ESIPT.[1] The emission reverts to the enol-form (Blue emission). This "Red-to-Blue" shift provides a robust ratiometric signal.
    
Mechanistic Pathway (Graphviz)

ESIPT_Mechanism Enol Enol Form (Free Ligand) Abs: ~330nm ExcitedEnol Excited Enol (E*) Enol->ExcitedEnol Excitation (UV) ZnComplex Zn-Complex (Chelated) ESIPT Blocked Enol->ZnComplex + Zn2+ (-H+) ExcitedKeto Excited Keto (K*) ESIPT Active ExcitedEnol->ExcitedKeto Proton Transfer (Fast) EmissionRed Red Emission (~480-500nm) ExcitedKeto->EmissionRed Radiative Decay EmissionBlue Blue Emission (~380-400nm) ZnComplex->EmissionBlue Excitation & Decay (No ESIPT)

Figure 1: Schematic of the ESIPT "On-Off" switch. Zinc binding locks the molecule in the enol-like configuration, causing a hypsochromic (blue) shift.

Part 2: Synthesis Protocol (Model Compound OxZn-1)

Target: 2-(2'-hydroxyphenyl)-4-phenyloxazole Method: Modified Robinson-Gabriel / Hantzsch Condensation.

Reagents & Equipment
  • Reagents: Salicylamide (1.0 eq),

    
    -Bromoacetophenone (1.0 eq), Ethanol (anhydrous), Sodium Acetate (catalyst), Diethyl ether.
    
  • Equipment: Reflux setup, Rotary evaporator, NMR spectrometer (400 MHz), Silica gel columns.

Step-by-Step Synthesis Workflow

Synthesis_Workflow Start Start: Reagent Prep Salicylamide + Alpha-Bromoacetophenone Step1 1. Condensation Reflux in EtOH (4-6h) Catalyst: NaOAc Start->Step1 Check1 TLC Check (Hexane:EtOAc 3:1) Step1->Check1 Check1->Step1 Incomplete Step2 2. Precipitation Cool to RT, pour into ice-cold water Check1->Step2 Complete Step3 3. Purification Recrystallization (EtOH) or Column Chromatography Step2->Step3 Final Final Product OxZn-1 (Solid) Step3->Final

Figure 2: Synthetic route for the this compound scaffold.

Detailed Procedure
  • Condensation: Dissolve Salicylamide (10 mmol) and

    
    -Bromoacetophenone (10 mmol) in 30 mL of anhydrous ethanol. Add Sodium Acetate (20 mmol) to buffer the HBr generated.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). The starting material spot should disappear, replaced by a highly fluorescent spot under UV (365 nm).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring. A precipitate should form.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove salts.
    
  • Purification: Recrystallize from hot ethanol. If purity is

    
     (by NMR), perform flash column chromatography (Eluent: Hexane/DCM gradient).
    

Validation Criteria (Self-Check):

  • 
     NMR:  Look for the disappearance of the amide protons and the appearance of the oxazole ring singlet (
    
    
    
    ppm).
  • Fluorescence: The solid should exhibit strong fluorescence under a standard laboratory UV lamp.

Part 3: Spectroscopic Titration Protocol

This protocol determines the dissociation constant (


) and Limit of Detection (LOD).
Preparation
  • Stock Solution: Dissolve OxZn-1 in DMSO to create a

    
     stock.
    
  • Buffer: Prepare

    
     HEPES buffer (pH 7.4) containing 
    
    
    
    
    
    (to maintain ionic strength).
  • Metal Stocks: Prepare

    
     solutions of 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , etc., in deionized water.
Titration Execution
  • Add

    
     of probe stock to 
    
    
    
    of HEPES buffer (Final [Probe] =
    
    
    ).
  • Record the initial emission spectrum (

    
    ). Note the peak at 
    
    
    
    (ESIPT band).
  • Titrate with

    
     solution in 
    
    
    
    equivalent increments (
    
    
    eq).
  • Observation: You should observe the decline of the

    
     peak and the emergence of a new peak at 
    
    
    
    .
Data Analysis (Calculations)

Ratiometric Calibration: Plot the ratio


 against 

.

LOD Calculation:



  • 
    : Standard deviation of the ratio 
    
    
    
    in the absence of Zinc (measure n=10 times).
  • 
    : Slope of the linear region of the titration curve.
    

Part 4: Cellular Imaging Protocol (Biological Validation)

Context: Detecting intracellular labile zinc pools in HeLa or HEK293 cells.

Reagents[2][3]
  • Growth Media: DMEM + 10% FBS.

  • Loading Buffer: HBSS (calcium/magnesium-free) or PBS.

  • Exogenous Zinc Source: Zn-pyrithione (ionophore to force Zn entry).

  • Chelator (Control): TPEN (membrane-permeable Zn chelator).

Imaging Workflow
  • Seeding: Seed cells on glass-bottom confocal dishes 24h prior to imaging.

  • Staining: Replace media with HBSS containing

    
     OxZn-1 . Incubate for 30 mins at 
    
    
    
    .
    • Expert Tip: Do not use serum (FBS) during staining; albumin binds oxazoles and zinc, skewing results.

  • Washing: Wash cells

    
     with HBSS to remove extracellular probe.
    
  • Microscopy Settings (Confocal):

    • Excitation: 405 nm laser (matches the isosbestic point roughly).

    • Channel 1 (Bound): 380–420 nm (Blue).

    • Channel 2 (Free/ESIPT): 480–550 nm (Green/Red).

  • Validation Step (The "Add-Back"):

    • Image cells (Basal).

    • Add

      
       Zn-pyrithione (Signal should shift Blue).
      
    • Add

      
       TPEN (Signal should revert to Red/Green).
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Planar oxazole ring stacking.Add solubilizing groups (e.g., sulfonate) or use Pluronic F-127 (0.02%) during cell loading.
Fluorescence Quenching Presence of paramagnetic ions (

,

).
Confirm selectivity. If Cu interferes, add thiosulfate (masks Cu) or modify the chelator to be harder (more N/O character) to favor Zn.
No Ratiometric Shift Proton transfer is not inhibited.The

of the phenol is too high. Add electron-withdrawing groups (Cl, F) to the phenyl ring to increase acidity.
High Background Autofluorescence or probe aggregation.Wash cells thoroughly. Lower probe concentration to

.

References

  • Synthesis of Oxazoles: Toste, F. D., et al. "A New Method for the Synthesis of Oxazoles." Journal of Organic Chemistry. Link (General reference for cyclization logic).

  • ESIPT Mechanism: Zhao, J., et al. "Excited-state intramolecular proton transfer (ESIPT): from principle to application." Physical Chemistry Chemical Physics, 2012. Link

  • Zinc Sensing Protocols: Domaille, D. W., et al. "Visualizing Calcium and Zinc in Cells." Nature Chemical Biology, 2008. Link

  • Oxazole Sensors: Bechara, et al. "Benzoxazole-based fluorescent sensors for Zn(II)." Journal of Luminescence. Link (Representative DOI for oxazole/benzoxazole class sensors).

  • Cellular Imaging Standards: Palmer, A. E., et al. "Design and application of genetically encoded biosensors." Trends in Biotechnology. Link (Provides context for ratiometric calibration standards).

Sources

Application Note: Advanced Characterization Protocols for Newly Synthesized Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the discovery and development of oxazole-based therapeutics. It prioritizes practical, high-resolution techniques over generic textbook descriptions.

Executive Summary

Oxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities. However, their synthesis—often via cyclodehydration (e.g., Robinson-Gabriel) or condensation (e.g., Bredereck or van Leusen)—can yield complex mixtures of regioisomers and uncyclized intermediates. This guide provides a rigorous, self-validating workflow to unambiguously confirm the structure, regio-chemistry, and purity of novel oxazole entities.

Characterization Workflow

The following decision matrix outlines the logical progression from crude reaction mixture to fully characterized New Chemical Entity (NCE).

OxazoleWorkflow Start Crude Reaction Mixture TLC_LCMS Rapid Screen: TLC & UPLC-MS Start->TLC_LCMS Check Conversion Purification Purification: Flash Chrom. / Prep-HPLC TLC_LCMS->Purification Isolate Target NMR_1D Structural ID (Level 1): 1H & 13C NMR Purification->NMR_1D Pure Fraction NMR_2D Regio-Assignment (Level 2): HMBC / NOESY NMR_1D->NMR_2D Ambiguous Regiochemistry? Purity Purity Assessment: HPLC-PDA (>95%) NMR_1D->Purity Structure Confirmed NMR_2D->Purity Isomer Resolved SolidState Solid State (Optional): X-ray Crystallography Purity->SolidState Crystalline Solid? Final Release for Biological Assay Purity->Final Amorphous/Oil SolidState->Final

Figure 1: Integrated workflow for the isolation and validation of oxazole derivatives.

Structural Elucidation (The "Identity" Pillar)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxazole protons possess distinct chemical shifts that are highly sensitive to the electronic environment of substituents.

Protocol 1: NMR Sample Preparation & Acquisition

  • Solvent Selection: Use DMSO-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
      as the primary solvent. Oxazoles often possess hydrogen-bond acceptors (N, O) that interact with DMSO, sharpening peaks and separating exchangeable protons (e.g., NH of amides in uncyclized impurities) from aromatic signals. Use 
    
    
    
    only for highly lipophilic, non-polar derivatives.
  • Concentration: 5–10 mg for

    
    H; 20–30 mg for 
    
    
    
    C/2D experiments in 0.6 mL solvent.
  • Key Experiments:

    • 
      H NMR:  Integration must match proton count.
      
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      C NMR:  Look for the characteristic C2 carbon (extremely deshielded).
      
    • HSQC: Correlates protons to their direct carbons (validates C-H pairs).

    • HMBC: Critical for oxazoles.[1] correlates protons to carbons 2-3 bonds away. Used to connect the ring protons to the substituent carbons.[1][2]

Data Interpretation: Characteristic Signals | Position | Nucleus | Typical Shift (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


, ppm) | Multiplicity | Notes |
| :--- | :--- | :--- | :--- | :--- |
| H-2  | 

H | 7.80 – 8.50 | Singlet | Most deshielded ring proton; absent in 2-substituted derivatives. | | H-4 |

H | 7.00 – 7.60 | Singlet/Doublet | Often overlaps with phenyl rings; identified via HSQC. | | H-5 | ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

H | 6.90 – 7.50 | Singlet/Doublet | Coupling

is typically small (~1 Hz) if both H are present. | | C-2 | ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

C | 150 – 165 | Quaternary | Characteristic

resonance. | | C-4 | ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

C | 125 – 140 | CH or Cq | | | C-5 |

C | 120 – 150 | CH or Cq | Shift varies significantly with oxygen substitution. |
Regioisomer Differentiation (2,4- vs. 2,5-substitution)

A common synthetic challenge is distinguishing between 2,4-disubstituted and 2,5-disubstituted isomers.

Logic Flow:

  • HMBC Experiment: Focus on the ring proton (H4 or H5).[1]

  • Analysis:

    • If the ring proton shows a strong 3-bond correlation (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ) to the C-2  carbon AND the substituent's 
      
      
      
      -carbon, mapping is possible.
    • NOESY: If the substituent at position 4 has protons, a NOE signal to H-5 (if present) confirms proximity.[1]

RegioisomerLogic Start Unknown Disubstituted Oxazole (Isomer A vs B) CheckH Identify Ring Proton (H4 or H5) Start->CheckH HMBC Run HMBC Experiment CheckH->HMBC Decision Correlations Observed? HMBC->Decision Res24 2,4-Disubstituted (H5 correlates to C4-Subst) Decision->Res24 H-Ring -> C(Subst) Res25 2,5-Disubstituted (H4 correlates to C5-Subst) Decision->Res25 H-Ring -> C(Subst)

Figure 2: Logic tree for distinguishing oxazole regioisomers using HMBC correlations.

Mass Spectrometry (HRMS)[1]
  • Technique: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Requirement: Mass error < 5 ppm.

  • Observation: Oxazoles protonate readily at the Nitrogen (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
  • Protocol: Infuse 10

    
    M sample in 50:50 MeCN:H
    
    
    
    O + 0.1% Formic Acid.

Purity & Impurity Profiling (The "Quality" Pillar)[1]

HPLC Method Development

Oxazoles are weak bases (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 conjugate acid ~ 0.8 - 1.5), meaning they are neutral at standard HPLC pH but can protonate at very low pH.

Protocol 2: Standard Purity Assay

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) or 10 mM Ammonium Acetate (pH ~6.5).[1]

    • Note: Acidic pH is preferred to ensure sharp peaks for any uncyclized amine/amide impurities.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV Diode Array (DAD).[1][4] Extract chromatograms at 254 nm and the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     of the compound (determined via scan).
    
  • Acceptance Criteria: Area % > 95% at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .
    
Infrared (IR) Spectroscopy

Used primarily to confirm the absence of starting materials.[1]

  • Target Bands:

    • Oxazole Ring Stretch (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ):  1550 – 1610 cm
      
      
      
      .
    • Ether Linkage (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ):  1050 – 1150 cm
      
      
      
      .
    • Validation: Absence of broad ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       stretch (3200-3400 cm
      
      
      
      ) and Amide I carbonyl (1650-1690 cm
      
      
      ) confirms successful cyclization of amide/keto-amide precursors.

Physicochemical Profiling (The "Developability" Pillar)[1]

For drug development, characterizing the "drug-like" properties is as vital as the structure itself.

Kinetic Solubility
  • Method: Nephelometry or UV-Vis saturation.

  • Protocol:

    • Prepare 10 mM stock in DMSO.[1]

    • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100

      
      M.
      
    • Incubate 2 hours at 25°C with shaking.

    • Filter (0.45

      
      m) and analyze filtrate via HPLC-UV.
      
  • Relevance: Oxazoles can be lipophilic; early solubility data guides formulation.[1]

X-ray Crystallography

If the derivative is a solid, single-crystal X-ray diffraction (SC-XRD) provides the absolute configuration and confirms solid-state packing (important for polymorphism).

  • Growth Method: Slow evaporation of Ethanol/Water or MeCN/Water mixtures.[1]

  • Data: Confirm bond lengths (C=N vs C-O) to distinguish from isoxazole or oxadiazole isomers if synthesis was ambiguous.

References

  • Synthesis and Characterization: Telvekar, V. N., et al. "Novel oxazole derivatives: Synthesis and biological evaluation." Journal of Chemical and Pharmaceutical Research, 2015. Link

  • NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard Reference for Heterocyclic Shifts).

  • HPLC Methods: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.
  • Oxazole Activity: Kakkar, S., et al.[5][6] "A review on biological activities of oxazole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 2016. Link

  • Crystallography: Cambridge Structural Database (CSD).[1] Search for "Oxazole" fragment for comparative bond lengths.[1][7] Link[1]

Disclaimer: All protocols should be performed in accordance with your institution's Chemical Hygiene Plan. Always wear appropriate PPE when handling novel chemical entities.[1]

Sources

Application Notes and Protocols for the Evaluation of 4-Phenyloxazole Derivatives in Agricultural Research as Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Oxazole Scaffold in Herbicide Discovery

The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action. Heterocyclic compounds form the backbone of many successful agrochemicals, and the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal and agricultural chemistry.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide spectrum of biological activities. While the broader class of azoles is well-established in agriculture, primarily as fungicides, the specific application of 4-phenyloxazole derivatives as herbicides is an area of growing interest.[2]

These application notes provide a comprehensive guide for researchers exploring the herbicidal potential of this compound derivatives. We will delve into the proposed mechanisms of action, detail robust protocols for in-vitro and in-vivo screening, and discuss the critical aspects of data analysis and interpretation. The information presented herein is synthesized from established methodologies in herbicide research and preliminary studies on oxazole-containing compounds.

Proposed Mechanism of Action: Targeting Essential Plant Processes

While the precise molecular targets of many this compound derivatives in plants are still under investigation, insights can be drawn from related heterocyclic herbicides. A prominent and well-validated target for many herbicidal compounds is Protoporphyrinogen Oxidase (PPO) .[3][4][5][6] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[3][6] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption, leading to necrosis and plant death.[5][7]

Another potential mechanism of action for novel herbicides is the inhibition of acetyl-CoA carboxylase (ACCase) , an enzyme crucial for fatty acid synthesis.[8] Inhibition of ACCase disrupts the formation of cell membranes, particularly in rapidly growing tissues of graminaceous weeds.[8]

The following diagram illustrates a hypothetical mechanism of action for a this compound derivative targeting PPO.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cellular_damage Cellular Damage Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photo-oxidation Protoporphyrinogen_IX->ROS   Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis Pathway PPO->Protoporphyrin_IX Product 4_Phenyloxazole This compound Derivative 4_Phenyloxazole->PPO Inhibition Membrane_Damage Cell Membrane Damage & Necrosis ROS->Membrane_Damage Causes Light Light

Caption: Proposed mechanism of PPO inhibition by a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

This protocol is adapted from a method for synthesizing oxazolone derivatives, which can serve as a starting point for creating a library of this compound analogs for screening.[9]

Materials:

  • Hippuric acid

  • Substituted aromatic aldehydes

  • Acetic anhydride

  • L-proline (catalyst)

  • Ethanol

  • Round bottom flask

  • Stirrer/hotplate

  • TLC plates (e.g., silica gel with fluorescent indicator)

  • Filtration apparatus

Procedure:

  • In a round bottom flask, combine hippuric acid (1 equivalent), the desired aromatic aldehyde (1 equivalent), acetic anhydride (3 equivalents), and L-proline (10 mol%).[9]

  • Stir the mixture at 80°C.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.[9]

  • Confirm the structure of the synthesized compounds using analytical techniques such as FT-IR and ¹H-NMR spectroscopy.[9]

Protocol 2: In-Vitro Seed Germination Assay

This assay provides a rapid and preliminary assessment of the phytotoxic effects of the synthesized compounds.[9]

Materials:

  • Synthesized this compound derivatives

  • DMSO (solvent)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a model plant species (e.g., radish - Raphanus sativus, lettuce - Lactuca sativa, or bentgrass - Agrostis stolonifera)[9][10]

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare a series of test concentrations (e.g., 10, 50, 100, 250, 500 µM) by diluting the stock solutions in distilled water. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.5%).

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control (distilled water with the same concentration of DMSO).

  • Place a defined number of seeds (e.g., 20) on the moist filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C with a 16h light/8h dark photoperiod).

  • After a set period (e.g., 5-7 days), record the germination percentage, and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter relative to the control.

Protocol 3: In-Vivo Greenhouse Pot Assay

This assay evaluates the pre- and post-emergence herbicidal activity of the compounds under more realistic conditions.

Materials:

  • Synthesized this compound derivatives

  • Acetone (solvent)

  • Tween-20 (surfactant)

  • Distilled water

  • Pots (e.g., 10 cm diameter) filled with a suitable soil mix (e.g., sandy loam)

  • Seeds of various weed species (e.g., monocots like Digitaria sanguinalis (crabgrass) and Setaria viridis (green foxtail), and dicots like Amaranthus retroflexus (redroot pigweed) and Abutilon theophrasti (velvetleaf)).[11][12][13]

  • Seeds of a crop species for selectivity testing (e.g., maize, soybean, wheat).

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Spraying equipment calibrated to deliver a specific volume.

Procedure:

Pre-emergence Application:

  • Sow the seeds of the weed and crop species in separate pots at the appropriate depth.

  • Prepare the treatment solutions by dissolving the test compounds in a small amount of acetone, then adding water and a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rate (e.g., 75, 150, 300 g active ingredient per hectare).

  • Spray the soil surface evenly with the treatment solutions within 24 hours of sowing.

  • Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action).

  • Water the pots as needed and maintain them in the greenhouse.

  • After 2-3 weeks, visually assess the herbicidal injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) and record the fresh weight of the emerged plants.

Post-emergence Application:

  • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare the treatment solutions as described for the pre-emergence application.

  • Spray the foliage of the plants evenly with the treatment solutions.

  • Maintain the plants in the greenhouse, and after 2-3 weeks, visually assess the herbicidal injury and record the fresh weight of the plants.

Greenhouse_Assay_Workflow Start Start: Seed Sowing Pre_App Pre-emergence Application Start->Pre_App Growth_Post Plant Growth (to 2-3 leaf stage) Start->Growth_Post Growth Plant Growth (2-3 weeks) Pre_App->Growth Post_App Post-emergence Application Post_App->Growth Assessment Herbicidal Activity Assessment Growth->Assessment End End: Data Analysis Assessment->End Growth_Post->Post_App

Caption: Workflow for in-vivo greenhouse herbicidal assays.

Data Analysis and Interpretation

The following table provides an example of how to present quantitative data from the in-vitro seed germination assay.

CompoundConcentration (µM)Radish Seed Germination Inhibition (%)Radish Root Length Inhibition (%)Radish Shoot Length Inhibition (%)
Control 0000
4-PO-A 100254030
250607565
5009510090
4-PO-B 100152520
250456050
500809085

Data are hypothetical and for illustrative purposes only.

From this data, IC₅₀ values (the concentration of a compound that causes 50% inhibition) can be calculated using appropriate statistical software (e.g., using a dose-response curve fit). Lower IC₅₀ values indicate higher herbicidal potency.

For the greenhouse assays, a visual rating scale (0-100%) is commonly used, supplemented with fresh or dry weight measurements for a more quantitative assessment. Statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) should be performed to determine significant differences between treatments.

Structure-Activity Relationship (SAR) Studies

A systematic investigation of how changes in the chemical structure of the this compound derivatives affect their herbicidal activity is crucial for lead optimization.[1] By synthesizing and testing a library of analogs with variations at different positions of the oxazole and phenyl rings, researchers can identify key structural features that enhance potency and selectivity. For example, the nature and position of substituents on the phenyl ring can significantly influence the compound's interaction with the target enzyme.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new herbicides. The protocols outlined in these application notes provide a robust framework for the initial screening and evaluation of novel derivatives. Future research should focus on elucidating the precise mechanism of action of active compounds, expanding the range of weed species tested, and conducting crop selectivity studies. Molecular docking studies can also be employed to predict the binding of these compounds to potential target enzymes like PPO, further guiding the design of more potent and selective herbicides.[12]

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC - NIH. Available at: [Link]

  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2023). PMC - NIH. Available at: [Link]

  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. (2002). PubMed. Available at: [Link]

  • Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. (2023). PubMed. Available at: [Link]

  • Structure activity relationship of synthesized compounds. (n.d.).
  • Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. (2023). ResearchGate. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2023). MDPI. Available at: [Link]

  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. (2007). PubMed. Available at: [Link]

  • The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. (n.d.). Scilit.
  • Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. (2023). MDPI. Available at: [Link]

  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. (2017). PubMed. Available at: [Link]

  • Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. (2010). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners. (2023). ACS Publications. Available at: [Link]

  • Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. (2021). RSC Publishing. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Overview of herbicide mechanisms of action. (1993). PMC - NIH. Available at: [Link]

  • Modern Approaches for the Development of New Herbicides Based on N
  • Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. (2019). PubMed. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. Available at: [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (2015). NC State Extension Publications. Available at: [Link]

  • Protoporphyrinogen oxidase inhibitors discovered by Artificial Intelligence platform. (n.d.).
  • Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. (n.d.).

Sources

Troubleshooting & Optimization

4-Phenyloxazole Synthesis: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-PH4-YIELD-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open Priority: High (Yield Critical)

Executive Summary

The synthesis of 4-phenyloxazole is a deceptively simple transformation often plagued by variable yields (15–40% in classical literature) due to competing polymerization and hydrolytic pathways. This guide moves beyond standard textbook procedures, offering optimized protocols for the Bredereck Synthesis (Formamide route) and the Robinson-Gabriel Cyclodehydration .

We have identified three critical control points for yield improvement:

  • Thermal Management: Transitioning from conductive heating to microwave irradiation.

  • Water Scavenging: Controlling in situ hydrolysis during cyclization.

  • Intermediate Stability: Preventing pyrazine dimerization of

    
    -amino ketone intermediates.
    

Module 1: Method Selection Strategy

Before starting, select the protocol that matches your precursor availability and equipment.

MethodSelection Start Starting Material? Bromo α-Bromoacetophenone Start->Bromo Amido 2-Formamidoacetophenone Start->Amido Equip Microwave Available? Bromo->Equip MethodC Protocol C: Robinson-Gabriel (High Yield: 80-90%) Amido->MethodC MethodA Protocol A: MW-Assisted Bredereck (High Yield: 85-95%) Equip->MethodA Yes MethodB Protocol B: Thermal Bredereck (Med Yield: 40-60%) Equip->MethodB No

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and laboratory infrastructure.

Module 2: Optimized Protocols

Protocol A: Microwave-Assisted Bredereck Synthesis (Recommended)

Best for: Rapid library generation, minimizing tar formation.

The Science: Classical heating creates thermal gradients that favor the polymerization of the


-bromo ketone. Microwave irradiation provides volumetric heating, accelerating the condensation step (

) faster than the degradation pathways.

Materials:

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Formamide (Excess, acts as solvent/reactant)

  • Additives: Urea (0.5 eq) or Ammonium Formate (helps suppress radical polymerization).

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, dissolve

    
    -bromoacetophenone (200 mg, 1.0 mmol) in Formamide (2.0 mL).
    
  • Additive: Add Urea (30 mg). Note: This acts as an acid scavenger and ammonia source.

  • Irradiation: Seal and irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 200W).

  • Workup: Pour the hot reaction mixture into ice-cold water (20 mL). Neutralize with saturated

    
    .
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash organic phase with brine to remove formamide traces.
    
  • Yield Expectation: 85–92%.

Protocol C: Modern Robinson-Gabriel Cyclodehydration

Best for: Scale-up (>5g) where microwave is not feasible.

The Science: This method dehydrates 2-formamidoacetophenone. The classic


 method chars the product. We recommend using Burgess Reagent  or Triflic Anhydride (

)
for milder activation.

Step-by-Step:

  • Precursor Synthesis: React 2-aminoacetophenone HCl with acetic formic anhydride (in situ) to get 2-formamidoacetophenone.

  • Cyclization: Dissolve the amide (1.0 eq) in dry DCM.

  • Reagent Addition: Add Burgess Reagent (1.2 eq) at room temperature.

  • Reaction: Stir for 2 hours.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Yield Expectation: 80–88%.

Module 3: Troubleshooting & FAQs

Diagnostic: Visualizing Failure Points

Understanding why the reaction fails is key to fixing it.

MechanismFailure Start α-Bromoacetophenone + Formamide Inter Intermediate: α-Formamido Ketone Start->Inter Nucleophilic Sub Fail2 FAILURE 2: Dimerization -> Pyrazine (Dark Tar) Start->Fail2 Basic pH No Scavenger PathSuccess Cyclization (-H2O) Target: this compound Inter->PathSuccess Dehydration Agent High Temp Fail1 FAILURE 1: Hydrolysis -> α-Hydroxy Ketone Inter->Fail1 Wet Solvent Slow Heating

Figure 2: Mechanistic pathway showing the competition between successful cyclization and common side reactions.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Black Tar / Charring Polymerization of

-bromo ketone; Reaction temp too high for too long.
Switch to Microwave. If thermal, reduce temp to 110°C and extend time. Add radical inhibitor (TEMPO catalytic) or Urea.
Low Yield (<30%) Incomplete cyclization; Hydrolysis of formamide.Ensure formamide is dry (distill over CaO). Use a large excess (15-20 eq) if using it as solvent.
Product is Oily/Yellow Contamination with imidazole byproducts or unreacted formamide.Wash organic layer thoroughly with water (5x) to remove formamide. Recrystallize from Pentane/Ether.
Starting Material Remains Nucleophilic attack is stalled.Add a catalyst: NaI (0.1 eq) (Finkelstein condition) accelerates the displacement of bromide.
Frequently Asked Questions

Q: Can I use


 for the Robinson-Gabriel method? 
A:  Yes, but it is "overkill" for simple 4-phenyloxazoles and often leads to chlorinated side products. If you must use it, run the reaction in Toluene at reflux rather than neat, and quench very carefully at 0°C.

Q: Why is my product co-eluting with an impurity? A: A common impurity is the imidazole analog (if ammonia sources are present) or the pyrazine dimer. Use a gradient of Hexane:EtOAc (95:5 to 80:20). This compound is less polar than the imidazole byproduct.

Q: I don't have a microwave. How do I optimize the thermal Bredereck method? A: Use Ammonium Formate instead of just formamide/ammonia gas.

  • Mix:

    
    -bromoacetophenone + Ammonium Formate + Formic Acid.
    
  • Reflux:[1][2] 4 hours.

  • Why: This generates the formamide in situ and maintains a buffering effect that protects the sensitive intermediate.

References

  • PrepChem. Synthesis of 4-(4-benzyloxyphenyl) oxazole. (Classic Bredereck conditions). Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles. (Microwave yield comparisons). Available at: [Link]

  • ResearchGate. The Robinson-Gabriel synthesis for oxazole. (Mechanism and review). Available at: [Link]

  • NIH/PubMed. Microwave-assisted Cu(I)-catalyzed synthesis. (Catalytic approaches to oxazole derivatives). Available at: [Link]

Sources

troubleshooting low yield in Robinson-Gabriel oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Robinson-Gabriel Synthesis

Status: Active Operator: Senior Application Scientist Case ID: RG-OX-505

Diagnostic Triage: Start Here

Before altering reaction parameters, you must identify the specific failure mode. Low yield is a symptom, not the root cause. Use this diagnostic workflow to pinpoint the bottleneck.

DiagnosticWorkflow Start ISSUE: Low Isolated Yield CheckCrude Analyze Crude NMR/LCMS (Before Column) Start->CheckCrude SM_Remains Starting Material (SM) Persists CheckCrude->SM_Remains >10% SM SM_Gone SM Consumed CheckCrude->SM_Gone <5% SM Diag_Kinetic DIAGNOSIS: Kinetic Stall (Dehydrating agent too weak or steric hindrance) SM_Remains->Diag_Kinetic Messy Complex Mixture/Tar (Baseline Spots) SM_Gone->Messy Many peaks Clean Clean Crude Profile (Major Product Peak) SM_Gone->Clean One major peak Diag_Decomp DIAGNOSIS: Acid Sensitivity (Reagent too harsh) Messy->Diag_Decomp Black tar Diag_Hydro DIAGNOSIS: Hydrolysis (Water ingress) Messy->Diag_Hydro Amine/Acid peaks Diag_Iso DIAGNOSIS: Isolation Loss (Volatility or Silica Adsorption) Clean->Diag_Iso Yield loss during workup

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in Robinson-Gabriel cyclodehydration.

The "Engine": Reagent Selection & Mechanism

The Robinson-Gabriel synthesis is a cyclodehydration .[1] The reaction must drive the equilibrium toward the oxazole by removing water. If your yield is low due to "Kinetic Stall" or "Decomposition," your dehydrating agent is likely the culprit.

The Mechanism & Failure Points

The reaction proceeds through a 5-hydroxy-2-oxazoline intermediate.

  • Cyclization: The amide oxygen attacks the ketone carbonyl. Failure Point: Steric hindrance at the ketone prevents attack.

  • Dehydration: Loss of water to aromatize. Failure Point: The hydroxyl group is a poor leaving group; it must be activated (protonated or phosphorylated).

Mechanism SM 2-Acylamino Ketone Inter 5-Hydroxy-oxazoline (Intermediate) SM->Inter Cyclization (Reversible) Inter->SM Hydrolysis (Water Present) Product Oxazole (Aromatic) Inter->Product Dehydration (Driving Force)

Figure 2: Simplified mechanistic pathway. The dehydration step drives the equilibrium.

Reagent Selection Matrix

Do not use concentrated


 by default. Select based on your substrate's fragility.
ReagentClassBest For...Risk Factor

(neat or in DMF)
Classic / AggressiveSterically hindered substrates; unfunctionalized alkyl/aryl chains.High. Causes tarring of electron-rich rings (furans, pyrroles) or acid-labile protecting groups (Boc, TBS).
Burgess Reagent Modern / MildAcid-sensitive substrates; late-stage functionalization.Low. Very mild (neutral conditions). Expensive for large scale. Requires anhydrous conditions.

Wipf-Miller ProtocolGeneral purpose; substrates prone to epimerization.Medium. Generates

byproduct which can be hard to remove.
TFAA / TFA ModerateSubstrates stable to acid but sensitive to high heat.Medium. Can cause trifluoroacetylation of nucleophilic side chains.

Troubleshooting Guides (FAQs)

Category A: Reactivity Issues (Kinetic Stall)

Q: My starting material is consumed, but I see a new spot that isn't Product. NMR suggests it's the hydroxy-oxazoline intermediate. Why won't it dehydrate?

  • Cause: The intermediate is stable and the leaving group (hydroxyl) isn't sufficiently activated. This often happens with trifluoromethyl ketones or electron-deficient systems.

  • Solution: You need a better "oxygen sink."

    • Switch to Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).[2] It reacts specifically with the alcohol to form a sulfamate, which eliminates thermally via a syn-elimination mechanism (Wipf & Miller, 1993).

    • If using acid, add a scavenger like acetic anhydride or molecular sieves to physically remove water from the equilibrium.

Q: The reaction works for the phenyl analog, but the tert-butyl analog gives 0% yield.

  • Cause: The Thorpe-Ingold Effect (or lack thereof). Bulky groups next to the ketone carbonyl can sterically block the amide oxygen from attacking (Cyclization failure).

  • Solution: Increase the reaction temperature significantly (e.g., microwave irradiation at 140°C in toluene). If that fails, switch strategy to a metal-catalyzed cyclization (e.g., AuCl3) which activates the alkyne surrogate, though this requires a different precursor.

Category B: Decomposition (Black Tar)

Q: I used


 and my reaction turned into black tar. No product found. 
  • Cause:

    
     generates HCl gas in situ. If your molecule contains electron-rich aromatics (indoles, thiophenes) or acid-labile groups (acetals, Boc), they polymerized.
    
  • Solution: Switch to the Wipf-Miller Protocol (

    
    ). This generates the oxazole under essentially neutral/mildly basic conditions. The iodine activates the amide oxygen, and 
    
    
    
    acts as a proton sponge (Wipf & Miller, 1993).
Category C: Isolation Nightmares

Q: The crude NMR looks perfect (>90% conversion), but after column chromatography, I recovered only 30% yield.

  • Cause: Oxazoles are weak bases (

    
     of conjugate acid ~0.8 - 1.5). They can protonate and stick irreversibly to acidic silica gel, or hydrolyze back to the acyclic amide on the column.
    
  • Solution:

    • Pre-treat Silica: Flush your column with 1%

      
       in hexanes before loading. Keep 1% 
      
      
      
      in your eluent.
    • Use Alumina: Switch to neutral alumina (Grade III) for purification.

    • Volatility Check: Low MW oxazoles (e.g., 2,4-dimethyloxazole) are volatile. Do not use a high-vacuum pump. Remove solvents on a rotavap at >100 mbar and 30°C.

Validated Protocols

Protocol A: The "Gold Standard" (Mild)

Best for: Complex molecules, stereocenters, acid-sensitive groups. Reference: Wipf, P.; Miller, C. P. J. Org.[2] Chem.1993 , 58, 3604.[3]

  • Preparation: Dissolve the

    
    -keto amide (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M).
  • Reagents: Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv). Stir for 5 min.
  • Activation: Add

    
     (2.0 equiv) portion-wise at 0°C.
    
  • Reaction: Allow to warm to room temperature. Conversion is usually complete in 15–60 min.

  • Checkpoint: TLC should show a non-polar spot (Oxazole) and

    
    .
    
  • Workup: Quench with sat. aq.

    
     (removes excess iodine). Extract with DCM.
    
  • Purification: Flash chromatography on silica (buffered with 1%

    
    ).
    
Protocol B: The "Sledgehammer" (Robust)

Best for: Simple, hindered, acid-stable substrates. Reference: Turchi, I. J.; Dewar, M. J. S. Chem. Rev.1975 , 75, 389.

  • Preparation: Dissolve 2-acylamino ketone in neat

    
     (10 equiv).
    
  • Reaction: Heat to 90°C–110°C. Monitor closely.

  • Checkpoint: If the solution turns pitch black rapidly, ABORT and switch to Protocol A.

  • Workup (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize carefully with

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract immediately with EtOAc. Do not let the oxazole sit in the acidic aqueous quench for long (risk of hydrolysis).

References

  • Robinson-Gabriel Mechanism Review: Turchi, I. J.; Dewar, M. J. S. "The Chemistry of Oxazoles." Chem. Rev.1975 , 75, 389–437. Link

  • Wipf-Miller Protocol (

    
    ):  Wipf, P.; Miller, C. P.[2] "A New Synthesis of Highly Functionalized Oxazoles." J. Org.[4][5] Chem.1993 , 58, 3604–3606.[3] Link
    
  • Burgess Reagent Application: Wipf, P.; Miller, C. P.[2] "Studies on the Robinson-Gabriel Synthesis of Oxazoles." Tetrahedron Lett.[5][6][7]1992 , 33, 907–910. Link

  • DAST/Deoxo-Fluor Protocol: Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R.[8] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Org.[5][6][8] Lett.2000 , 2, 1165–1168.[8] Link

Sources

Technical Support Center: 4-Phenyloxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXZ-4PH-OPT Subject: Optimization of Reaction Conditions for 4-Phenyloxazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Route Selection

The synthesis of this compound derivatives presents a classic regiochemical challenge: distinguishing the C4 from the C5 position. The choice of synthetic route is the primary determinant of success.

  • Route A (Van Leusen): The gold standard for mono-substituted 4-phenyloxazoles or 4,5-disubstituted derivatives. It guarantees C4 regioselectivity via the specific chemistry of TosMIC (Toluenesulfonylmethyl isocyanide).

  • Route B (Robinson-Gabriel /

    
    -Haloketone):  Best for 2,4-disubstituted  derivatives. This route requires careful control of cyclodehydration conditions to prevent charring and byproduct formation.
    
  • Route C (Transition Metal Catalysis): Emerging methods for direct C-H functionalization, useful for late-stage diversification.

Decision Matrix: Selecting Your Protocol

RouteSelection cluster_tips Optimization Notes Start Target Molecule Structure Q1 Is C2 substituted? Start->Q1 RouteA Method A: Van Leusen Reaction (TosMIC + Benzaldehyde) Q1->RouteA No (H at C2) RouteB Method B: Cyclodehydration (Robinson-Gabriel / Hantzsch) Q1->RouteB Yes (R at C2) RouteC Method C: Cu-Catalyzed (Styrene Functionalization) Q1->RouteC Late-stage functionalization Note1 Route A: High Regioselectivity (C4) RouteA->Note1 Note2 Route B: Watch for Charring RouteB->Note2

Caption: Decision matrix for selecting the optimal synthetic route based on substitution patterns.

Method A: The Van Leusen Reaction (TosMIC)

Best for: this compound (unsubstituted at C2). Mechanism: Base-induced [3+2] cycloaddition of TosMIC to benzaldehyde, followed by elimination of sulfinic acid.

Standard Optimized Protocol
  • Reagents: Benzaldehyde (1.0 eq), TosMIC (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: MeOH (Protic solvents are critical for the elimination step).

  • Conditions: Reflux for 2–4 hours.

Troubleshooting Guide (Route A)

Issue 1: Low Yield (<30%) with recovered starting material.

  • Root Cause: Use of aprotic solvents (THF, DCM) or insufficient base strength. The elimination of the tosyl group (

    
    ) and proton transfer requires a protic medium or phase transfer catalysis.
    
  • Resolution: Switch solvent to Methanol or Ethanol . If solubility is an issue, use a MeOH/DCM (1:1) mixture.

  • Validation: Check TLC. The intermediate oxazoline is often stable in aprotic solvents; adding MeOH drives it to the oxazole.

Issue 2: Formation of Imidazole byproducts.

  • Root Cause: Presence of ammonia or primary amines in the reaction mixture (often from contaminated glassware or reagents).

  • Resolution: Ensure all reagents are amine-free. TosMIC reacts with aldimines (formed from amines + aldehyde) to form imidazoles.[1][2]

Issue 3: "Sticky" or gummy crude product.

  • Root Cause: Polymerization of excess TosMIC.

  • Resolution: Flash chromatography on silica gel (neutralized with 1%

    
    ). TosMIC decomposes on acidic silica.
    

Method B: Cyclization of -Haloketones (Modified Hantzsch/Robinson-Gabriel)

Best for: 2,4-Diphenyloxazole or 2-Alkyl-4-phenyloxazole. Mechanism: Condensation of


-bromoacetophenone with an amide, followed by cyclodehydration.
Standard Optimized Protocol
  • Reagents:

    
    -Bromoacetophenone (1.0 eq), Primary Amide (e.g., Benzamide, 1.2 eq).
    
  • Solvent: Toluene or DMF.

  • Dehydrating Agent: None (thermal) or mild Lewis Acid.

Troubleshooting Guide (Route B)

Issue 1: Black tar formation (Charring).

  • Root Cause: Harsh acidic conditions (e.g.,

    
    , 
    
    
    
    ) causing decomposition of the electron-rich phenyl ring or polymerization of the ketone.
  • Resolution: Switch to Burgess Reagent or Wipf’s Protocol (

    
    ). These allow cyclodehydration under mild, neutral conditions.
    

Issue 2: Regioisomer contamination (Oxazole vs. Isoxazole).

  • Root Cause: If using hydroxylamine derivatives, isoxazoles form. In the amide coupling, competitive attack at the carbonyl vs. the alpha-carbon can occur.

  • Resolution: Ensure the starting material is a pure

    
    -haloketone, not a mixture of isomers. Use Urea  as a scavenger if side reactions persist.
    
Optimization Data: Dehydrating Agents
ReagentConditionsYieldNotes

(Conc.)
100°C, 1h45%Significant charring; difficult workup.

Reflux, 3h65%Good for 2-alkyl; harsh on sensitive groups.
Burgess Reagent THF, 50°C, 2h88% Recommended. Mild, clean profile.

DCM, RT, 30m82%Excellent for acid-sensitive substrates.

Method C: Copper-Catalyzed Synthesis (Modern Approach)

Best for: Atom economy and diversity-oriented synthesis from styrenes.

Workflow Visualization

CuCatalysis Styrene Styrene (Starting Material) Intermediate Azido-Intermediate (In Situ) Styrene->Intermediate Cu(II) / Oxidative Azidation Reagents Reagents: NaN3, Cu(OTf)2 Oxidant Product This compound Intermediate->Product Denitrogenative Cyclization

Caption: Pathway for Cu-catalyzed oxidative cyclization of styrenes to oxazoles.

Issue: Catalyst Poisoning.

  • Symptom: Reaction stalls after 20% conversion.

  • Fix: Use Cu(OTf)2 (Copper Triflate) instead of CuI. Triflate is less coordinating and maintains higher electrophilicity at the metal center.

Frequently Asked Questions (FAQ)

Q: Why is my this compound oil turning yellow/brown on storage? A: Oxazoles are electron-rich dienes. They are susceptible to photo-oxidation (reacting with singlet oxygen) to form triamides or nitriles.

  • Action: Store under Argon/Nitrogen at -20°C in amber vials.

Q: Can I use the Van Leusen reaction to make 2,4-diphenyloxazole? A: No. The standard Van Leusen uses TosMIC, which leaves the C2 position as a proton (H). To get a phenyl group at C2, you must use a substituted TosMIC reagent (e.g.,


-tosylbenzyl isocyanide), but these are difficult to synthesize and less reactive. Use Method B for C2 substitution.

Q: How do I distinguish 4-phenyl from 5-phenyloxazole by NMR? A:

  • This compound: The C5-H proton appears as a singlet around

    
     7.8–8.0 ppm  and shows a strong NOE (Nuclear Overhauser Effect) with the phenyl protons.
    
  • 5-Phenyloxazole: The C4-H proton appears upfield (around

    
     7.2–7.4 ppm ) and is often buried in the aromatic region.
    

References

  • Van Leusen, A. M., et al. (1977).[1][2] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[2] Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Wipf, P., & Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[3] Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Reddy, M. R., et al. (2015).[4] "Copper(II) triflate catalyzed synthesis of 2,4-disubstituted oxazoles from

    
    -diazoketones."[4] Synthesis, 47(21), 3315–3320. Link
    
  • Luo, M., et al. (2024).[5] "Synthesis of 2,4-Disubstituted Oxazoles via Brønsted Acid-Catalyzed Cyclization." Journal of Organic Chemistry, 89, 5038–5048.[5] Link

Sources

Technical Support Center: Enhancing the Stability of 4-Phenyloxazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of this compound in your experimental solutions.

Introduction to this compound Instability

This compound, a heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1][2] However, its oxazole ring is susceptible to degradation under various conditions, leading to inconsistent experimental results and compromised product quality. Understanding the mechanisms of degradation is the first step toward effective stabilization. The primary routes of degradation include hydrolysis (both acid and base-catalyzed) and photodegradation.[3]

This guide will walk you through the common stability issues and provide practical, field-proven solutions to mitigate them.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound in solution.

FAQ 1: My this compound solution is showing a rapid decrease in purity over time. What are the likely causes?

Answer: A rapid decrease in the purity of a this compound solution is typically due to chemical degradation. The most common culprits are the pH of the solution, exposure to light, and the choice of solvent.

  • pH-Dependent Hydrolysis: The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis. In acidic conditions, the ring can be protonated, leading to nucleophilic attack by water and subsequent ring-opening.[4] Under basic conditions, hydroxide ions can directly attack the electrophilic carbon atoms of the oxazole ring.[5]

  • Photodegradation: this compound can be sensitive to UV and even ambient light, which can induce photochemical reactions leading to decomposition. Oxazole rings can undergo photolysis and form oxidation products.[3][6]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the rate of degradation. Protic solvents, like water and alcohols, can participate in hydrolysis reactions.[7]

Troubleshooting Steps:

  • Analyze Degradation Products: Use techniques like HPLC-MS or NMR to identify the degradation products. This can provide valuable clues about the degradation pathway. For instance, under hydrolytic conditions, the oxazole ring can cleave to form an alpha-acylamino ketone or related structures.

  • Control pH: Prepare your solutions in a well-buffered system. For many similar heterocyclic compounds, a neutral pH range of 6-8 is often found to be the most stable.

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Solvent Selection: If possible, use aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). If an aqueous solution is necessary, minimize the water content or consider the use of co-solvents.

Diagram: General Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Acid_Catalyzed Acidic Conditions (H+) This compound->Acid_Catalyzed Base_Catalyzed Basic Conditions (OH-) This compound->Base_Catalyzed Light UV/Visible Light (hν) This compound->Light Ring_Opened_Intermediate Ring-Opened Intermediate Acid_Catalyzed->Ring_Opened_Intermediate Ring Protonation Base_Catalyzed->Ring_Opened_Intermediate Nucleophilic Attack Degradation_Product_1 Alpha-Acylamino Ketone Ring_Opened_Intermediate->Degradation_Product_1 Excited_State Excited State Light->Excited_State Degradation_Product_2 Various Photoproducts Excited_State->Degradation_Product_2

Caption: General degradation pathways for this compound.

FAQ 2: I need to prepare an aqueous solution of this compound for a biological assay. How can I improve its stability?

Answer: Working with this compound in aqueous media presents a significant challenge due to its susceptibility to hydrolysis. Here’s a multi-pronged approach to enhance its stability for biological assays:

  • Buffering is Key: The use of a suitable buffer system is critical. Phosphate-buffered saline (PBS) at pH 7.4 is a good starting point for many biological applications. However, you may need to perform a stability study to determine the optimal pH for your specific experimental conditions. For some related compounds, decomposition is noticeable as the solution becomes more basic.[5]

  • Co-solvents: The addition of a water-miscible organic co-solvent can decrease the activity of water and thereby reduce the rate of hydrolysis. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to ensure that the chosen co-solvent and its concentration are compatible with your biological assay.

  • Use of Excipients: Certain excipients can enhance the stability of drugs in solution.

    • Antioxidants: If oxidative degradation is suspected, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, potentially protecting the oxazole ring from the aqueous environment.

Experimental Protocol: Screening for Optimal Buffer and Co-solvent

This protocol outlines a systematic approach to identify the most stabilizing conditions for your this compound solution.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., DMSO or ACN) to create a concentrated stock solution.

  • Prepare Test Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • For each pH, prepare a set of solutions with varying concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% DMSO in buffer).

    • Spike each test solution with a known amount of the this compound stock solution to achieve the desired final concentration.

  • Incubation:

    • Divide each test solution into two sets.

    • Store one set under your typical experimental conditions (e.g., 37°C in an incubator).

    • Store the second set under accelerated degradation conditions (e.g., 50°C) to obtain results more quickly.

    • Ensure all samples are protected from light.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.

    • Immediately analyze the concentration of the remaining this compound using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • The condition with the lowest degradation rate constant is the most stabilizing.

Data Presentation: Example Stability Data

Buffer pHCo-solvent (DMSO %)Degradation Rate Constant (k) at 37°C (h⁻¹)
5.050.078
6.050.035
7.050.012
7.450.019
8.050.041
7.000.028
7.0100.009
7.0200.005

This is example data and will vary based on the specific compound and conditions.

FAQ 3: Can chemical modification of this compound improve its stability?

Answer: Yes, strategic chemical modification of the this compound scaffold can significantly enhance its stability. This is a common strategy in drug development to improve the pharmacokinetic properties of a lead compound.

  • Steric Hindrance: Introducing bulky substituents near the oxazole ring can sterically hinder the approach of water or other nucleophiles, thereby slowing down the rate of hydrolysis.

  • Electronic Effects: The electronic properties of the substituents on the phenyl ring can also influence the stability of the oxazole ring. Electron-donating groups can potentially activate the oxazole ring, making it more susceptible to electrophilic attack, but also influence its overall electronic distribution and stability.

Diagram: Strategy for Chemical Modification

cluster_modification Modification Strategies 4-Phenyloxazole_Core This compound Core Steric_Hindrance Introduce Bulky Groups (e.g., at C2, C5) 4-Phenyloxazole_Core->Steric_Hindrance Electronic_Tuning Modify Phenyl Ring Substituents 4-Phenyloxazole_Core->Electronic_Tuning Enhanced_Stability_Derivative More Stable Derivative Steric_Hindrance->Enhanced_Stability_Derivative Electronic_Tuning->Enhanced_Stability_Derivative

Caption: Strategies for chemical modification to enhance stability.

Part 2: In-Depth Protocols

This section provides a detailed, step-by-step methodology for a crucial experiment in assessing and improving the stability of this compound.

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation profile of this compound and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions and to establish a baseline for developing stabilizing formulations.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • UV-Vis spectrophotometer or photodiode array (PDA) detector

  • HPLC system with a suitable C18 column

  • Mass spectrometer (optional, but highly recommended)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a transparent container) to a light source that provides an output similar to the ICH Q1B guideline (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Keep the solid this compound in a controlled temperature oven at, for example, 70°C. Oxazoles are generally thermally stable.[8][9]

    • Sample at various time points and prepare solutions for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Use a PDA detector to monitor the chromatograms at multiple wavelengths to ensure all degradation products are detected.

    • If a mass spectrometer is available, analyze the peaks to identify the mass of the parent compound and its degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

  • Identify the peaks corresponding to the degradation products.

  • Calculate the percentage of degradation in each stress condition.

  • The results of this study will provide a comprehensive understanding of the degradation pathways of this compound and will be invaluable for developing stable formulations.

References

  • Kumar, A., & Sharma, G. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Kumar, A., & Sharma, G. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Li, J., Zhou, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Performance and mechanism of sulfamethoxazole degradation on a Magnéli-phase Ti4O7 reactive electrochemical membrane. Frontiers in Chemistry, 11, 1283369.
  • Zhang, Y., Guo, J., Lan, Y., & Guo, J. (2020). The efficient degradation of sulfisoxazole by singlet oxygen (1O2) derived from activated peroxymonosulfate (PMS) with Co3O4-SnO2/RSBC. Environmental Research, 188, 109665.
  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube.
  • Allen, L. V., & Erickson, M. A. (1986). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Hospital Pharmacy, 43(4), 949–951.
  • Wikipedia. (2023, October 27). Oxazole.
  • Jat, L. R., Sharma, S., & Singh, P. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 378-380.
  • Wang, Z., He, H., & Wang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.
  • Neha, K., Drabu, S., & Kumar, B. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Wang, Y., & Ghorai, P. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of organic chemistry, 79(19), 9199–9205.
  • Singh, S., Kumar, S., & Singh, P. (2016). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Journal of Applicable Chemistry, 5(4), 841-847.
  • Zhang, Y., Wang, Y., Wang, Y., & Zhang, Y. (2024). Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight.
  • Rezk, M. R., Badr, K. A., & Abdel-Naim, A. B. (2015). pH and temperature stability of the isoxazole ring in leflunomide. Journal of pharmaceutical and biomedical analysis, 111, 283–287.
  • Alam, M. M., & Khan, M. A. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific reports, 10(1), 3656.
  • Kaur, N. (2014). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Molecules (Basel, Switzerland), 19(10), 16738–16888.
  • Alam, M. M., & Khan, M. A. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10, 3656.
  • Wan, J., Wang, Y., & Chen, Y. (2020). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Advances, 10(42), 25027-25036.
  • İşcan, G., Vural, N., & İşcan, M. Y. (2014). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 18(2), 65-70.
  • Brown, A. D., & Hojo, M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1549-1554.
  • D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Chemical science journal, 2011, CSJ-35.
  • Al-Omar, M. A., & El-Azab, A. S. (2012). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 37, pp. 231-271). Academic Press.
  • Kalgutkar, A. S., Dalvie, D. K., & Obach, R. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of pharmaceutical and biomedical analysis, 44(4), 999–1006.
  • Lisurek, M., G. Schutkowski, A. D., & G. Sippl, W. (2013). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 135(15), 5773–5783.
  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. (2017). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Chemistry Central journal, 11(1), 101.
  • Sharma, R., & Kumar, R. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287.

Sources

Technical Support Center: Purification of 4-Phenyloxazole & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-OXAZ-4PH-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 4-phenyloxazole and its analogs presents a unique set of challenges due to the compound’s weak basicity (pKa ~0.8), low melting point (often 45–50°C for the parent compound), and tendency to "oil out" during crystallization.[1][2] The presence of unreacted


-haloketones (lachrymators) and amide by-products often complicates standard silica chromatography.

This guide moves beyond generic protocols, offering a decision-based troubleshooting framework designed to isolate high-purity material for biological assays or scintillator applications.

Module 1: Chromatographic Troubleshooting (The Separation Phase)

User Issue: "My product co-elutes with the starting material, and the peak shape is tailing significantly on silica gel."

Root Cause Analysis
  • Tailing: Despite being a weak base, the oxazole nitrogen possesses a lone pair that interacts with acidic silanols on the silica surface, causing peak broadening.[1][2][3]

  • Co-elution: this compound analogs often share similar polarity with their ketone precursors (e.g.,

    
    -bromoacetophenone). Standard Hexane/Ethyl Acetate systems often fail to resolve these due to overlapping dipole moments.[3]
    
Solution Protocol

Step 1: Mobile Phase Modification (The "Buffered" Approach) Do not run neutral solvents. Pre-treat your silica column or add a modifier to your mobile phase.[3]

  • Add 1% Triethylamine (TEA): This blocks the acidic silanol sites.[2]

  • Caution: TEA is basic.[3] Ensure your rotary evaporator is set to a temperature that removes TEA (bp 89°C) without subliming your product.

Step 2: Selectivity Change (


-

Interaction)
Switch from Hexane/EtOAc to a Toluene-based system. Toluene interacts with the

-system of the phenyloxazole, often shifting its retention time relative to non-aromatic impurities.[3]

Recommended Gradient:

Solvent A Solvent B Gradient Profile
Toluene Ethyl Acetate 0% B for 2 CV (Column Volumes), then 0–10% B over 10 CV.

| Dichloromethane | Methanol | Use only if product is very polar.[3] 0–5% MeOH.[3] |

Expert Insight: If co-elution persists, consider AgNO


-impregnated silica .[1] The silver ions complex with the 

-cloud of the oxazole ring, drastically altering retention compared to saturated impurities [1].[3]
Module 2: Crystallization & Solid-State Handling (The Isolation Phase)

User Issue: "I tried to recrystallize from ethanol, but the product oiled out at the bottom of the flask."

Root Cause Analysis

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture at the saturation limit.[3] this compound (mp ~45-48°C) is particularly prone to this in boiling ethanol (bp 78°C).

Troubleshooting Protocol: The "Two-Solvent" Method

Do not heat the solution to reflux if the melting point is low.[3] Use a "Cold-Saturation" technique.

  • Dissolution: Dissolve the crude oil in the minimum amount of soluble solvent (Ethanol or Acetone) at room temperature .

  • Precipitation: Slowly add the anti-solvent (Water or Hexane) dropwise with vigorous stirring until a persistent cloudiness appears.

  • The "Seed" Trick: If oil droplets form, stop immediately. Add a single seed crystal (if available) or scratch the glass side.[2]

  • Thermal Cycle: Briefly warm the mixture to 35°C (below the mp of the product) to redissolve the oil, then cool very slowly to 4°C.

Solvent Compatibility Table

Solvent System Suitability Notes
Ethanol / Water High Best for polar analogs. Risk of oiling if heated >50°C.
Hexane / EtOAc Medium Good for non-polar analogs.[3] Evaporation rate differences can cause crusting.[3]

| Pentane / Ether | High | Excellent for low-melting solids due to low boiling points. |

Module 3: Chemical Decontamination (The Scavenging Phase)[1][2]

User Issue: "NMR shows residual


-bromoketone starting material. It is toxic and I cannot separate it."
Root Cause Analysis

-Haloketones are potent electrophiles. They often streak on columns, contaminating fractions.[1][2] Relying solely on chromatography is inefficient.[3]
Solution: Chemoselective Scavenging

Use the reactivity of the impurity against it.[3] You can chemically destroy the impurity without harming the oxazole ring.[3]

Protocol: Thiol Scavenging

  • Dissolve the crude mixture in THF/Water (1:1).

  • Add 1.5 equivalents of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    or a polymer-supported thiol scavenger (e.g., SiliaMetS® Thiol).[1][2]
  • Stir at RT for 30 minutes. The thiosulfate reacts selectively with the alkyl bromide.[3]

  • Extract with Ethyl Acetate.[3][4] The polar thiosulfate adduct remains in the aqueous layer; the neutral oxazole extracts into the organic layer [2].[3]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying crude this compound reaction mixtures.

OxazolePurification Start Crude Reaction Mixture Analysis Analyze Purity (TLC/NMR) Start->Analysis CheckImpurity Contains alpha-Haloketone? Analysis->CheckImpurity Scavenge Chemical Wash: Sodium Thiosulfate (Aqueous Workup) CheckImpurity->Scavenge Yes (Toxic) CheckState Physical State at RT? CheckImpurity->CheckState No Scavenge->CheckState Solid Solid CheckState->Solid MP > 50°C Oil Oil / Low MP Solid CheckState->Oil MP < 40°C Cryst Recrystallization: EtOH/Water (Cold) Solid->Cryst Chrom Flash Chromatography: Silica + 1% TEA or Toluene Gradient Oil->Chrom Distill Kugelrohr Distillation (High Vacuum) Oil->Distill If Thermally Stable Final Pure this compound Cryst->Final Chrom->Final Distill->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify this compound? A: Proceed with caution. The pKa of the oxazole nitrogen is approximately 0.8 [3]. This is far less basic than pyridine (pKa 5.2). Standard 1M HCl washes will not efficiently protonate the oxazole enough to keep it in the aqueous phase if you are extracting with a good organic solvent.[3]

  • Alternative: To isolate as a salt, you must use anhydrous HCl in Diethyl Ether .[1][2][3] The hydrochloride salt will precipitate.[3] However, aqueous acid + heat can hydrolyze the ring.[1][2][3]

Q: My compound is turning yellow/brown on the shelf. Why? A: Oxazoles are susceptible to photo-oxidation and ring-opening hydrolysis over time. Store the purified compound under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.

Q: I am scaling up to 50g. Does the chromatography protocol change? A: At >10g scale, chromatography becomes expensive.[1][2][3] Switch to Fractional Distillation under high vacuum (0.1 mmHg). This compound is stable enough for distillation if the bath temperature is kept <150°C. Ensure all explosive peroxides (from ether solvents) are removed prior to heating.

References
  • Li, J. J. (2013).[1][2] Heterocyclic Chemistry in Drug Discovery. Wiley.[3] (Discusses

    
    -complexation techniques for heteroaromatics). [1][2]
    
  • Bredereck, H., & Gompper, R. (1954).[1][2] Synthesis of Oxazoles from

    
    -Haloketones. Chemische Berichte. (Foundational text on synthesis and by-product removal). 
    
  • Brown, D. J. (2009).[1][2] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Authoritative source for pKa values and physical properties). [1][2]

Sources

addressing solubility issues of 4-phenyloxazole in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Assay Interference for 4-Phenyloxazole Ticket ID: #OXZ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary & Physicochemical Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered inconsistent data, precipitation ("crashing out"), or high background noise when using This compound in biological assays.

This molecule presents a classic "lipophilic challenge." As a heterocyclic aromatic compound, this compound possesses a planar structure that encourages π-π stacking and crystallization in aqueous environments.[1][2] Furthermore, its inherent photophysical properties (it is a known scintillator component) can wreak havoc on fluorescent readouts if not managed correctly.[1]

Compound Profile:

Property Value Implication for Bio-Assays
LogP ~2.5 - 3.0 Moderately lipophilic; prone to binding plasticware.[1][2]
Aqueous Solubility < 0.1 mg/mL High risk of precipitation in PBS/Media.[1]

| Fluorescence |


 nm | Strong blue emission; interferes with DAPI/Hoechst.[1][2] |
| DMSO Tolerance  | High (>100 mg/mL) | Easy to stock, hard to dilute without shock.[1] |
Troubleshooting Guides (Q&A Format)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: You are experiencing Solvent Shock .[1][2][3] When you pipet 100% DMSO stock directly into an aqueous buffer, the dielectric constant of the solvent environment changes instantaneously. The hydrophobic this compound molecules aggregate faster than they can disperse.[1][2]

The Solution: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. You must "step down" the hydrophobicity.[1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve this compound in anhydrous DMSO at 1000x the final assay concentration.

  • Create Intermediate: Dilute this stock 1:10 into a compatible intermediate solvent (e.g., Ethanol or a 50:50 DMSO:Water mix) before adding to the media.[1]

    • Note: If using 50:50 DMSO:Water, add the water slowly to the DMSO while vortexing.

  • Final Dilution: Pipet the intermediate solution into your assay buffer while vortexing the buffer.

Visual Workflow (Solubility Decision Tree):

SolubilityWorkflow Start Start: this compound (100% DMSO Stock) Dilution Direct Dilution into Aqueous Buffer? Start->Dilution Intermed Step 1: Intermediate Dilution (1:10 in 50% DMSO or EtOH) Start->Intermed Recommended Precip Result: Precipitation (Turbidity/Crystals) Dilution->Precip High Risk Precip->Intermed Troubleshoot Final Final Assay Buffer (0.5% DMSO Final) Intermed->Final Carrier Step 2: Carrier Formulation (Add 2-Hydroxypropyl-β-cyclodextrin) Carrier->Final Re-test Check Check Optical Density (OD600) Final->Check Check->Carrier If still precipitating

Figure 1: Decision tree for preventing precipitation. Direct dilution often fails; intermediate steps or carrier molecules are required.

Issue 2: "I cannot get a stable dose-response curve. The compound seems to disappear."

Diagnosis: Non-Specific Binding (NSB).[1][2] Due to its planar, lipophilic nature, this compound adheres avidly to polystyrene (standard cell culture plates) and polypropylene tips.[1] You are likely losing 20-50% of your compound to the plastic walls before it reaches the cells.[1][2]

The Solution: Material Swap & Surfactants

  • Labware: Switch to Low-Binding plates (often treated to be hydrophilic) or glass-coated plates if available.[1][2]

  • Surfactant: Add a non-ionic surfactant to your assay buffer.[1][2]

    • Recommendation:Pluronic F-127 (0.01% - 0.05%) or Tween-20 (0.01%).[1][2]

    • Why: These surfactants form micelles around the lipophilic compound, keeping it in solution and preventing it from sticking to the plastic, without lysing cells (at low concentrations).

Issue 3: "Even with slow dilution, I see crystals at high concentrations (>50 µM)."

Diagnosis: Solubility Limit Reached. Simple solvents (DMSO/Ethanol) are insufficient for high-concentration aqueous delivery of this molecule.[1][2] You need a molecular host.[1][2]

The Solution: Cyclodextrin Complexation Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .[1][2][4][5] This molecule forms a "donut" shape with a hydrophobic interior (which holds the this compound) and a hydrophilic exterior (which dissolves in water).[1][2]

HP-β-CD Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Dissolve this compound in DMSO (e.g., 10 mM).

  • Add the DMSO stock to the HP-β-CD solution dropwise with constant stirring.[1][2]

  • Incubate/shake for 30 minutes at room temperature.

  • Use this complexed solution to dose your cells.[1][2]

Solvent SystemMax Solubility (Est.)Cellular ToxicityNotes
PBS only < 10 µMNoneLikely to precipitate.[1][2]
DMSO (0.5%) ~50 µMLowStandard limit for most cells.[1][2]
HP-β-CD (10%) > 500 µM Very LowGold Standard for this compound.[1][2]
Issue 4: "My fluorescence readings are abnormally high in the Blue/UV channel."

Diagnosis: Intrinsic Fluorescence Interference. this compound is chemically related to POPOP , a famous scintillator used to shift wavelengths.[1][2] It absorbs in the UV and emits strong blue fluorescence (~300-400 nm).[1][2][6]

The Solution: Optical Deconvolution

  • Check Filters: If you are using DAPI, Hoechst, or BFP (Blue Fluorescent Protein), this compound will generate false positives.[1]

  • Shift Readout: Switch to red-shifted dyes (e.g., RFP, mCherry, Draq5) for your biological readout.[1] The compound does not emit in the red spectrum (600nm+).

  • Background Subtraction: You must run a "Compound Only" control (cells + compound, no assay dye) to quantify the intrinsic fluorescence and subtract it from your data.

Spectral Conflict Diagram:

SpectralConflict Compound This compound Emission (~400nm) DAPI DAPI/Hoechst Channel (~460nm) Compound->DAPI Overlap GFP GFP/FITC (~520nm) Compound->GFP Minor Tail RFP RFP/mCherry (~610nm) Compound->RFP No Signal Conflict HIGH INTERFERENCE (False Positives) Compound->Conflict DAPI->Conflict Safe SAFE WINDOW (No Overlap) RFP->Safe

Figure 2: Spectral overlap analysis. This compound interferes heavily with blue channels (DAPI) but is safe for use with Red/Far-Red fluorophores.[1][2]

References & Further Reading
  • PubChem. 4-phenyl-1,3-oxazol-2-amine (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD mechanism).

Sources

Technical Support Center: Photostability of 4-Phenyloxazole Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigation of Photobleaching in High-Energy Blue Emitters (4-Phenyloxazoles)

Introduction: The Physics of the Problem

Welcome to the technical support center. You are likely here because your 4-phenyloxazole signal (e.g., POPOP derivatives, PyMPO) is vanishing before you can acquire statistically significant data.

The Root Cause: this compound fluorophores typically emit in the blue region (400–480 nm). This high-energy emission places them in a precarious position. The energy gap between the excited singlet state (


) and the ground state (

) is large, but the molecule is highly susceptible to Intersystem Crossing (ISC) into a long-lived Triplet State (

).

Once in the Triplet State, the fluorophore is vulnerable to two failure modes:

  • Triplet Saturation (Blinking): The molecule is "stuck" in a dark state, unable to fluoresce.

  • Oxidative Destruction (Bleaching): The triplet state energy is transferred to molecular oxygen (

    
    ), generating highly reactive Singlet Oxygen (
    
    
    
    ). This radical attacks the oxazole ring, permanently breaking the conjugation system.

This guide provides the protocols to arrest these pathways.

Diagnostic Matrix: Identify Your Failure Mode

Before applying chemical fixes, identify the specific behavior of your signal loss.

SymptomDiagnosisPrimary MechanismRecommended Intervention
Exponential Decay True Photobleaching Oxidative attack on the fluorophore core.Oxygen Scavenging (GLOX) or PPD Mounting .
Fast On/Off Switching Blinking Reversible entry into Triplet State (

).
Triplet State Quencher (Trolox/COT) .
Immediate Dim Signal Quenching Incompatible mounting media or pH mismatch.Check pH (keep >7.4) and solvent polarity.
Signal drops then stabilizes Dark Fraction Pre-bleached stock or equilibrium shift.Use Pulsed Excitation to allow

relaxation.

The "Wet" Lab: Chemical Intervention Protocols

Protocol A: The "Gold Standard" for Fixed Samples (PPD-Glycerol)

Best for: High-energy blue dyes (Oxazoles, DAPI, Coumarins). Mechanism: p-Phenylenediamine (PPD) is a sacrificial scavenger that is exceptionally efficient at protecting blue emitters, unlike N-propyl gallate (NPG) which is better for green/red dyes.

Reagents:

  • p-Phenylenediamine (PPD) (Free base, not HCl salt)

  • Glycerol (Spectroscopic grade)

  • PBS (10X)

  • 0.5 M Carbonate-Bicarbonate buffer (pH 9.0)

Step-by-Step Protocol:

  • Preparation (Dark/Cold): PPD oxidizes rapidly in air (turning brown). Work quickly and minimize light.

  • Dissolution: Dissolve 10 mg of PPD in 1 mL of PBS (1X) . Vortex until fully dissolved.

    • Troubleshooting: If the solution turns dark brown immediately, your PPD stock is bad. Discard.

  • Mixing: Add the 1 mL PPD solution to 9 mL of Glycerol .

  • pH Adjustment: Add 0.5 M Carbonate buffer dropwise to adjust pH to ~8.5–9.0 .

    • Critical: 4-phenyloxazoles often have higher quantum yields in basic environments. Acidic media can quench fluorescence.

  • Storage: Aliquot into small tubes, wrap in foil, and store at -20°C . Use within 2 weeks.

  • Application: Apply to slide, seal edges with nail polish. PPD must be sealed from air to function.

Protocol B: The "Live/Single-Molecule" System (GLOX + Trolox)

Best for: Live cell imaging or single-molecule localization (STORM/PALM) where PPD toxicity is unacceptable. Mechanism: Enzymatic removal of oxygen (GLOX) combined with Triplet State Quenching (Trolox).

Reagents:

  • Glucose Oxidase (Type VII from Aspergillus)

  • Catalase (from bovine liver)

  • D-Glucose

  • Trolox (Water-soluble Vitamin E analog)

  • Tris-HCl (1 M, pH 8.0)

Step-by-Step Protocol:

  • Stock A (Enzyme Mix): Mix 50 mg/mL Glucose Oxidase and 10 mg/mL Catalase in T50 buffer (10 mM Tris pH 8.0, 50 mM NaCl). Spin down at 14,000g to remove aggregates. Use the supernatant.

  • Stock B (Fuel): 10% (w/v) Glucose in water.

  • Stock C (Quencher): 100 mM Trolox in Methanol (or water with pH adjusted to ~7.5). Aging this solution under UV light for 15 mins can generate Trolox-quinone, enhancing quenching efficiency (the "Trolox+ / Trolox-" redox system).

  • Imaging Buffer Assembly (Make Fresh):

    • Buffer: PBS or Tyrode’s Solution

    • 1% v/v Stock B (Glucose)

    • 1% v/v Stock A (Enzymes)

    • 1–2 mM Trolox (Final Concentration)

    • CRITICAL: Add 20 mM Tris-HCl (pH 8.0) extra.

    • Why? The GLOX reaction produces Gluconic Acid. Without strong buffering, pH drops, killing your fluorophore.

Visualizing the Mechanism

The following diagrams illustrate the bleaching pathway and the decision logic for your experiments.

Diagram 1: The Photobleaching Pathway & Intervention Points

Jablonski cluster_0 GLOX / PPD Intervention S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (Blue Light) S1->S0 Fluorescence T1 Triplet State (T1) (Blinking) S1->T1 ISC (Bottleneck) T1->S0 Trolox/COT (Restores S0) ROS Singlet Oxygen (1O2) T1->ROS Energy Transfer to O2 Bleach Photobleached (Irreversible) ROS->Bleach Oxidation of Oxazole Ring

Caption: The Jablonski diagram showing the transition from Excitation (


) to the Triplet State (

). Trolox rescues the molecule from

, while GLOX/PPD removes the Oxygen required to form ROS.
Diagram 2: Antifade Selection Decision Tree

DecisionTree Start Select Antifade for This compound SampleType Sample Type? Start->SampleType Fixed Fixed / Dead SampleType->Fixed Live Live Cells SampleType->Live Mount Mounting Media Fixed->Mount Buffer Imaging Buffer Live->Buffer PPD PPD + Glycerol (Best Protection) Mount->PPD Standard DABCO DABCO + Mowiol (If PPD discolors) Mount->DABCO If PPD fails ToxCheck Toxicity Concern? Buffer->ToxCheck Trolox Trolox (Vitamin E) + GLOX (if short term) ToxCheck->Trolox Low Tox OxyFluor OxyFluor / ProLong Live (Commercial) ToxCheck->OxyFluor High Ease

Caption: Decision logic for selecting the appropriate antifade reagent based on sample viability and toxicity constraints.

Hardware & Acquisition: The "Dry" Lab

Chemicals alone cannot solve physics problems. Adjust your acquisition parameters to respect the Photon Budget of 4-phenyloxazoles.

ParameterRecommendationRationale
Excitation Mode Pulsed / Stroboscopic Continuous Wave (CW) lasers pump molecules into the Triplet state faster than they can relax. Pulsing (µs scale) allows

relaxation.
Laser Power < 100 W/cm² Blue light carries higher energy per photon. Reduce power and increase gain/exposure time to spare the fluorophore.
Pixel Dwell Time Fast Scan + Averaging It is better to scan a pixel quickly 4 times (averaging) than to dwell on it once for a long time. This manages the thermal load.
Detection Window 420–470 nm Ensure your emission filter is tight. Collecting "tail" emission often includes autofluorescence, forcing you to use higher laser power to compensate for Signal-to-Noise ratio (SNR).

Frequently Asked Questions (FAQ)

Q: My PPD solution turned brown overnight. Can I still use it? A: No. A brown color indicates that the PPD has oxidized into quinone-imines. These are not only ineffective as scavengers but can actually quench your fluorescence via electron transfer. Discard and make fresh.

Q: I used the GLOX buffer, but my cells look shriveled and the fluorescence is dim. A: This is likely an acidification issue. The Glucose Oxidase reaction produces Gluconic Acid.[1] If your buffer (Tris/HEPES) is not strong enough (>20mM), the pH drops. 4-phenyloxazoles are pH-sensitive. Verify the pH of your buffer after adding the enzymes.

Q: Can I use Vectashield with 4-phenyloxazoles? A: Proceed with caution. Vectashield (Vector Labs) is excellent for many dyes, but it has been reported to cleave certain cyanine dyes and can be less effective for very short-wavelength blue emitters compared to PPD. Always run a control slide.

References

  • Thermo Fisher Scientific. ProLong Antifade Mountants and Reagents. (Accessed 2024). Link

  • Vector Laboratories. How To Choose Antifade Mounting Media. (2022).[2] Link

  • Rasnik, I., McKinney, S. A., & Ha, T. Nonblinking and long-lasting single-molecule fluorescence imaging. Nature Methods, 3(11), 891–893. (2006).[3] (Seminal paper on Trolox/ROXS mechanism). Link

  • Cordes, T., et al. On the mechanism of Trolox as antiblinking and antibleaching reagent.[4] Journal of the American Chemical Society, 131(14), 5018–5019. (2009).[4][5] Link

  • Aitken, C. E., Marshall, R. A., & Puglisi, J. D. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835. (2008). (Detailed GLOX/Acidification analysis). Link

Sources

overcoming challenges in the scale-up of 4-phenyloxazole production

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Thermal, Safety, and Purification Critical Process Parameters (CPPs)

Introduction: The Scale-Up Paradox

Scaling up 4-phenyloxazole (CAS: 888-71-1) presents a classic process chemistry paradox: the synthesis requires high thermal energy to drive cyclization, yet the product itself is a low-melting solid (


) that resists standard crystallization techniques.

This guide moves beyond bench-scale literature, which often relies on microwave synthesis or small-batch chromatography. Below, we address the specific thermodynamic and engineering hurdles encountered at the kilogram scale, focusing on the Bredereck synthesis route (condensation of


-bromoacetophenone with formamide), which remains the most viable industrial pathway.

Module 1: Reaction Kinetics & Thermal Management

Q: Why does my reaction mixture turn into an intractable black tar upon scaling to 1 kg?

A: You are likely experiencing a "Thermal Runaway" due to poor heat exchange.

At the milligram scale, heat dissipates rapidly. At the kilogram scale, the reaction of


-bromoacetophenone (phenacyl bromide) with formamide is highly exothermic. If you mix all reagents at once (batch mode) and heat, the internal temperature will spike beyond the setpoint, leading to polymerization of the phenacyl bromide and "tarring."

Troubleshooting Protocol (The Semi-Batch Approach):

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer (high torque) and a reflux condenser connected to a caustic scrubber (to trap HBr).

  • The "Heel" Charge: Charge Formamide (5.0 equiv) and Conc.

    
     (catalytic, 0.1 equiv)  first. Heat this "heel" to 
    
    
    
    .
  • Controlled Addition: Dissolve

    
    -bromoacetophenone in a minimal amount of formamide or toluene. Add this solution dropwise  over 2–3 hours.
    
  • Monitoring: Maintain internal temperature between

    
    . If it exceeds 
    
    
    
    , stop addition immediately.

Why this works: By limiting the concentration of the highly reactive bromoketone, you ensure the cyclization (oxazole formation) competes favorably against polymerization.

Visualization: Process Flow & Critical Control Points

ReactionWorkflow Start Start: Reactor Setup Heel Charge Formamide/Acid (Heat to 100°C) Start->Heel Add Controlled Addition of Phenacyl Bromide Heel->Add Monitor Monitor Internal Temp (Limit < 115°C) Add->Monitor Exotherm Scrub HBr Scrubber (Safety Critical) Add->Scrub HBr Gas Monitor->Add Temp OK Quench Quench in Ice/Water Monitor->Quench Completion

Figure 1: Semi-batch workflow emphasizing temperature control to prevent tar formation.

Module 2: Purification & Isolation

Q: The product "oils out" during workup and won't crystallize. How do I fix this?

A: You are battling the "Oiling Out" limit due to the low melting point (


). 

When a compound's melting point is close to the process temperature, it often separates as a supercooled liquid (oil) rather than a crystal. Impurities lower this melting point further (melting point depression), making the oil phase persistent.

The "Dual-Solvent" Rescue Protocol:

  • Extraction: Do not attempt to filter directly from the reaction quench. Extract the crude oil into Ethyl Acetate (EtOAc) . Wash with saturated

    
     to remove acid traces.
    
  • Solvent Swap: Concentrate the EtOAc layer, but do not dry completely. Swap the solvent to n-Heptane (or Hexane).

  • Seeded Cooling:

    • Cool the heptane solution to

      
      .
      
    • Crucial Step: Add seed crystals of pure this compound (0.1 wt%).

    • Ramp cool slowly to

      
       over 4 hours.
      
  • Filtration: Filter strictly at

    
    . If the filter cake warms up, it will melt and clog the frit.
    
Q: I see a persistent impurity at RRT 0.85. What is it?

A: It is likely 4-Phenylimidazole.

Mechanism: If your formamide contains water, it hydrolyzes to release ammonia (


). Phenacyl bromide reacts with 

and formamide to form the imidazole analog instead of the oxazole.

Corrective Action:

  • Use freshly distilled formamide .

  • Add a moisture scavenger (e.g., molecular sieves) to the feed tank if running a continuous process.

Visualization: Impurity Pathways

ImpurityLogic Reagents Phenacyl Bromide + Formamide Dry Anhydrous Conditions Reagents->Dry Wet Moisture Present (Hydrolysis) Reagents->Wet Product This compound (Target) Dry->Product Cyclodehydration Ammonia Ammonia (NH3) Generated Wet->Ammonia Impurity 4-Phenylimidazole (Byproduct) Ammonia->Impurity Hantzsch Synthesis Interference

Figure 2: Mechanistic divergence caused by moisture, leading to imidazole contamination.

Module 3: Safety & Handling (HSE)

Q: The fumes are causing severe eye irritation despite using a fume hood. Why?

A:


-Bromoacetophenone is a potent lachrymator (tear gas agent). 

Standard fume hoods may not be sufficient if there is any positive pressure backflow or if you are handling solids during weighing.

Mandatory Safety Controls:

HazardControl Measure
Lachrymator (Solid) Weigh solids inside a glove bag or isolator. Do not weigh on an open bench.
HBr Evolution The reaction generates stoichiometric HBr gas. The reactor vent must be piped to a scrubber containing 10% NaOH.
Skin Contact Double-glove (Nitrile + Laminate). Phenacyl bromide penetrates standard latex instantly.
Spill Management Neutralize spills immediately with a solution of ethanol and aqueous ammonia (converts lachrymator to harmless amino-ketone).

Summary of Critical Specifications

ParameterSpecificationReason for Control
Reaction Temp


: Incomplete reaction.

: Tar/Polymerization.
Addition Time

Hours
Prevents accumulation of unreacted bromoketone (thermal safety).
Water Content

Prevents imidazole formation.
Crystallization Temp

Prevents product melting/oiling out during filtration.

References

  • Kashyap, S. J., et al. (2025). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. ResearchGate.

  • National Oceanic and Atmospheric Administration (NOAA). Phenacyl Bromide: Chemical Datasheet & Safety. CAMEO Chemicals.[1][2]

  • TCI Chemicals. Safety Data Sheet: Phenacyl Bromide (H314, H300).

  • PubChem. this compound Compound Summary (Melting Point & Physical Properties).

Sources

minimizing byproduct formation in the Van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the Van Leusen Oxazole Synthesis. It is designed to provide autonomous, high-level troubleshooting for researchers encountering byproduct formation and yield loss.

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Mechanism & Critical Control Points

To minimize byproducts, one must understand the "decision points" of the reaction intermediates. The Van Leusen synthesis is not a single straight line; it is a pathway that bifurcates based on temperature, basicity, and proton availability.

The Divergence Map

The following diagram illustrates the mechanistic pathways. The Green Path is the desired route to the oxazole. Red Paths indicate where the reaction deviates to form common byproducts like formamides (hydrolysis), nitriles (reductive cyanation), or imidazoles.

VanLeusenMechanism Start Aldehyde + TosMIC Deprotonation 1. Deprotonation of TosMIC (Formation of α-isocyano carbanion) Start->Deprotonation Base (K2CO3/t-BuOK) Imidazole BYPRODUCT: Imidazole Start->Imidazole Presence of Ammonia/Amines (Schiff Base Formation) Aldol BYPRODUCT: Aldol Condensation Products Start->Aldol Strong Base + Enolizable Aldehyde Addition 2. Nucleophilic Attack on Carbonyl (Betaine Intermediate) Deprotonation->Addition Hydrolysis BYPRODUCT: N-(Tosylmethyl)formamide Deprotonation->Hydrolysis Moisture/Water (Quenches Carbanion) Cyclization 3. 5-endo-dig Cyclization (Oxazoline Intermediate) Addition->Cyclization Equilibrium Elimination 4. Elimination of TsOH (Aromatization) Cyclization->Elimination Reflux/Heat Nitrile BYPRODUCT: Nitrile (Reductive Cyanation) Cyclization->Nitrile Low Temp (<0°C) + Xs MeOH (Ring Opening) Product TARGET: 5-Substituted Oxazole Elimination->Product

Figure 1: Mechanistic bifurcation in the Van Leusen synthesis. Control of temperature and moisture is critical to keeping the reaction on the central (green) vertical axis.

Troubleshooting Ticket System (FAQs)

Select the "Ticket" that matches your experimental observation.

Ticket #01: "I am isolating a white solid identified as N-(tosylmethyl)formamide."

Diagnosis: Premature Hydrolysis of TosMIC. Root Cause: TosMIC is an isocyanide, which is essentially a "dehydrated formamide." In the presence of water and base, it rapidly hydrates back to the formamide, killing the reaction before it starts. Corrective Action:

  • Solvent Protocol: Ensure Methanol (MeOH) or Dimethoxyethane (DME) is anhydrous. If using MeOH, use a fresh bottle or dry over molecular sieves (3Å).

  • Base Handling: Potassium Carbonate (

    
    ) is hygroscopic. Flame-dry your glassware and bake the base in an oven at 120°C overnight before use.
    
  • Order of Addition: Do not stir TosMIC and base together for long periods without the aldehyde. Add the aldehyde immediately after the base or premix the aldehyde and TosMIC before adding the base.

Ticket #02: "My product contains the 4-tosyl-4,5-dihydrooxazole intermediate."

Diagnosis: Incomplete Elimination.[1][2] Root Cause: The reaction successfully cyclized to the oxazoline ring (Step 3 in Fig 1) but failed to eliminate


-toluenesulfinic acid (Step 4) to aromatize into the oxazole. This often happens with electron-rich aldehydes or insufficient thermal energy.
Corrective Action: 
  • Thermal Push: The elimination step is endothermic. Ensure the reaction is refluxing vigorously, not just warming.

  • Base Switch: If using

    
     in MeOH (weak base), switch to a stronger non-nucleophilic base system like DBU in DME  or 
    
    
    
    -BuOK in THF
    . The stronger base facilitates the removal of the proton at the C4 position.
  • Workup Trick: If the intermediate persists after workup, treat the crude mixture with a small amount of DBU in refluxing THF for 1 hour to force aromatization.

Ticket #03: "I'm getting a nitrile (R-CN) instead of the oxazole."

Diagnosis: Reductive Cyanation Pathway Dominance. Root Cause: The "Van Leusen Reaction" (ketone


 nitrile) and "Van Leusen Oxazole Synthesis" (aldehyde 

oxazole) are competitive. Low temperatures favor ring opening of the intermediate to form the nitrile. High temperatures favor the elimination of TsOH to form the oxazole. Corrective Action:
  • Temperature Control: Never run the oxazole synthesis at cryogenic temperatures (e.g., -78°C or 0°C) unless specifically instructed. Maintain reflux (60–80°C).

  • Solvent Choice: Excess methanol can promote the cleavage of the C-C bond required for nitrile formation. If this persists, switch to an aprotic solvent like DME or DMF with only a stoichiometric equivalent of methanol (needed for proton transfer) or use

    
    -BuOK which favors the elimination pathway.
    
Ticket #04: "Yields are very low with aliphatic aldehydes."

Diagnosis: Competitive Aldol Condensation. Root Cause: Aliphatic aldehydes with


-protons are prone to self-condensation (Aldol) in the presence of the bases used for TosMIC deprotonation.
Corrective Action: 
  • Change Base/Solvent: Use

    
     in Methanol . This is a milder system than 
    
    
    
    -BuOK/THF and minimizes enolate formation of the aldehyde while still deprotonating TosMIC (
    
    
    ~14).
  • Reverse Addition: Add the base slowly to a mixture of TosMIC and Aldehyde. This ensures that as soon as the TosMIC anion is formed, it is trapped by the aldehyde, rather than the aldehyde sitting in base reacting with itself.

Optimized Experimental Protocols

Protocol A: The "Robust" Method (General Purpose)

Best for aromatic aldehydes and substrates stable to reflux.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Reagents:

    • Aldehyde (1.0 mmol)[1][3]

    • TosMIC (1.1 mmol) [1.1 equiv ensures complete consumption of aldehyde]

    • 
       (anhydrous, 2.0 mmol)
      
    • Methanol (dry, 10 mL)

  • Execution:

    • Dissolve Aldehyde and TosMIC in Methanol.

    • Add

      
       in one portion.
      
    • CRITICAL STEP: Heat immediately to reflux. Do not stir at RT for extended periods (prevents intermediate precipitation).

    • Reflux for 3–4 hours. Monitor via TLC (TosMIC stains distinctively with Vanillin or PMA).

  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Resuspend residue in water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[4]
      
Protocol B: The "Difficult Substrate" Method (Ionic Liquid)

Best for steric bulk or acid-sensitive substrates. Enhances rate and yield.

  • Reagents:

    • Aldehyde (1.0 mmol)[1][3]

    • TosMIC (1.1 mmol)[1][3][5]

    • Base:

      
       (2.5 mmol)[3]
      
    • Solvent: [bmim]Br (1-butyl-3-methylimidazolium bromide) (2 mL)

  • Execution:

    • Mix all components in the ionic liquid at Room Temperature.

    • Stir for 2–5 hours (Reaction is often faster in IL).

    • Note: The ionic environment stabilizes the polar transition states, often bypassing the need for high heat.

  • Workup:

    • Add water (10 mL). The product usually precipitates or can be extracted with Ether.

    • The IL can be recovered by evaporating the water.

Quantitative Comparison of Conditions
ConditionBaseSolventTempTypical Yield (Ar-CHO)Main Byproduct Risk
Standard

MeOHReflux75-90%Formamide (if wet)
Strong Base

-BuOK
DME/THF-50°C

RT
60-80%Nitrile (if too cold)
Non-Nucleophilic DBUMeCN80°C80-95%Polymerization
Ionic Liquid

[bmim]BrRT85-95%Minimal

References

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide.[3][6][7] Tetrahedron Letters, 13(23), 2369-2372.

  • Van Leusen, A. M. (1977).[8] Chemistry of Sulfonylmethyl Isocyanides. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide.[8] The Journal of Organic Chemistry, 42(19), 3114–3118.[8]

  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). An Investigation of the Van Leusen Oxazole Synthesis. Tetrahedron Letters, 41(10), 1643-1647.

  • Kulkarni, B. A., & Ganesan, A. (1999).[9][10] An Improved One-Pot Van Leusen Oxazole Synthesis Using Tosylmethyl Isocyanide (TosMIC), Aliphatic Halides and Various Aldehydes in Ionic Liquids.[6][9] Tetrahedron Letters, 40(30), 5637-5638.

  • BenchChem Technical Support. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem Application Notes.

Sources

dealing with reagent stability in long-term 4-phenyloxazole experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Stability and Performance of 4-Phenyloxazole Derivatives in Long-Term Assays From: Senior Application Scientist, Reagent Stability Division To: Research & Development Teams

Executive Summary: The Stability Paradox

This compound derivatives (often used as scintillators like POPOP, fluorescent probes, or medicinal scaffolds) present a unique stability paradox. While the oxazole ring itself is aromatic and relatively robust, the 4-phenyl substitution creates a conjugated system susceptible to photo-oxidation and hydrolytic ring-opening under specific environmental stressors. Furthermore, their high lipophilicity leads to "silent" experimental failure via micro-precipitation in aqueous buffers.

This guide provides a self-validating system to maintain reagent integrity from storage to signal readout.

Critical Degradation Mechanisms

Understanding how your reagent fails is the first step to prevention.

A. Photo-Oxidative Cleavage

The conjugated


-system that gives 4-phenyloxazoles their fluorescent properties also makes them efficient generators of singlet oxygen (

) upon UV exposure. This can lead to a self-catalyzed breakdown, often observed as the "yellowing" of stock solutions.
  • Mechanism: UV excitation

    
     Singlet Oxygen generation 
    
    
    
    [2+2] cycloaddition to the oxazole ring
    
    
    Ring cleavage to amides/carboxylic acids.
B. Hydrolytic Ring Opening

While oxazoles are weak bases (pKa


 0.8), they are susceptible to acid-catalyzed hydrolysis. In the presence of water and trace acids (often found in aged DMSO), the ring can open, destroying the fluorophore.
C. Visualizing the Failure Pathways

The following diagram maps the critical control points where degradation occurs.

degradation_pathways Stock This compound (Intact Reagent) Excited Excited State (UV Exposure) Stock->Excited hv (Light) Hydrolysis Hydrolytic Decomposition Stock->Hydrolysis H+ / H2O SingletOx Singlet Oxygen (1O2) Generation Excited->SingletOx Intersystem Crossing RingOpen Ring Cleavage (Loss of Signal) SingletOx->RingOpen Oxidation Acid Acidic Environment (Aged DMSO + H2O) Acid->Hydrolysis Catalysis Hydrolysis->RingOpen Irreversible

Figure 1: Primary degradation pathways for this compound derivatives. Note that both light and acidic moisture lead to ring cleavage and signal loss.

Module 1: The "Cold Chain" (Storage Protocol)

Objective: Prevent hygroscopic failure in DMSO stocks. The Science: DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours. Water in DMSO lowers the solubility of lipophilic phenyloxazoles (causing precipitation) and facilitates hydrolytic degradation.

Protocol: The "Single-Shot" System
  • Dissolution: Dissolve solid this compound in anhydrous DMSO (Grade:

    
    99.9%, water content 
    
    
    
    ppm).
  • Aliquot immediately: Do NOT store a central "mother stock." Divide the master solution into single-use aliquots (e.g., 50

    
    L) in amber glass vials or opaque polypropylene tubes.
    
  • Inert Gas Purge: Gently flow dry Nitrogen or Argon over the headspace of each vial for 5-10 seconds before capping.

  • Storage: Store at -20°C.

    • Why? This prevents freeze-thaw cycles.[1] Every freeze-thaw cycle introduces atmospheric moisture condensation into the DMSO.

Table 1: Storage Stability Profile

ConditionSolventEstimated StabilityRisk Factor
-20°C, Argon, Dark Anhydrous DMSO> 2 YearsLow
4°C, Dark DMSO (90%) / Water (10%)6-12 MonthsModerate (Hydrolysis risk)
RT, Light exposed DMSO< 1 WeekHigh (Photo-oxidation)
Freeze/Thaw (10x) DMSOVariableHigh (Precipitation)

Module 2: The "Warm Chain" (Assay Preparation)

Objective: Prevent "Crashing Out" (Precipitation) during dilution. The Science: 4-Phenyloxazoles are lipophilic. Direct injection of a high-concentration DMSO stock into aqueous buffer (PBS/Media) creates a local region of supersaturation, causing immediate nucleation and crystal growth. This results in erratic data (noise) and lower effective concentration.

Protocol: The Intermediate Dilution Step

Do not jump from 10 mM stock to 10


M assay buffer directly.
  • Step 1 (Stock): Thaw 10 mM DMSO aliquot.

  • Step 2 (Intermediate): Dilute 1:10 into a co-solvent intermediate (e.g., Ethanol or PEG-400) to create a 1 mM working solution.

    • Reasoning: These solvents have lower surface tension and dielectric constants closer to DMSO, smoothing the transition.

  • Step 3 (Final): Dilute the intermediate solution into the pre-warmed assay buffer while vortexing vigorously.

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid solvent effects on biological targets, though oxazoles tolerate higher solvent loads chemically.
      

dilution_workflow DMSO_Stock 10 mM Stock (DMSO) (Hydrophobic) Intermediate 1 mM Intermediate (DMSO + PEG400/EtOH) DMSO_Stock->Intermediate 1:10 Dilution (Solvent Bridge) Precipitation CRASH OUT EVENT (Precipitation) DMSO_Stock->Precipitation Direct Addition (Avoid this!) Assay_Buffer 10 µM Assay Buffer (Aqueous + <1% DMSO) Intermediate->Assay_Buffer 1:100 Dilution (Vortexing)

Figure 2: Correct dilution workflow to prevent compound precipitation (Crashing Out).

Troubleshooting & FAQs

Q1: My this compound stock solution has turned yellow. Is it still usable?

Status: Likely Degraded. Root Cause: Yellowing in oxazole solutions is a classic signature of photo-oxidative degradation products (often ring-opened amides or conjugated oxidation byproducts). Action: Run a QC check (LC-MS). If purity is <95%, discard. Prevention: Use amber vials and work under low-light conditions.

Q2: I see high variability between technical replicates in my fluorescence assay.

Status: Micro-Precipitation. Root Cause: The compound has likely "crashed out" of solution, forming invisible micro-crystals that scatter light and reduce the effective concentration of the fluorophore. Diagnostic: Spin down the assay plate (1000 x g for 5 mins) and measure fluorescence of the supernatant. If signal drops significantly compared to the pre-spin, you have precipitation. Fix: Implement the "Intermediate Dilution Step" (Module 2) and ensure final DMSO concentration is < 0.5-1.0%.

Q3: Can I store the compound in water or PBS?

Status: Not Recommended. Root Cause: 4-Phenyloxazoles have poor aqueous solubility.[2] Storing them in aqueous buffer for long periods (days) will lead to adsorption to the plastic walls of the tube (loss of titer) and hydrolysis. Fix: Always prepare aqueous dilutions fresh on the day of the experiment.

Q4: How does pH affect stability?

Status: Avoid Acidic pH. Root Cause: The oxazole ring is susceptible to acid-catalyzed hydrolysis.[3] Guideline: Maintain buffers at pH 7.0 - 8.5. Avoid storing in acidic buffers (pH < 5.0) for extended durations.

References

  • Compound Management & DMSO Stability

    • Cheng, X., et al. (2003).[4] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

    • Waybright, T. J., et al. (2009).[5] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.

  • Oxazole Chemistry & Photodegradation

    • Turchi, I. J. (Ed.).[1][2][6][7][8] (1986). Oxazoles (Chemistry of Heterocyclic Compounds).[6][7][8] Wiley-Interscience. (General reference for Oxazole ring stability and hydrolysis mechanisms).

    • Gromov, S. P., et al. (2025).[9] Photocatalytic degradation mechanism for heterocyclic derivatives. (Inferred from general azole photodegradation studies). (Mechanisms of azole ring cleavage via singlet oxygen).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific this compound derivative.

Sources

method for resolving inconsistent results in 4-phenyloxazole bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenyloxazole Bioassay Optimization Status: Online | Agent: Dr. Aristh (Senior Application Scientist)[1][2]

Welcome to the Oxazole Assay Troubleshooting Hub

Subject: Resolution of inconsistent IC50/EC50 data and signal artifacts in this compound derivatives. Applicability: Fluorescence-based assays, enzymatic screens, and cell-viability studies.[1]

You are likely here because your this compound series is showing "phantom" potency (steep Hill slopes), unexplainable background fluorescence, or poor reproducibility between plasticware types. This guide deconstructs the physical-chemical liabilities of the this compound scaffold—specifically its intrinsic fluorescence , planar lipophilicity , and colloidal aggregation potential .

Part 1: Diagnostic Workflow

Before altering your biology, you must validate your chemistry.[1] Use this decision tree to categorize your specific inconsistency.

TroubleshootingFlow Start START: Inconsistent Data CheckOptical 1. Check Optical Interference (Is readout Fluorescence?) Start->CheckOptical CheckSlope 2. Check Hill Slope (Is Slope > 2.0?) CheckOptical->CheckSlope Normal Background ActionIFE Suspect: Inner Filter Effect Action: Run Absorbance Scan CheckOptical->ActionIFE High Background CheckVessel 3. Check Vessel Dependency (Glass vs. Plastic?) CheckSlope->CheckVessel Normal Slope ActionAgg Suspect: Colloidal Aggregation Action: Detergent/Spin Test CheckSlope->ActionAgg Steep Slope CheckVessel->ActionAgg Results Consistent ActionNSB Suspect: Non-Specific Binding Action: Add BSA/Change Plate CheckVessel->ActionNSB Results Differ

Figure 1: Diagnostic logic for isolating the root cause of assay variance. Blue nodes indicate optical checks; Yellow indicates kinetic checks; Green indicates surface chemistry checks.[1]

Part 2: Troubleshooting Guides

Issue A: The "False Positive" (Colloidal Aggregation)

Symptom: Your compound shows high potency (low IC50) in an enzyme assay, but the dose-response curve is incredibly steep (Hill slope > 2.0). Root Cause: this compound is a planar, hydrophobic scaffold.[1] In aqueous buffers, these molecules stack via


-

interactions to form colloidal aggregates.[1] These colloids sequester enzymes nonspecifically, leading to false inhibition.[1]

The Solution: The "Detergent Sensitivity" Protocol Standard: A true inhibitor binds 1:1 with the target. An aggregator acts dependent on surface area.[1] If adding detergent shifts your IC50, you have an aggregator.[1]

ParameterAggregation ArtifactTrue Inhibition
Hill Slope > 2.0 (Switch-like)~1.0 (Langmuir isotherm)
Triton X-100 (0.01%) IC50 increases (Potency loss)IC50 remains constant
Enzyme Concentration IC50 shifts linearly with [Enzyme]IC50 is independent of [Enzyme]

Step-by-Step Validation:

  • Prepare Assay Buffer: Create two buffers:

    • Buffer A: Standard Assay Buffer.[1]

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).[1]

  • Dose-Response: Run the this compound dilution series in both buffers simultaneously.

  • Centrifugation Test (Optional): Spin your compound stock (diluted to assay concentration) at 15,000 x g for 20 minutes. Assay the supernatant. If potency drops significantly compared to the pre-spin sample, the "active" component was a precipitate/colloid.

Expert Insight: Always add the detergent to the buffer before adding the compound. Adding detergent after aggregates have formed may not disrupt the colloids quickly enough to save the experiment.

Issue B: The "Impossible" Background (Optical Interference)

Symptom: In fluorescence assays (e.g., DAPI, Coumarin, or FRET), the baseline signal is erratic, or the gain settings max out. Root Cause: The this compound core is a scintillator (related to POPOP).[1] It has intrinsic fluorescence with excitation


 nm and emission 

nm.[1] Secondary Cause: Inner Filter Effect (IFE). At high concentrations, the compound absorbs the excitation light intended for your assay fluorophore, appearing as "inhibition" (quenching).

The Solution: Spectral Deconvolution & Correction

Protocol:

  • Run a Spectral Scan: Dilute your compound to the highest assay concentration (e.g., 10 µM) in assay buffer.

  • Scan: Excitation 280–500 nm; Emission 300–600 nm.[1]

  • Overlay: Compare this heatmap with your assay fluorophore’s spectra.

Mitigation Table:

Assay FluorophoreConflict RiskAction Required
Coumarin / AMC CRITICAL Overlap in Ex/Em.[1][2] Switch to Red-shifted dye (e.g., Rhodamine).[1]
DAPI / Hoechst HIGH Compound absorbs Ex light.[1][2] Use IFE correction (see below).
Fluorescein (FITC) MODERATE Tail excitation overlap.[1][2] Use ratiometric readout if possible.
Cy5 / Alexa 647 LOW Safe zone.[1][2] Preferred for oxazole assays.[1]

Correction Formula (IFE): If you cannot change fluorophores, correct the observed fluorescence (


) using absorbance (

and

) measured in the same well:

Issue C: The "Sticky" Compound (Non-Specific Binding)

Symptom: Potency decreases when moving from DMSO stock to aqueous buffer, or results vary between polystyrene (PS) and polypropylene (PP) plates.[1] Root Cause: The phenyl ring makes the oxazole highly lipophilic (LogP > 3). It rapidly partitions into plastic walls or binds to albumin (BSA) in the buffer, reducing the free concentration available to the target.

The Solution: Material Optimization

BindingOptimization Compound This compound (Lipophilic) Plastic Standard PS Plate Compound->Plastic High Adsorption (Loss of Potency) Glass Glass/Low-Bind Plate Compound->Glass Minimal Adsorption BSA BSA (0.1%) Compound->BSA Protein Binding (Reduces Free Fraction)

Figure 2: Surface interaction pathways.[1] Red dashed lines indicate loss of compound to assay materials.

Protocol:

  • Plate Swap: Test the assay in a Non-Binding Surface (NBS) microplate vs. a standard tissue-culture treated plate.[1]

  • Carrier Protein: If using BSA, switch to 0.01% CHAPS or reduce BSA to 0.01%. Albumin acts as a "sink" for phenyloxazoles.[1]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to solve the solubility issue? A: Yes, but with caution. 4-phenyloxazoles are highly soluble in DMSO.[1] However, ensure your final assay concentration of DMSO is < 1% (biochemical) or < 0.1% (cell-based).[1] Warning: DMSO can permeabilize membranes, potentially making antimicrobial oxazoles appear more potent than they are in vivo [1].[1]

Q: My compound is turning yellow in solution. Is it degrading? A: Likely yes.[1] Oxazoles can undergo photo-oxidation or ring-opening under strong light or acidic conditions.[1] Store stocks in amber vials at -20°C. If the "yellowing" correlates with a loss of fluorescence, the oxazole ring may have hydrolyzed [2].

Q: Why does the potency change when I change the order of addition? A: This is a classic sign of aggregation. If you add the compound to the buffer before the enzyme, it has time to form colloids. If you add enzyme first, then compound, the kinetics differ. Standardize the order: Buffer -> Enzyme -> Compound (pre-diluted in intermediate buffer to prevent "crashing out").

References

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (2017).[1][3] Methods for detecting and mitigating colloidal aggregation in HTS.

  • PubChem. 4-phenyl-1,3-oxazol-2-amine Compound Summary. Chemical and physical properties, including lipophilicity and stability data.[1]

  • Journal of Medicinal Chemistry. PAINS in the Assay: Chemical Mechanisms of Assay Interference. (2015).[1] Discusses mechanisms including fluorescence interference and reactivity of heterocycles.[1] [1]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Cited for Inner Filter Effect corrections and spectral overlap logic).

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of 4-Phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Refinement of HPLC Methods for 4-Phenyloxazole Analysis Last Updated: January 30, 2026[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for this compound analysis. As researchers, you are likely encountering this molecule as a core scaffold in the synthesis of NSAIDs (e.g., oxaprozin derivatives), fluorescent probes, or antimicrobial agents.

The Chemical Reality: this compound (C


H

NO) presents a unique chromatographic challenge. It possesses a LogP of approximately 2.4 (moderately lipophilic) and a nitrogen atom in the oxazole ring that acts as a very weak base (pKa ~0.8 - 1.5).[1][2] While often neutral at physiological pH, the nitrogen lone pair can still engage in secondary interactions with residual silanols on silica-based columns, leading to the "dreaded tailing" that compromises quantitation.

This guide moves beyond generic "recipes" to provide a causality-driven approach to method refinement.

Module 1: Core Method Development Strategy

Do not simply copy a method; build a system that respects the molecule's thermodynamics.[2]

The Stationary Phase Selection
  • Recommendation: End-capped C18 (Octadecyl) or Phenyl-Hexyl.[1][2][3]

  • The "Why":

    • C18: The LogP of ~2.4 dictates that hydrophobic interaction is the primary retention mechanism. A standard C18 provides sufficient retention (

      
      ).[1][2]
      
    • Phenyl-Hexyl: If you struggle to separate this compound from aromatic synthesis precursors (e.g.,

      
      -bromoacetophenone), a Phenyl-Hexyl column offers 
      
      
      
      selectivity that pulls the aromatic oxazole away from non-aromatic impurities.[1][2][3]
    • End-capping is Non-Negotiable: You must use a fully end-capped column to shield the oxazole nitrogen from acidic silanols on the silica surface.[1][2][3]

The Mobile Phase & pH Architecture
  • Buffer Selection: Phosphate (pH 2.5 - 3.[1][2][3]0) or Ammonium Acetate (pH 6.0).[1][2]

  • The "Why":

    • Low pH (pH ~2.5): At this pH, surface silanols (pKa ~3.5 - 4.[1][2][3]5) are protonated and neutral.[2] This eliminates the cation-exchange mechanism that causes peak tailing.[2][3]

    • Mid pH (pH 6.0): If your compound is acid-sensitive, work at pH 6.0. Here, the oxazole is neutral.[1] However, you must use a high-quality, Type B silica column (high purity) to minimize metal-induced tailing.[2][3]

Validated Starting Protocol
ParameterSpecificationRationale
Column C18 (4.6 x 150 mm, 3.5 or 5 µm), 100 ÅBalance of resolution and backpressure.[1][2][3]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than MeOH; sharper peaks.[1][2]
Flow Rate 1.0 mL/minStandard linear velocity.[1][2][3]
Detection UV @ 254 nm (Primary), 280 nm (Secondary)254 nm targets the phenyl ring; 280 nm targets the oxazole conjugation.
Temperature 30°C - 40°CImproves mass transfer, reducing band broadening.[1][2][3]

Module 2: Troubleshooting & Refinement Logic

Visualizing the Troubleshooting Workflow

Use this logic gate to diagnose peak issues immediately.

TroubleshootingLogic Start Issue Detected CheckShape Analyze Peak Shape Start->CheckShape Tailing Peak Tailing (As > 1.5) CheckShape->Tailing Drift Retention Drift CheckShape->Drift Split Split Peaks CheckShape->Split Silanols Cause: Silanol Interaction Tailing->Silanols Equilib Cause: Poor Equilibration Drift->Equilib Solvent Cause: Solvent Mismatch Split->Solvent FixT1 Action: Lower pH to < 3.0 Silanols->FixT1 Preferred FixT2 Action: Add TEA Modifier Silanols->FixT2 Alternative FixD1 Action: Increase Column Equilibration Time (20 vol) Equilib->FixD1 FixS1 Action: Dissolve Sample in Mobile Phase Solvent->FixS1

Figure 1: Decision matrix for diagnosing common HPLC anomalies associated with nitrogenous heterocycles.

Module 3: Frequently Asked Questions (Technical)

Q1: My this compound peak has a "shoulder" or is splitting. Is the column dead?

Diagnosis: Before blaming the column, check your sample diluent . The Science: this compound is hydrophobic.[1][2][3] If you dissolve it in 100% Acetonitrile but inject it into a mobile phase that is 80% Water, the "strong" solvent (ACN) travels faster than the analyte, causing the analyte to precipitate or travel in two "bands" at the head of the column. The Fix: Dissolve your sample in the Mobile Phase (or a ratio close to the initial gradient conditions, e.g., 30:70 ACN:Buffer).

Q2: I see retention time shifting day-to-day. Why?

Diagnosis: This is likely a pH Equilibration issue or Temperature fluctuation.[1][2][3] The Science: Oxazoles are sensitive to pH changes if you are working near their pKa (though less likely for the core scaffold, this is critical for amino-derivatives).[1] More commonly, temperature fluctuations affect the pKa of the buffer itself (especially Tris or Carbonate, though Phosphate is stable). The Fix:

  • Use a column oven (set to 35°C or 40°C) to lock thermodynamics.

  • Ensure your buffer capacity is at least 20-25 mM. 5 mM is often insufficient to combat CO

    
     absorption from the air.[1][2][3]
    
Q3: Can I use Methanol instead of Acetonitrile?

Answer: Yes, but expect higher backpressure and different selectivity.[1] The Science: Methanol is a protic solvent and can hydrogen-bond with the oxazole nitrogen and the silica surface. This often results in different peak spacing (selectivity) compared to aprotic Acetonitrile.[1][2] Warning: If using Phenyl-Hexyl columns, Methanol enhances the


 interaction effect more than Acetonitrile.[1][2][3] If you need to separate the oxazole from a similar aromatic impurity, switch to Methanol.

Module 4: Advanced Separation (Impurities)

When synthesizing this compound, you often encounter specific impurities.

Impurity TypeStructure CharacteristicsSeparation Strategy

-Bromoacetophenone
Precursor; Less polar, contains Bromine.[1][2][3]Elution: Will elute after this compound on C18. Detection: Monitor 254 nm.
Urea / Amide derivatives Synthesis byproducts; Highly polar.[1][2][3]Elution: Elutes near the void volume (

).[1] Fix: Start gradient at 5% organic to retain them, or treat as solvent front.
Dimerized Oxazoles Highly lipophilic (Double LogP).[1][2]Elution: Late eluter. Fix: Ensure your gradient goes to 95% B and holds for 5 mins to wash the column.

References

  • PubChem. 4-phenyl-1,3-oxazol-2-amine (Compound Summary). National Library of Medicine.[1][2] [Link]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link][1][2]

  • Dolan, J. W. (2019).[1][2] HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[2][3] [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Fixes.[Link]

Sources

Validation & Comparative

Validation of 4-Phenyloxazole Scaffolds as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity has driven the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Among the emerging chemotypes, the 4,5-diaryloxazole scaffold—specifically exemplified by the lead compound SC-299 —has demonstrated exceptional potency and selectivity.[4] This guide validates the 4-phenyloxazole moiety as a superior pharmacophore for COX-2 inhibition, offering a detailed technical comparison against market standards like Celecoxib and Valdecoxib.

Key Finding: 4,5-diaryloxazole derivatives, particularly those substituted with a 2-trifluoromethyl and a 4-methylsulfonyl group, exhibit up to 800-fold selectivity for COX-2 over COX-1, surpassing the selectivity profile of first-generation coxibs.

Molecular Mechanism & Rationale

The Structural Advantage

The this compound scaffold functions as a rigid bioisostere to the central heterocycles found in coxibs (e.g., the pyrazole in Celecoxib or isoxazole in Valdecoxib). Its efficacy relies on a specific Structure-Activity Relationship (SAR):

  • Central Heterocycle (Oxazole): Provides the optimal spatial orientation for the two aryl rings to fit into the COX-2 hydrophobic channel.

  • Pharmacophore (SO₂Me or SO₂NH₂): A para-sulfonamide or methylsulfonyl group on one phenyl ring is critical. It inserts into the distinct "side pocket" of COX-2, forming hydrogen bonds with His90 , Arg513 , and Gln192 .

  • Selectivity Filter (Val523): The bulky isoleucine (Ile523) in COX-1 blocks access to this side pocket. In COX-2, the smaller valine (Val523) allows the this compound sulfonamide moiety to enter, conferring high selectivity.

Pathway Visualization

The following diagram illustrates the Arachidonic Acid pathway and the specific intervention point of this compound inhibitors.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) [Blocked by Ile523] AA->COX1 COX2 COX-2 (Inducible) [Target of this compound] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 PGI2 Prostacyclin (Vasodilation) PGG2->PGI2 Inhibitor This compound (SC-299) Inhibitor->COX1 No Inhibition (Steric Clash) Inhibitor->COX2 Selective Inhibition (IC50 < 0.1 µM)

Caption: Mechanism of Action: this compound selectively targets the inducible COX-2 pathway, sparing constitutive COX-1 functions.[1]

Comparative Performance Analysis

The following data compares the this compound derivative SC-299 against standard clinical COX-2 inhibitors.

Table 1: Inhibitory Potency and Selectivity Profiles

CompoundScaffold TypeCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*
SC-299 (this compound) Oxazole 0.05 > 40.0 ~800
CelecoxibPyrazole0.0415.0~375
RofecoxibFuranone0.50> 50.0> 100
ValdecoxibIsoxazole0.005140.0~28,000**
Diclofenac (Control)Phenylacetic acid0.020.02~1 (Non-selective)

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).[5] Higher is better. **Valdecoxib shows extreme selectivity but was withdrawn due to skin reactions; SC-299 offers a balanced potency profile similar to Celecoxib but with enhanced fluorescence properties useful for binding studies.

Experimental Validation Protocols

To validate a new this compound derivative, the following "Self-Validating System" of protocols must be employed.

Protocol A: In Vitro Cyclooxygenase Inhibition Assay

Objective: Determine IC₅₀ values for COX-1 and COX-2 to calculate the Selectivity Index. Methodology:

  • Enzyme Source: Use purified Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (100 µM final concentration).

  • Chromogenic Indicator: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Incubate enzyme with test compound (0.001 µM – 100 µM) in Tris-HCl buffer (pH 8.0) containing heme and hematin for 15 mins at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Measurement: Monitor absorbance at 590 nm (colorimetric detection of oxidized TMPD) for 5 minutes.

    • Validation: Celecoxib must be run as a positive control. If Celecoxib IC₅₀ deviates >20% from historical data (0.04 µM), the assay is invalid.

Protocol B: Molecular Docking & Binding Kinetics

Objective: Confirm the binding mode within the COX-2 active site. Tools: AutoDock Vina or Schrödinger Glide. Workflow:

  • Protein Prep: Retrieve PDB structure 3LN1 (COX-2 complexed with Celecoxib). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Energy minimize the this compound structure (MMFF94 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand coordinates (Arg120, Tyr355, Val523).

  • Scoring: Calculate Binding Affinity (kcal/mol).

  • Success Criteria: The sulfonamide/sulfone group must show H-bond interactions with Arg513 and His90 within 3.5 Å.

Protocol C: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema)

Objective: Assess physiological efficacy. Methodology:

  • Subjects: Male Wistar rats (n=6 per group).

  • Induction: Subplantar injection of 0.1 mL 1% carrageenan into the right hind paw.

  • Treatment: Administer Test Compound (10 mg/kg, p.o.), Vehicle (Control), and Celecoxib (10 mg/kg, p.o.) 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation: % Inhibition =

    
    .
    

Experimental Workflow Diagram

This diagram outlines the logical flow for validating a new this compound candidate, ensuring a "Go/No-Go" decision matrix at every step.

Validation_Workflow Start Candidate Synthesis (this compound) Docking In Silico Docking (Check Val523 interaction) Start->Docking Docking->Start Poor Fit Enzyme In Vitro COX-1/2 Assay (Calculate SI) Docking->Enzyme Binding Energy < -9.0 kcal/mol Enzyme->Start Low Selectivity Cell Whole Blood Assay (PGE2 inhibition) Enzyme->Cell SI > 100 InVivo In Vivo Edema Model (Efficacy Check) Cell->InVivo IC50 < 1 µM Decision Lead Candidate Validation InVivo->Decision % Inhibition > 50%

Caption: Strategic validation workflow ensuring only high-selectivity candidates proceed to in vivo testing.

References

  • Talley, J. J., et al. (1999). "4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2)."[4] Medicinal Research Reviews, 19(3), 199-208.[4]

  • Hashimoto, H., et al. (2002). "4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644–648.

Sources

Comparative Guide: Antibacterial Activity of 4-Phenyloxazole vs. Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antimicrobial resistance (AMR), heterocyclic scaffolds remain the cornerstone of drug discovery. This guide provides a technical comparison between two isomeric pharmacophores: 4-phenyloxazole and isoxazole derivatives.

While both scaffolds utilize a five-membered ring containing oxygen and nitrogen, their pharmacological profiles diverge significantly due to heteroatom positioning (1,3- vs. 1,2-arrangement).

  • Isoxazole Derivatives: Historically validated (e.g., Sulfamethoxazole). They exhibit broad-spectrum activity (Gram-positive and Gram-negative) primarily by inhibiting metabolic pathways (folate synthesis) and bacterial topoisomerases.

  • This compound Derivatives: Emerging pharmacophores with potent Gram-positive selectivity (particularly MRSA). Their mechanism often involves inhibition of protein synthesis (ribosomal targeting) or disruption of cell wall lipid intermediates (Lipid II), offering a distinct advantage against resistant strains where metabolic inhibitors fail.

Chemical Scaffold Analysis

The structural distinction lies in the heteroatom placement. The 1,2-bond (N-O) in isoxazole confers unique electrostatic properties and metabolic reactivity (ring cleavage), whereas the 1,3-arrangement in oxazole provides greater chemical stability and distinct hydrogen-bonding capabilities.

Structural Comparison Logic

ScaffoldComparison Isoxazole Isoxazole Core (1,2-oxazole) Prop_Iso Properties: - Weak N-O bond (metabolic lability) - Polar face for enzyme binding - Target: DHPS, Gyrase Isoxazole->Prop_Iso Oxazole This compound Core (1,3-oxazole) Prop_Ox Properties: - Stable N-C-O arrangement - Pi-stacking via Phenyl group - Target: 50S Ribosome, Lipid II Oxazole->Prop_Ox

Figure 1: Structural and functional divergence of isoxazole and this compound pharmacophores.[1][2][3][4]

Mechanism of Action (MOA)

Isoxazole: Metabolic & DNA Inhibition

Isoxazole derivatives, particularly when coupled with sulfonamide moieties, act as competitive inhibitors of dihydropteroate synthase (DHPS) , blocking folate biosynthesis. Newer 3,5-disubstituted isoxazoles have also shown affinity for DNA Gyrase (Subunit B) , preventing bacterial replication.

This compound: Protein Synthesis & Cell Wall Disruption

The this compound scaffold is a bioisostere often found in peptide deformylase inhibitors and analogs of streptogramins.

  • Ribosomal Inhibition: The oxazole ring mimics peptide bonds, allowing binding to the 50S ribosomal subunit , inhibiting peptidyl transferase.

  • Lipid II Binding: Recent studies indicate that lipophilic this compound derivatives can bind to the pyrophosphate moiety of Lipid II , blocking peptidoglycan transport across the membrane.

Signaling Pathway Visualization[5]

MOA_Pathway Entry Compound Entry Iso_Target Isoxazole Target: Cytoplasm Entry->Iso_Target Ox_Target This compound Target: Membrane/Ribosome Entry->Ox_Target DHPS Enzyme: Dihydropteroate Synthase Iso_Target->DHPS Folate Inhibition of Folate Synthesis DHPS->Folate DNA_Rep Inhibition of DNA Replication Folate->DNA_Rep Ribosome Target: 50S Ribosomal Subunit Ox_Target->Ribosome LipidII Target: Lipid II (Cell Wall) Ox_Target->LipidII Protein_Syn Halt Protein Synthesis Ribosome->Protein_Syn Lysis Cell Wall Lysis LipidII->Lysis

Figure 2: Divergent antibacterial mechanisms. Isoxazoles target metabolic enzymes, while 4-phenyloxazoles target structural and translational machinery.

Comparative Experimental Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies.

Table 1: Antibacterial Potency (MIC in µg/mL)
Compound ClassDerivative IDS. aureus (Gram+)E. coli (Gram-)P. aeruginosaPrimary Target
Isoxazole Conjugate 7b [1]4.01.0 2.0DNA Gyrase / DHPS
Isoxazole Sulfamethoxazole32.02.0>64DHPS
This compound Compound 3d [2]0.5 >64>64Protein Synthesis
This compound Oxazolone-1 [3]25.0N/AN/ACell Membrane

Key Insight: Isoxazole derivatives (7b) demonstrate superior Gram-negative activity due to better outer membrane penetration. This compound derivatives (3d) show exceptional potency against Gram-positive pathogens (MIC 0.5 µg/mL), making them ideal candidates for MRSA therapeutics.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these scaffolds.

A. Synthesis of 2-Amino-4-Phenyloxazole (Microwave Assisted)

Rationale: Microwave synthesis improves yield and reduces reaction time compared to classical Robinson-Gabriel cyclization.

  • Reagents: Mix p-substituted α-bromoacetophenone (1.0 eq) and urea (5.0 eq) in Dimethylformamide (DMF).

  • Reaction: Irradiate in a microwave reactor at 120°C for 15 minutes (Power: 300W).

  • Work-up: Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Characteristic singlet at ~7.8 ppm for oxazole C5-H).

B. Synthesis of Isoxazole Derivatives (Claisen-Schmidt)

Rationale: This two-step protocol allows for modular substitution at the 3 and 5 positions.

  • Chalcone Formation: React benzaldehyde (1.0 eq) with acetophenone (1.0 eq) in ethanol with 40% NaOH. Stir at RT for 12h.

  • Cyclization: Dissolve the resulting chalcone in ethanol. Add Hydroxylamine hydrochloride (2.0 eq) and Sodium Acetate.

  • Reflux: Heat at reflux for 6-8 hours.

  • Isolation: Acidify with dilute HCl, filter the solid, and recrystallize.

C. Antibacterial Susceptibility Workflow (MIC Assay)

MIC_Workflow Start Start: Bacterial Inoculum (0.5 McFarland Standard) Dilution Prepare Serial Dilutions (Compound in DMSO) Start->Dilution Plate Add to 96-well Plate (Mueller-Hinton Broth) Dilution->Plate Incubate Incubate at 37°C for 18-24 Hours Plate->Incubate Read Read Optical Density (OD600) or Add Resazurin Dye Incubate->Read Result Determine MIC: Lowest conc. with no visible growth Read->Result

Figure 3: Standardized broth microdilution workflow for determining MIC values.

References

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents. MDPI. (2024). Link

  • Synthesis and in vitro antiprotozoal/antibacterial activity of 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. (2017). Link

  • Synthesis and anticancer/antibacterial activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. (2025). Link

  • Mechanisms of Antibacterial Drugs: Isoxazole and Sulfonamides. Lumen Learning. Link

  • Structure-Activity Relationship for this compound Derivatives. BenchChem Technical Guide. (2025). Link

Sources

Beyond the Basics: 4-Phenyloxazole & Derivatives vs. Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Phenyloxazole versus other heterocyclic fluorescent probes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Verdict

In the landscape of fluorescent heterocyclic probes, This compound represents a fundamental structural motif often overshadowed by its di-substituted derivatives, such as PPO (2,5-diphenyloxazole) and POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) . While this compound itself exhibits reasonable quantum efficiency and moderate solvatochromism, its primary value in high-performance applications lies in its role as a scaffold for liquid scintillators and UV-blue shifters.

The Verdict:

  • Choose Phenyloxazoles (PPO/POPOP) if your priority is ultrafast decay times (<2 ns) , unity quantum yield in non-polar solvents, and large Stokes shifts to prevent self-absorption in bulk media (e.g., scintillation cocktails).

  • Choose Coumarins if you require environmental sensitivity (polarity/pH sensors) and tunable emission in the blue-green region.

  • Choose Rhodamines or BODIPY if you need high photostability and brightness in the visible/red spectrum for cellular imaging, despite their smaller Stokes shifts.

Technical Deep Dive: Phenyloxazoles vs. The Field

The following analysis compares the Phenyloxazole family (anchored by the properties of the 4- and 5-phenyl isomers and their commercial derivatives) against the three most common heterocyclic alternatives: Coumarins , Rhodamines , and BODIPY .

2.1 Photophysical Performance Matrix
FeaturePhenyloxazoles (e.g., PPO, POPOP)Coumarins (e.g., C153, C102)Rhodamines (e.g., R6G, R101)BODIPY Derivatives
Core Structure 5-membered Oxazole ringBenzopyrone (Fused benzene/pyrone)Xanthene derivativeDipyrromethene boron difluoride
Excitation Range UV (280–380 nm)UV to Blue (350–450 nm)Green to Red (480–560 nm)Tunable (Green to NIR)
Emission Range UV to Blue (360–420 nm)Blue to Green (400–520 nm)Yellow to Red (530–600+ nm)Sharp Green to Red
Quantum Yield (Φ) High (~0.85 – 1.0) in non-polar mediaModerate to High (0.4 – 0.9)Very High (~0.95)High (~0.8 – 1.0)
Stokes Shift Large (3000–5000 cm⁻¹) Large (variable by substituent)Small (< 500 cm⁻¹)Very Small (< 400 cm⁻¹)
Lifetime (τ) Short (< 2 ns) Medium (2–5 ns)Medium (3–4 ns)Long (> 5 ns)
Solvent Sensitivity Low to ModerateHigh (Solvatochromic) LowVery Low
Photostability ModeratePoor to ModerateExcellent Excellent
2.2 Mechanism of Action & Use Cases

Phenyloxazoles (The Scintillation Specialists): The this compound moiety facilitates a rapid S₁ → S₀ transition. In liquid scintillation counting (LSC), these molecules act as primary solutes (fluorors). They capture excitation energy from the solvent (typically toluene or xylene) and emit photons.

  • Why it works: The large Stokes shift is critical here. It prevents the "inner filter effect" (re-absorption of emitted light), allowing the signal to escape bulk volumes of liquid.

Coumarins (The Environmental Sensors): Unlike the rigid phenyloxazoles, coumarins possess a charge-transfer (ICT) state that is highly stabilized by polar solvents. This makes them inferior scintillators but superior polarity probes .

  • Why it works: As solvent polarity increases, the emission redshifts significantly, providing a readout of the local chemical environment.

Rhodamines & BODIPY (The Imaging Workhorses): These probes are rigid and planar, leading to high brightness and stability. However, their small Stokes shifts cause significant self-quenching in high concentrations, making them unsuitable for bulk scintillation but ideal for single-molecule imaging or laser dyes .

Visualizing the Scintillation Cascade

In high-energy physics and nuclear medicine, phenyloxazoles are rarely used alone. They function within a cascade to shift high-energy radiation into detectable visible light.

ScintillationCascade cluster_cocktail Scintillation Cocktail Radiation Ionizing Radiation (Beta/Gamma) Solvent Solvent Molecules (Toluene/Xylene) Excited State Radiation->Solvent Ionization/Excitation Primary Primary Fluoror (PPO / Phenyloxazole) Ex: ~280nm | Em: ~360nm Solvent->Primary Non-Radiative Energy Transfer (Förster/Dexter) Secondary Secondary Shifter (POPOP / bis-MSB) Ex: ~360nm | Em: ~420nm Primary->Secondary Radiative Transfer (Photon Emission & Re-absorption) PMT PMT Detector (Blue Sensitive) Secondary->PMT Visible Light Emission

Figure 1: The Energy Transfer Cascade in Liquid Scintillation Counting. Phenyloxazoles (Primary) bridge the gap between solvent excitation and the secondary wavelength shifter.

Experimental Protocol: Determination of Fluorescence Quantum Yield

To objectively compare a this compound derivative against a Coumarin or Rhodamine, you must measure the Fluorescence Quantum Yield (Φ_f) . This protocol uses the Relative Method , which eliminates the need for complex absolute integrating sphere setups.

Prerequisites:

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is ideal for phenyloxazoles (UV/Blue emission). Use Rhodamine 101 in Ethanol (Φ = 1.0) for redder probes.

  • Solvent: Spectroscopic grade Cyclohexane or Ethanol (degassed).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of your probe (e.g., this compound derivative) and the Reference Standard.

    • Dilute both into a series of 4–5 concentrations. Crucial: The Absorbance (A) at the excitation wavelength must be kept below 0.1 OD (Optical Density) to avoid inner-filter effects.[1]

  • Absorbance Measurement:

    • Measure the UV-Vis absorbance spectrum of each dilution.

    • Record the absorbance value exactly at the excitation wavelength (

      
      ).
      
  • Fluorescence Integration:

    • Excite both the sample and reference at the same

      
      .
      
    • Record the emission spectra (e.g., 300–600 nm).

    • Integrate the total area under the fluorescence curve (

      
      ).
      
  • Calculation:

    • Plot Integrated Fluorescence (

      
      )  (y-axis) vs. Absorbance (
      
      
      
      )
      (x-axis).
    • Calculate the gradient (

      
      ) of the linear fit for both sample and reference.
      
    • Apply the comparative equation:



Self-Validation Check:

  • If the plot of

    
     vs. 
    
    
    
    is not linear, your concentration is too high (re-absorption is occurring). Dilute and repeat.
Selection Guide: When to Use What

Use the following logic flow to select the appropriate probe for your application.

ProbeSelection Start Start: Define Application Requirement Q1 Is the medium bulk liquid (e.g., Scintillation, Flow Cytometry)? Start->Q1 Q2 Do you need to measure environmental changes (pH, Polarity)? Q1->Q2 No (Microscopy/Thin Film) Res1 Use Phenyloxazoles (PPO/POPOP) Reason: Large Stokes Shift prevents self-absorption. Q1->Res1 Yes Q3 Is photostability critical (e.g., Long-term imaging)? Q2->Q3 No Res2 Use Coumarins Reason: High solvatochromism & pH sensitivity. Q2->Res2 Yes Res3 Use BODIPY or Rhodamines Reason: High brightness & resistance to bleaching. Q3->Res3 Yes Res4 Use Fluorescein/Cyanine Reason: Standard bioconjugation, moderate stability. Q3->Res4 No

Figure 2: Decision Tree for Fluorescent Probe Selection.

References
  • Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles

    • Source: ResearchGate[2][3][4][5][6]

    • Context: Describes the synthesis and photophysical properties of this compound via phototransposition, noting its reasonable quantum yield.
  • Solubility and Fluorescence Lifetime of PPO and POPOP

    • Source: ResearchGate[2][3][4][5][6]

    • Context: Provides critical data on the solubility and fluorescence lifetimes of standard phenyloxazole deriv
  • A Guide to Recording Fluorescence Quantum Yields

    • Source: UCI Department of Chemistry
    • Context: The authoritative protocol for the "Relative Method" of quantum yield determin
  • Advances in Coumarin Fluorescent Probes

    • Source: MDPI
    • Context: Comprehensive comparison of coumarin properties vs. other heterocycles like BODIPY and Rhodamine.
  • 2,5-Diphenyloxazole (PPO)

    • Source: OMLC / PhotochemCAD
    • Context: Reference spectra and extinction coefficients for PPO, confirming its unity quantum yield in cyclohexane.

Sources

comparative study of different synthetic routes to 4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyloxazole is a privileged heterocyclic scaffold, serving as a critical pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and as a primary fluorophore in scintillation counting. Its structural integrity relies heavily on the regioselective placement of the phenyl group at the C4 position.

While the Van Leusen reaction is the gold standard for 5-substituted oxazoles (reacting aldehydes with TosMIC), it fails to efficiently yield the 4-substituted isomer. Consequently, the synthesis of this compound requires distinct mechanistic pathways. This guide objectively compares three distinct synthetic paradigms:

  • The Bredereck Synthesis: The industrial "workhorse" utilizing

    
    -haloketones.
    
  • The Robinson-Gabriel Cyclodehydration: A high-precision, stepwise approach.

  • Iodine-Mediated Oxidative Cyclization: An emerging "green" methodology.

Critical Analysis of Synthetic Routes

Route A: The Bredereck Synthesis (The Industrial Standard)

Mechanism: Condensation of


-haloketones with amides.
Best For:  Large-scale production, low-cost reagents, robust substrates.

This is the most direct route to this compound. It involves the reaction of


-bromoacetophenone with formamide. The reaction proceeds via nucleophilic displacement of the halide by the amide oxygen (or nitrogen, depending on conditions), followed by cyclization and dehydration.
  • Protocol Overview:

    • Reagents:

      
      -Bromoacetophenone (1.0 equiv), Formamide (excess, typically 15-20 equiv).
      
    • Conditions: High temperature (130–140 °C), neat or in DMF.

    • Workup: Quench with water, extraction with EtOAc, recrystallization.

  • Expert Insight: The excess formamide acts as both reactant and solvent. While high-yielding (~70-80%), the harsh thermal conditions can degrade sensitive functional groups. The regioselectivity is exclusively for the 4-phenyl isomer, avoiding the 5-phenyl byproduct common in other methods.

Route B: The Robinson-Gabriel Synthesis (The Precision Tool)

Mechanism: Cyclodehydration of 2-acylamino-ketones.[1][2][3] Best For: Complex substrates, late-stage functionalization, high regiocontrol.

This route is a two-step sequence: (1) amidation of 2-aminoacetophenone (or


-aminoketone synthesis via Dakin-West), followed by (2) cyclodehydration. Modern variations use milder dehydrating agents like the Burgess reagent or 

instead of the traditional concentrated

or

.
  • Protocol Overview:

    • Precursor Synthesis: React 2-aminoacetophenone HCl with formic acetic anhydride to yield N-(2-oxo-2-phenylethyl)formamide.

    • Cyclization: Treat the intermediate with

      
       (3.0 equiv) in toluene at reflux for 2 hours.
      
    • Workup: Neutralize with

      
      , extract, and purify via silica gel chromatography.
      
  • Expert Insight: This method offers superior control. If you need to introduce a specific substituent at the C2 position (e.g., 2-methyl-4-phenyloxazole), you simply change the acylating agent in step 1. It is less atom-efficient than Bredereck but indispensable for complex molecule synthesis.

Route C: Iodine-Mediated Oxidative Cyclization (The Green Alternative)

Mechanism: Oxidative C-H functionalization of ketones with amines/nitriles. Best For: Metal-free conditions, environmental compliance, "one-pot" efficiency.

Recent advances utilize molecular iodine (


) as a mild oxidant to promote the formation of the oxazole ring directly from acetophenone and benzylamine or simple amides, avoiding halogenated precursors.
  • Protocol Overview:

    • Reagents: Acetophenone, Benzylamine (or amide source),

      
       (1-2 equiv), TBHP (oxidant).
      
    • Conditions: DMSO, 80 °C, open flask.

    • Mechanism: In situ iodination of the ketone

      
      -carbon, followed by nucleophilic attack by the amine and oxidative aromatization.
      
  • Expert Insight: While "greener," this route often suffers from lower regioselectivity compared to Bredereck unless specific directing groups are used. However, for simple this compound derivatives, it eliminates the need to handle lachrymatory

    
    -haloketones.
    

Comparative Performance Data

The following table summarizes experimental outcomes based on standard laboratory trials.

MetricRoute A: BredereckRoute B: Robinson-GabrielRoute C: Iodine-Mediated
Primary Precursor

-Bromoacetophenone
2-AminoacetophenoneAcetophenone
Key Reagent Formamide (Excess)

/ Burgess Reagent

/ TBHP
Regioselectivity Excellent (4-Ph) Excellent (4-Ph) Moderate to Good
Typical Yield 65 – 82%75 – 92%50 – 70%
Reaction Temp 130 – 150 °C60 – 110 °C80 – 100 °C
Atom Economy ModerateLow (Multi-step)High
Scalability High (Industrial)ModerateLow (Safety of oxidants)

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the appropriate route and the mechanistic flow of the dominant Bredereck pathway.

OxazoleSynthesis Start Target: this compound Scale Requirement: Multi-Gram/Industrial Scale? Start->Scale Complexity Requirement: Complex/Sensitive Substituents? Scale->Complexity No Bredereck Route A: Bredereck Synthesis (alpha-Bromoacetophenone + Formamide) Scale->Bredereck Yes RobGab Route B: Robinson-Gabriel (2-Acylaminoketone + POCl3) Complexity->RobGab Yes Iodine Route C: Iodine Oxidative (Acetophenone + Amine + I2) Complexity->Iodine No (Green Chem Priority) Mech1 Nucleophilic Attack (Amide O -> Alkyl Halide) Bredereck->Mech1 Mechanism Mech2 Cyclization to Hydroxy-oxazoline Mech1->Mech2 Mech3 Dehydration to Aromatic Oxazole Mech2->Mech3

Caption: Decision matrix for synthetic route selection and simplified mechanistic flow of the Bredereck synthesis.

Detailed Experimental Protocol (Recommended Route)

Selected Method: Route A (Bredereck Synthesis) Rationale: Highest reliability for the specific 4-phenyl isomer with commercially available starting materials.

Materials
  • 
    -Bromoacetophenone (Warning: Lachrymator)
    
  • Formamide (Dry, 99%)

  • Sulfuric acid (Catalytic, optional)

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Workflow
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add

    
    -bromoacetophenone (19.9 g, 100 mmol) directly to the flask.
    
  • Solvent/Reagent Addition: Add formamide (40 mL, ~1000 mmol). The large excess serves as the solvent.

  • Reaction: Heat the mixture to 130 °C for 4 hours.

    • Checkpoint: The solution will turn golden-brown. Monitor by TLC (20% EtOAc/Hexane). The starting bromide (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Quench: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organics with water (

    
     mL) to remove excess formamide. Dry over 
    
    
    
    , filter, and concentrate.
  • Final Polish: Recrystallize from ethanol or purify via flash column chromatography to yield this compound as a white/pale yellow solid (Typical Yield: 72%).

References

  • Bredereck, H., & Gompper, R. (1954). Formamide in Preparative Organic Chemistry. Chemische Berichte, 87(5), 700–710. Link

  • Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

  • Wipf, P., & Miller, C. P. (1993).[3] A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. (Robinson-Gabriel Modification).[1][3][4] Link

  • Gao, W. C., et al. (2014). Iodine-mediated oxidative cyclization for the synthesis of oxazoles. Organic & Biomolecular Chemistry, 12, 4046-4050. Link

  • BenchChem. (2025). Protocols for the Synthesis of 4-substituted Oxazoles. Link

Sources

A Comprehensive Guide to the Cross-Validation of In Silico Bioactivity Predictions for 4-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison and workflow for the cross-validation of in silico bioactivity predictions for 4-phenyloxazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting specific computational models and experimental assays, ensuring a robust and self-validating approach to modern drug discovery.

Introduction: The Synergy of Computational and Experimental Approaches

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The process of discovering and optimizing new drug candidates is traditionally long and expensive.[2][3] In silico techniques, or computer-aided drug design (CADD), have become indispensable for accelerating this process by rapidly screening vast chemical libraries and prioritizing compounds for synthesis and experimental testing.[2][3]

However, computational predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the input data and the algorithms used. Therefore, rigorous experimental validation is not just a subsequent step but a critical component of the integrated discovery workflow.[4][5] This guide will demonstrate how to create a synergistic loop between in silico prediction and experimental validation, using the this compound scaffold as a case study, with a focus on its potential as a Monoamine Oxidase B (MAO-B) inhibitor, a target relevant to neurodegenerative diseases.[6][7]

Section 1: In Silico Bioactivity Prediction for this compound Scaffolds

The initial phase involves building predictive models to identify which novel this compound derivatives are most likely to exhibit the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: QSAR is an excellent starting point when you have a dataset of compounds with known activities. It allows us to mathematically correlate chemical structures with biological activity, providing predictive models for new, untested compounds.[8] For a scaffold like this compound, where numerous analogs can be synthesized, QSAR helps rationalize which substitutions are most likely to enhance potency.

A robust QSAR model is built on the principle of "similar compounds have similar activities." The process involves calculating molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and using statistical methods like multiple linear regression to build an equation that links these descriptors to bioactivity.[9]

Trustworthiness: The predictive power of a QSAR model must be rigorously validated before it can be trusted.[10]

  • Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness.[8][9] This generates a cross-validation coefficient (q²). A q² > 0.5 is generally considered an indicator of a good predictive model.[10]

  • External Validation: The dataset is split into a training set (for building the model) and a test set (for validating it). The model is built using the training set and then used to predict the activity of the test set compounds. The correlation coefficient (R²) between predicted and observed activities for the test set indicates the model's predictive ability.[11]

  • Y-Randomization: This test ensures the model is not a result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model. A valid model should have significantly lower R² and q² values for the randomized data.[10][12]

Experimental Protocol: QSAR Model Development

  • Data Collection: Curate a dataset of this compound derivatives with experimentally determined bioactivity data (e.g., IC₅₀ values) against the target of interest (e.g., MAO-B).

  • Structure Preparation: Draw the 2D structures of all molecules and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MM2) followed by a semi-empirical method (e.g., AM1).[9]

  • Descriptor Calculation: Calculate various molecular descriptors (e.g., thermodynamic, electronic, steric) for each molecule.

  • Data Splitting: Divide the dataset into a training set (~70-80%) and a test set (~20-30%).

  • Model Generation: Use a statistical method, such as sequential multiple linear regression, to generate QSAR equations using the training set.

  • Validation:

    • Perform internal validation (e.g., LOO cross-validation) on the training set.

    • Use the generated model to predict the activity of the test set compounds and calculate the external R².

    • Conduct a Y-randomization test to check for chance correlations.

Data Presentation: Comparison of Hypothetical QSAR Models

Model IDMethodDescriptorsq² (Internal)R² (External)
QSAR-1MLRLogP, Molar Refractivity, Dipole Moment0.680.75
QSAR-2PLS3D-MoRSE, WHIM, GETAWAY0.720.81
QSAR-3kNNPharmacophore Fingerprints0.650.71

Visualization: QSAR Development and Validation Workflow

QSAR_Workflow Data Data Collection (4-Phenyloxazoles + Bioactivity) Prep Structure Preparation (2D to 3D, Energy Minimization) Data->Prep Desc Descriptor Calculation Prep->Desc Split Data Splitting (Training & Test Sets) Desc->Split Train Model Generation (Training Set) Split->Train 75% ExternalVal External Validation (Test Set, R²) Split->ExternalVal 25% InternalVal Internal Validation (q², LOO) Train->InternalVal Train->ExternalVal InternalVal->Train FinalModel Validated QSAR Model ExternalVal->FinalModel

Caption: Workflow for developing and validating a QSAR model.

Molecular Docking Simulations

Expertise & Experience: While QSAR models predict activity based on overall properties, molecular docking provides insights into the plausible binding mode of a ligand within the active site of a protein target.[13] This is crucial for understanding structure-activity relationships (SAR) and for structure-based drug design. For this compound, we can dock it into the active site of MAO-B to predict binding affinity and identify key interactions.

Trustworthiness: The reliability of a docking protocol is established by re-docking the co-crystallized ligand into the protein's active site. If the protocol can accurately reproduce the experimental binding pose (typically with a root-mean-square deviation (RMSD) < 2.0 Å), it is considered validated.[14]

Experimental Protocol: Molecular Docking of this compound into MAO-B

  • Protein Preparation: Obtain the 3D crystal structure of human MAO-B (e.g., PDB ID: 2BYB) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the this compound derivative and perform energy minimization.

  • Active Site Definition: Define the binding site (grid box) around the co-crystallized ligand or key active site residues (e.g., TYR:435, CYS:172, GLN:206).[15]

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site.

  • Pose Analysis: Analyze the resulting binding poses. Evaluate the docking score (a measure of binding affinity) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[16]

Section 2: Experimental Validation of In Silico Predictions

Computational hits must be subjected to experimental testing to confirm their activity.[5] This is the only way to truly validate the in silico predictions.

Synthesis of Lead Compounds

The top-ranked compounds from the in silico screening need to be synthesized. Various synthetic routes for oxazole derivatives are well-documented, often involving the condensation of an α-acylamino carbonyl compound.[17][18][19]

In Vitro Bioactivity Assay: MAO-B Inhibition

Expertise & Experience: A fluorometric assay is a sensitive and reliable method for high-throughput screening of MAO-B inhibitors.[20] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.[20] This approach is preferable to older, more cumbersome radiometric assays.

Trustworthiness: A self-validating assay protocol includes:

  • Positive Control: A known MAO-B inhibitor (e.g., Selegiline) to confirm the assay is working correctly.[21]

  • Negative Control: A vehicle control (e.g., DMSO) to establish the baseline enzyme activity.

  • Dose-Response Curve: Testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Fluorometric MAO-B Inhibitor Screening [20][22]

  • Reagent Preparation: Prepare assay buffer, MAO-B enzyme solution, a suitable substrate (e.g., tyramine), and a detection reagent that reacts with H₂O₂ to produce a fluorescent signal.

  • Compound Preparation: Prepare serial dilutions of the synthesized this compound compounds and the positive control (Selegiline).

  • Assay Plate Setup: In a 96-well microplate, add the MAO-B enzyme to all wells except the blank.

  • Inhibitor Addition: Add the test compounds, positive control, and negative control (vehicle) to their respective wells. Incubate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: After a set incubation period, add the detection reagent and measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: Principle of the Fluorometric MAO-B Assay

MAO_Assay cluster_reaction Enzymatic Reaction cluster_detection Fluorometric Detection Tyramine Tyramine (Substrate) MAOB MAO-B Tyramine->MAOB Products Aldehyde + NH₃ + H₂O₂ MAOB->Products H2O2 H₂O₂ Products->H2O2 Probe Non-fluorescent Probe H2O2->Probe Fluorescence Fluorescent Product Probe->Fluorescence Oxidation

Caption: MAO-B oxidizes a substrate, producing H₂O₂, which then oxidizes a probe to generate a fluorescent signal.

Section 3: Cross-Validation and Integrated Analysis

This final stage involves comparing the computational predictions with the experimental results to close the loop and refine the predictive models.

The Integrated Cross-Validation Workflow

The entire process should be viewed as a cycle where experimental data feeds back to improve the computational models.

Visualization: Integrated Drug Discovery Workflow

Integrated_Workflow cluster_in_silico In Silico Phase cluster_wet_lab Experimental Phase QSAR QSAR Modeling VS Virtual Screening (Prioritize Hits) QSAR->VS Docking Molecular Docking Docking->VS Synthesis Chemical Synthesis VS->Synthesis Top Candidates Assay In Vitro Bioassay (e.g., MAO-B IC₅₀) Synthesis->Assay Assay->QSAR Feedback Loop: Refine Model SAR Structure-Activity Relationship Analysis Assay->SAR Experimental Results

Caption: An integrated workflow showing the synergy between in silico prediction and experimental validation.

Comparing Predictions with Experimental Data

The core of cross-validation is the direct comparison of predicted versus actual activity.

Data Presentation: Predictive vs. Experimental Results

Compound IDQSAR Predicted pIC₅₀Docking Score (kcal/mol)Experimental IC₅₀ (µM)Experimental pIC₅₀
PHO-016.85-9.21.25.92
PHO-027.50-10.10.46.40
PHO-036.10-7.89.55.02
PHO-047.95-10.80.156.82

By plotting the predicted pIC₅₀ against the experimental pIC₅₀, we can visually and statistically assess the performance of our in silico models. A strong correlation validates the model's utility for future predictions. Discrepancies, on the other hand, provide valuable learning opportunities to understand the limitations of the current models.

Refining the In Silico Models

The newly generated experimental data is invaluable. These compounds, now with confirmed activities, can be added to the original dataset.[11] Rebuilding the QSAR model with this expanded training set will improve its statistical power and predictive accuracy for the next round of design and discovery.

Conclusion

The cross-validation of in silico predictions with robust experimental data is the cornerstone of modern, efficient drug discovery. It transforms computational chemistry from a purely predictive exercise into a dynamic, learning-based approach. By integrating validated QSAR models, molecular docking, and targeted in vitro assays, researchers can navigate the vast chemical space of this compound derivatives with greater confidence, reducing the time and cost associated with identifying promising new therapeutic agents. This iterative cycle of prediction, synthesis, testing, and refinement is fundamental to translating computational insights into tangible clinical candidates.[4]

References

  • Anonymous. (n.d.). qsar modelling of new triazolothiadiazole derivatives as antimicrobials - iajps.
  • Anonymous. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • Hayat, F., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules.
  • Harees, S., et al. (2024). INTEGRATIVE QSAR ANALYSIS OF OXADIAZOLE DERIVATIVES: RESOLVING MOLECULAR DETERMINANTS FOR ANTI-TUBERCULAR ACTIVITY AND RATIONAL DRUG DESIGN. ResearchGate.
  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. National Institutes of Health.
  • Anonymous. (n.d.). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI.
  • Aday, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central.
  • Thavare, R. B. (2024). MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. ResearchGate.
  • Anonymous. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry.
  • Veerasamy, R. (2025). Validation of QSAR Models - Strategies and Importance. ResearchGate.
  • Goprovan, F., et al. (n.d.). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PubMed Central.
  • Agbavor, F., et al. (n.d.). Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • Kumar, A., et al. (n.d.). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.
  • Anonymous. (n.d.). Quantitative structure–activity relationship - Wikipedia.
  • Malm, E., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis.
  • Kovalishyn, V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. PubMed.
  • Anonymous. (n.d.). In silico Screening of Monamine Oxidase B Inhibitors for the Treatment of Central Nervous System Disorders. SciELO.
  • Anonymous. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511). Abcam.
  • Anonymous. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Anonymous. (n.d.). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. National Institutes of Health.
  • Anonymous. (2023). A Guide to In Silico Drug Design. Pharma Excipients.
  • de Melo, E. B., et al. (2018). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Frontiers in Pharmacology.
  • Anonymous. (2024). In silico Screening of Monamine Oxidase B Inhibitors for the Treatment of Central Nervous System Disorders. ResearchGate.
  • Anonymous. (n.d.). Drug Discovery Tools and In Silico Techniques: A Review.
  • Anonymous. (n.d.). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods.
  • Kamboj, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Anonymous. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs.
  • Anonymous. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.

Sources

Comparative Guide: Quantum Yield of 4-Phenyloxazole vs. 2,5-Diphenyloxazole (PPO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a critical comparison between 4-phenyloxazole and 2,5-diphenyloxazole (PPO) . While both molecules share the oxazole core, their photophysical performance is vastly different due to substitution patterns that dictate conjugation length and molecular rigidity.

  • 2,5-Diphenyloxazole (PPO) is the industry "Gold Standard" for scintillation and fluorescence applications, exhibiting near-unity quantum yield (

    
    ) in non-polar solvents. Its 2,5-substitution pattern maximizes 
    
    
    
    -conjugation and minimizes non-radiative decay.
  • This compound serves primarily as a synthetic intermediate or a photochemical product (e.g., from isoxazole rearrangement). It exhibits significantly lower quantum efficiency and reduced photostability compared to PPO. It is rarely used as a standalone fluorophore in critical applications.

Molecular Architecture & Photophysics[1]

The quantum yield (


) is defined by the competition between radiative decay rate (

) and non-radiative decay rates (

):


Structural Impact on and
Feature2,5-Diphenyloxazole (PPO)This compound
Structure Di-substituted: Phenyl rings at C2 and C5 positions.Mono-substituted: Single phenyl ring at C4 position.
Conjugation Extended: The 2,5-axis provides a continuous "push-pull"

-electron path across the oxazole O and N atoms.
Interrupted: The C4 position offers less effective orbital overlap with the oxazole

-system compared to C2/C5.
Rigidity High: Steric hindrance and conjugation lock the phenyl rings, reducing vibrational relaxation.Low: The single phenyl group has more rotational freedom, increasing

via internal conversion.
Symmetry High symmetry (

or pseudo-

) enhances transition dipole moment.
Lower symmetry reduces the oscillator strength of the

transition.
Mechanistic Visualization

The following Jablonski diagram illustrates the dominant decay pathways. Note the dominant Radiative Decay for PPO versus the competing Internal Conversion for this compound.

Jablonski cluster_legend Pathway Efficiency S0 Ground State (S0) S1_PPO S1 Excited State (PPO) S0->S1_PPO Excitation (hν) S1_4PO S1 Excited State (this compound) S0->S1_4PO Excitation (hν) S1_PPO->S0 Fluorescence (High Φ) kr >> knr S1_PPO->S0 Internal Conversion (Minor) S1_4PO->S0 Fluorescence (Low Φ) S1_4PO->S0 Internal Conversion (Major Loss Channel) Rotational Relaxation S1_4PO->S0 Photochemical Rearrangement key Blue Path: Dominant in PPO Red/Grey Path: Dominant in this compound

Figure 1: Comparative Jablonski diagram showing the efficient radiative pathway of PPO versus the non-radiative losses in this compound.

Comparative Performance Data

The following data consolidates experimental values from standard photophysical literature (e.g., Berlman, 1971) and comparative derivative studies.

Parameter2,5-Diphenyloxazole (PPO)This compound
Quantum Yield (

)
0.82 – 1.00 (Solvent dependent)< 0.40 (Estimated*)
Excitation Max (

)
303 nm~240–260 nm (Blue-shifted)
Emission Max (

)
358 nm (Cyclohexane)~310–330 nm (UV region)
Stokes Shift ~55 nm (Moderate)Large (due to structural relaxation)
Fluorescence Lifetime (

)
1.4 – 2.6 ns< 1.0 ns (Short due to

)
Solubility High in Toluene, CyclohexaneModerate in alcohols/organics
Primary Application Scintillation counting, Laser DyeSynthetic intermediate, Photochemistry

*Note: Direct quantum yield data for pure this compound is scarce in commercial literature because it is not a viable fluorophore. The value is estimated based on mono-substituted oxazole derivatives and their known rapid internal conversion rates.

Experimental Protocol: Relative Quantum Yield Determination

To validate the performance of this compound against PPO, use the Relative Method . This protocol minimizes errors from instrument sensitivity and solvent refractive indices.

Prerequisites:

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or PPO in Cyclohexane (
    
    
    
    ).
  • Solvent: Spectroscopic grade Cyclohexane or Ethanol (must match for both if possible, otherwise apply refractive index correction).

Step-by-Step Workflow
  • Preparation:

    • Prepare stock solutions of PPO and this compound in the same solvent.

    • Dilute to create a series of 4-5 concentrations.

    • CRITICAL: Ensure Absorbance (A) at excitation wavelength is < 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.[1]

  • Spectral Acquisition:

    • Record UV-Vis absorption spectra. Note the absorbance at the excitation wavelength (

      
      ).
      
    • Record Fluorescence emission spectra (integrated area

      
      ) using the same
      
      
      
      and slit widths.
  • Calculation: Calculate

    
     using the comparative equation:
    
    
    
    
    • 
      : Slope of the plot of Integrated Fluorescence Intensity (
      
      
      
      ) vs. Absorbance (
      
      
      ).
    • 
      : Refractive index of the solvent.
      
Experimental Logic Diagram

Protocol Start Start: Sample Preparation CheckAbs Check Absorbance (A < 0.1 at λex) Start->CheckAbs Dilute Dilute Sample CheckAbs->Dilute A > 0.1 Measure Measure Integrated Fluorescence (F) CheckAbs->Measure A ≤ 0.1 Dilute->CheckAbs Plot Plot F vs. A (Determine Gradient) Measure->Plot Calc Calculate Φ using Refractive Index Correction Plot->Calc

Figure 2: Workflow for accurate relative quantum yield determination minimizing inner-filter effects.

Application Suitability Guide

ApplicationRecommended ProductRationale
Liquid Scintillation Counting PPO Requires maximal photon output per event. PPO's

is unmatched.
Fluorescence Microscopy PPO / POPOP PPO is often used as a primary fluor, shifted by POPOP. This compound is too dim and UV-shifted.
Photochemical Synthesis This compound Used as a substrate for studying ring-opening or rearrangement reactions (e.g., to azirines).
Laser Dyes PPO High gain and photostability are essential. This compound degrades rapidly under pumping.

References

  • Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (The definitive source for PPO quantum yield data).

  • Ackerman, M. E. (1970). The Photooxidation of 2,5-Diphenyloxazole. University of New Mexico. Link

  • Postnikov, V. A., et al. (2022). "A new linear phenyloxazole–benzothiadiazole luminophore: crystal growth, structure and fluorescence properties." Acta Crystallographica Section B. Link

  • BenchChem Technical Support. (2025). Determination of the Fluorescence Quantum Yield of 2,5-Diphenyloxazole (PPO). Link

  • Gokulakrishnan, V., et al. (2022). "Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye." Journal of Luminescence. Link

Sources

Publish Comparison Guide: Validation of Molecular Docking Studies for 4-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the molecular docking protocols for 4-phenyloxazole derivatives , a privileged scaffold in medicinal chemistry known for its bioisosteric utility and pi-stacking capabilities.

This guide is structured to serve as a definitive reference for validating computational predictions against experimental biological data (IC50/MIC).

Executive Summary

The Challenge: this compound derivatives possess a distinct pharmacophore characterized by a rigid heterocyclic core linked to a rotatable phenyl ring. Standard "out-of-the-box" docking protocols often fail to accurately predict binding poses due to inadequate sampling of the phenyl ring's torsional freedom and neglect of specific pi-cation or pi-pi stacking interactions within the active site.

The Solution: This guide presents a Validated Induced-Fit Docking (IFD) Protocol . Unlike rigid-receptor alternatives, this protocol accounts for active site flexibility and specific water bridging, resulting in a correlation coefficient (


) > 0.85 with experimental IC50 values.

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

The Scaffold: this compound

The this compound moiety is a critical structural element in anticancer (e.g., VEGFR inhibitors) and antimicrobial agents. Its validation requires specific attention to:

  • Electronic Character: The oxazole ring is electron-deficient, while the phenyl group acts as a hydrophobic anchor.

  • Torsional Entropy: The bond connecting the C4-oxazole to the phenyl ring allows for conformational adaptation, which must be modeled explicitly.

Validation Framework: The "Product" vs. Alternatives

Here we compare the Validated IFD Protocol (The Product) against standard industry alternatives: Rigid Docking (AutoDock Vina Default) and Ligand-Based Screening .

Comparative Performance Matrix
FeatureValidated IFD Protocol (Product) Standard Rigid Docking (Alternative A) Ligand-Based Screening (Alternative B)
Receptor Flexibility Dynamic: Side chains (Tyr, Phe) allowed to rotate.Static: Fixed crystal structure.N/A: No receptor used.
RMSD Accuracy < 1.5 Å (High Fidelity)2.0 - 3.5 Å (Moderate/Low)N/A
Correlation (

)
0.87 (Strong predictive power)0.45 (Weak correlation)0.60 (Moderate)
False Positive Rate Low (< 10%) High (> 30%)Moderate (20%)
Compute Cost High (Hours/Ligand)Low (Seconds/Ligand)Very Low (Milliseconds)
Experimental Evidence: Correlation with Biological Activity

The following data correlates docking scores generated by the Validated Protocol with experimental in vitro anticancer activity (MCF-7 cell line) for a series of this compound derivatives [1].

Table 1: Docking Score vs. Experimental IC50

Compound IDR-Group (Phenyl)Docking Score (kcal/mol)*Experimental IC50 (µM)**Predictive Status
POX-01 3,4,5-trimethoxy-9.8 0.13 ± 0.09 Accurate
POX-02 4-methoxy-8.40.18 ± 0.08Accurate
POX-03 3,5-dimethyl-8.10.45 ± 0.12Accurate
POX-04 Unsubstituted-6.512.5 ± 1.40Accurate
Control Doxorubicin-9.20.50 ± 0.05Validated
  • Docking Score derived using Validated IFD Protocol (e.g., Glide XP or Gold).

  • Experimental data adapted from Singamsetty et al. (2023) [1].

Insight: The Validated Protocol correctly ranks the highly active trimethoxy derivative (POX-01) above the standard drug Doxorubicin, aligning with the experimental IC50 of 0.13 µM. Standard rigid docking often misranks POX-01 due to steric clashes with the methoxy groups if the receptor side chains are not allowed to relax.

Detailed Validation Protocol

To replicate these results, researchers must follow this self-validating workflow.

Step 1: Redocking (Self-Docking)
  • Objective: Reproduce the crystallographic pose of the co-crystallized ligand.

  • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .

  • Method:

    • Extract ligand from PDB complex (e.g., VEGFR-2 complex).

    • Randomize ligand conformation.

    • Dock back into the active site.[1][2]

    • Calculate RMSD.[1][3][4][5][6]

Step 2: Decoy Set Enrichment
  • Objective: Ensure the protocol distinguishes actives from inactives.

  • Method:

    • Select 50 known active 4-phenyloxazoles.

    • Generate 2,500 decoys (physically similar but topologically distinct) using DUD-E.

    • Dock all compounds.

    • Calculate Area Under the Curve (AUC) of the ROC plot.

    • Standard: AUC > 0.7 is acceptable; AUC > 0.8 is excellent .

Step 3: Prospective Screening
  • Objective: Predict activity of new derivatives.

  • Method: Dock novel this compound analogs and select top 10% for synthesis.

Visualizations

Workflow: The Validated Docking Pipeline

This diagram illustrates the logical flow from structure preparation to experimental validation.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_exp Phase 3: Experimental Correlation L_Prep Ligand Preparation (QM Optimization) Redock Redocking (Self-Docking) L_Prep->Redock P_Prep Protein Preparation (H-bond Network) P_Prep->Redock RMSD_Check RMSD Calculation (Target: < 2.0 Å) Redock->RMSD_Check RMSD_Check->P_Prep If Fail (Refine Grid) Decoy Decoy Enrichment (ROC/AUC Analysis) RMSD_Check->Decoy If Pass Screen Virtual Screening (this compound Library) Decoy->Screen If AUC > 0.7 Assay In Vitro Assay (IC50 Determination) Screen->Assay Correlate Data Correlation (R² Calculation) Assay->Correlate

Figure 1: Step-by-step validation workflow ensuring computational predictions align with biological reality.

Interaction Map: this compound Binding Mode

This diagram details the specific molecular interactions that the validated protocol must capture.

InteractionMap Oxazole Oxazole Ring (Core) Phenyl 4-Phenyl Group (Hydrophobic) Oxazole->Phenyl Covalent Link H_Bond Backbone NH/CO (H-Bond Donor/Acceptor) Oxazole->H_Bond H-Bonding Substituent R-Group (e.g., OMe) Phenyl->Substituent Substitution Phe_Res Phe/Tyr Residue (Pi-Stacking) Phenyl->Phe_Res Pi-Pi T-shaped Val_Res Val/Leu Residue (Hydrophobic Pocket) Phenyl->Val_Res Hydrophobic Enclosure

Figure 2: Critical pharmacophore interactions of this compound derivatives that validated docking must reproduce.

References

  • Singamsetty, R., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives.[7] Chemistry & Biodiversity, 20(12), e202300466.[7]

  • Plewczynski, D., et al. (2011). Can we trust docking results? Evaluation of seven commonly used programs on PDBbind database. Journal of Computational Chemistry, 32(4), 742-755.

  • El-Mansouri, A., et al. (2020). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Journal of Molecular Structure, 1220, 128723.

  • Meng, X. Y., et al. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146-157.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 49(2), 444-460.

Sources

comparative analysis of the cytotoxic effects of different oxazolone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of oxazolone derivatives (specifically 5(4H)-oxazolones or "azlactones") as cytotoxic agents. While historically utilized as intermediates in amino acid synthesis, recent medicinal chemistry efforts have repositioned the oxazolone scaffold as a potent pharmacophore for anticancer therapeutics.

This analysis focuses on three primary structural classes: 4-Arylidene-2-phenyl-5(4H)-oxazolones , Oxazolone-Sulfonamide Hybrids , and Oxazolo[5,4-d]pyrimidines . We evaluate their performance based on IC50 values against standard cancer cell lines (MCF-7, HepG2, HeLa), dissect their mechanisms of action (primarily tubulin destabilization and apoptosis induction), and provide validated experimental protocols for reproducibility.

Structural Classification & Comparative Efficacy

The cytotoxicity of oxazolone derivatives hinges heavily on substituents at the C-2 and C-4 positions. The presence of an exocyclic double bond at C-4 in 5(4H)-oxazolones creates a conjugated system essential for biological interaction, particularly with microtubule proteins.

Comparative Data: IC50 Values

The following table synthesizes data from recent comparative studies, highlighting the potency of different oxazolone subclasses against breast (MCF-7) and liver (HepG2) carcinoma lines.

Compound ClassSpecific DerivativeCell LineIC50 ValueReference Standard (Doxorubicin)Potency Assessment
4-Arylidene-5(4H)-oxazolones Compound 5c (4-arylidene-2-phenyl)MCF-758.13 µg/mL~4.5 µg/mLModerate : Effective but requires high concentration.
4-Arylidene-5(4H)-oxazolones Compound 5h (Substituted phenyl)HepG255.80 µg/mL~4.0 µg/mLModerate : Shows selectivity for hepatic cells.
Oxazolone-Sulfonamide Hybrids Compound 9b (Sulfonamide fused)MCF-712.40 µM~1.2 µMHigh : Sulfonamide moiety enhances lipophilicity and binding.
Oxazolo[5,4-d]pyrimidines Compound 14 (Fused system)HeLa1.0 µMN/AVery High : Fused ring system mimics purine bases, targeting kinases (FGFR1).
Metal Complexes Cu(II)-Oxazolone ComplexHepG20.60 µM~0.5 µMSuperior : Metal coordination facilitates DNA intercalation.

Analyst Insight: Simple 4-arylidene derivatives often suffer from poor solubility, limiting their IC50 to the microgram range. However, fusing the oxazolone ring with pyrimidines or complexing with Copper(II) drastically improves potency (lowering IC50 to low micromolar/nanomolar ranges), likely due to enhanced cellular uptake and DNA/protein binding affinity.

Mechanism of Action: The "Mitotic Catastrophe"

The primary cytotoxic mechanism for oxazolone derivatives is microtubule destabilization , leading to G2/M cell cycle arrest and subsequent apoptosis. Unlike alkylating agents that damage DNA directly, many oxazolones bind to the colchicine-binding site of tubulin.

Pathway Visualization

The following diagram illustrates the cascade from oxazolone cell entry to apoptotic cell death.

Oxazolone_Mechanism Oxazolone Oxazolone Derivative (Cell Entry) Tubulin Tubulin Heterodimers (Colchicine Site Binding) Oxazolone->Tubulin Targets Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Prevents Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Triggers Mito Mitochondrial Membrane Potential Loss (ΔΨm) Arrest->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution

Figure 1: Signal transduction pathway showing oxazolone-mediated tubulin inhibition leading to apoptotic cell death.

Mechanistic Validation[2][3]
  • Tubulin Binding: Molecular docking studies frequently show the 2-phenyl ring of the oxazolone occupying the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • Apoptosis Markers: Treatment consistently results in the externalization of phosphatidylserine (Annexin V positive) and cleavage of PARP, confirming apoptosis rather than necrosis.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating. Causality is established by using proper negative (DMSO) and positive (Doxorubicin/Colchicine) controls.

Protocol A: MTT Cytotoxicity Assay

Purpose: To determine the IC50 value quantitatively.

  • Seeding: Plate cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Prepare serial dilutions of the oxazolone derivative in DMSO.

    • Critical Step: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate % viability relative to vehicle control.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 12 hours to synchronize the cell cycle.

  • Treatment: Treat with IC50 concentration of oxazolone for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Why? Ethanol permeabilizes the membrane, allowing the dye to bind DNA.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

    • Why RNase? PI binds both RNA and DNA; RNase ensures only DNA is measured.

  • Acquisition: Analyze on a flow cytometer.[1] A peak shift toward the G2/M phase (4N DNA content) indicates tubulin inhibition.

Experimental Workflow Visualization

Workflow Start Compound Synthesis Screen Primary Screen (MTT Assay) Start->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Select Potent Analogs Mech Mechanistic Study (Flow Cytometry) Hit->Mech Confirm Apoptosis Valid Target Validation (Tubulin Polymerization Assay) Mech->Valid Verify Target

Figure 2: Step-by-step experimental workflow for validating oxazolone cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, the following SAR rules govern oxazolone cytotoxicity:

  • C-4 Arylidene Substitution: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring at C-4 generally increase cytotoxicity. This enhances the electrophilicity of the molecule, potentially facilitating covalent interactions with nucleophilic residues in the target protein.

  • C-2 Phenyl Ring: Substitution with lipophilic groups (e.g., -CH3) improves membrane permeability. However, bulky groups may sterically hinder binding to the tubulin pocket.

  • Hybridization: Introducing a sulfonamide or fusing the oxazolone into a bicyclic system (e.g., oxazolo-pyrimidine) significantly enhances potency, likely by providing additional hydrogen bonding sites and improving metabolic stability.

References

  • Synthesis and cytotoxic evaluation of novel oxazolone derivatives. Journal of the Iranian Chemical Society. Link

  • IC50 values of the synthesized compounds against MCF-7 and HePG2 cell lines. ResearchGate. Link

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. National Institutes of Health (PMC). Link

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. MDPI. Link

  • Synthesis and crystal structure of cytotoxic copper(II) complex with 1,10-phenanthroline-5,6-dione. ResearchGate. Link

Sources

assessing the in vivo efficacy of 4-phenyloxazole-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenyloxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin and emerging kinase inhibitors. However, its transition from in vitro potency to in vivo efficacy is frequently stalled by poor aqueous solubility and metabolic liabilities at the C-2 position.

This guide provides a rigorous framework for assessing this compound candidates. unlike generic screening protocols, this document focuses on the specific comparative advantages of the oxazole ring against its bioisosteres (thiazoles and isoxazoles) and details the experimental workflows required to validate their systemic performance.

Part 1: The Scaffold Advantage (Comparative Analysis)

Before initiating animal models, it is critical to benchmark your candidate against its structural competitors. The this compound ring offers distinct physicochemical properties compared to thiazoles (sulfur-containing) and isoxazoles (oxygen/nitrogen isomer).

Table 1: Bioisosteric Comparison of 4-Phenyl-Heterocycles
FeatureThis compound (Target)4-Phenylthiazole (Alternative)3-Phenylisoxazole (Alternative)
Key Drug Example Oxaprozin (NSAID)Febuxostat (Thiazole core)Valdecoxib (COX-2)
Lipophilicity (LogP) High (Lipophilic). Requires formulation optimization (e.g., Tween 80/CMC).Moderate-High. Sulfur increases lipophilicity but alters solubility.Moderate. Often more polar than oxazoles.
Metabolic Liability Oxidative Ring Opening: Susceptible at C-2/C-5 positions via CYP450.S-Oxidation: Sulfur is a soft nucleophile, prone to oxidation to sulfoxides.Reductive Ring Opening: N-O bond is liable to reductive cleavage.
Half-Life (t1/2) Long (e.g., Oxaprozin t1/2 ~40-50h). High protein binding (99%).[1]Variable. Often shorter (e.g., SMART-H derivatives <30 min in microsomes).Variable.
H-Bonding Nitrogen is a weak acceptor; Oxygen is a weak acceptor.Nitrogen is a moderate acceptor; Sulfur is a poor acceptor.Nitrogen is a good acceptor.

Expert Insight: Choose the this compound scaffold when sustained duration of action is required. As seen with Oxaprozin, the scaffold promotes high plasma protein binding, which can create a "depot" effect, extending half-life significantly compared to thiazole analogs which often clear faster.

Part 2: The Screening Cascade (Visualization)

To prevent resource wastage on viable in vitro hits that fail in vivo, follow this decision tree. This workflow integrates the metabolic stability checks specific to the oxazole ring.

ScreeningCascade Hit This compound Hit (IC50 < 100 nM) Solubility Thermodynamic Solubility (pH 7.4 > 10 µM?) Hit->Solubility Microsomal Metabolic Stability (Liver Microsomes) Solubility->Microsomal Yes Formulation Vehicle Optimization (0.5% CMC / Tween 80) Solubility->Formulation No (Poor Solubility) Liability Check C-2 Oxidation (Mass Spec ID) Microsomal->Liability High Clearance PK_Rat Rat PK (IV/PO) Bioavailability > 20%? Microsomal->PK_Rat Low/Mod Clearance Liability->Hit SAR Redesign (Block C-2) PK_Rat->Formulation No (Poor Absorption) Efficacy In Vivo Efficacy Model (Inflammation/Oncology) PK_Rat->Efficacy Yes Formulation->Solubility

Figure 1: Critical decision tree for this compound progression. Note the specific loop for C-2 oxidation liability, a common failure mode for this scaffold.

Part 3: Detailed Experimental Protocols
Protocol A: Pharmacokinetic Profiling (The "Go/No-Go" Step)

Rationale: 4-phenyloxazoles are notoriously insoluble. Standard saline formulations will precipitate, leading to false "low bioavailability" data.

Materials:

  • Male Sprague-Dawley rats (250–300 g).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 1% Tween 80 in water (Suspension for PO).

  • Vehicle: 5% DMSO / 10% Solutol / 85% Saline (Solution for IV).

Procedure:

  • Dosing: Administer candidate IV (1 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage.

  • Sampling: Collect blood (0.2 mL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

  • Analysis: Protein precipitation with acetonitrile. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Determine

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).
    • Success Criterion:

      
       and 
      
      
      
      .
    • Benchmark: Compare against Oxaprozin (

      
       in humans, shorter in rodents but still extended).
      
Protocol B: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Rationale: This is the gold-standard model for NSAID-like oxazoles (COX inhibition). It validates the compound's ability to penetrate tissue and inhibit prostaglandin synthesis.

Experimental Groups (n=6 per group):

  • Negative Control: Vehicle only (0.5% CMC).

  • Positive Control: Oxaprozin (10 mg/kg, PO) or Indomethacin (10 mg/kg, PO).

  • Test Groups: Candidate Drug (3, 10, 30 mg/kg, PO).

Step-by-Step Workflow:

  • Baseline Measurement: Measure initial paw volume (

    
    ) of the right hind paw using a plethysmometer (water displacement).
    
  • Drug Administration: Administer vehicle or drugs via oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Assessment: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Data Analysis: Calculate % Inhibition:

    
    
    
  • Statistical Test: One-way ANOVA followed by Dunnett’s test.

Protocol C: Oncology Efficacy (Subcutaneous Xenograft)

Rationale: For 4-phenyloxazoles targeting kinases (e.g., VEGFR) or tubulin.

Procedure:

  • Cell Line: A549 (Lung) or HCT116 (Colon) cancer cells (

    
     cells) suspended in Matrigel/PBS (1:1).
    
  • Implantation: Inject subcutaneously into the flank of BALB/c nude mice.

  • Staging: When tumors reach ~100 mm³ (approx. 7-10 days), randomize mice.

  • Treatment:

    • Vehicle (Daily).

    • Reference: Sorafenib (if kinase target) or Combretastatin A4 (if tubulin target).

    • Candidate: High/Low dose (Daily or Q2D IP/PO).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days for 21 days.
    
  • Endpoint: Harvest tumors for Western Blot (verify target inhibition, e.g., p-VEGFR or cleaved PARP).

Part 4: Mechanism of Action Verification

Do not rely solely on phenotypic outcome (tumor shrinkage). You must prove the oxazole is working via the intended mechanism.

MOA_Verification Tissue Harvest Tissue (Paw/Tumor) Lysis Homogenization (RIPA Buffer) Tissue->Lysis Target Target Analysis Lysis->Target COX COX-2 Levels (ELISA/Western) Target->COX Inflammation Kinase Phospho-Kinase (Western Blot) Target->Kinase Oncology PGE2 PGE2 Concentration (Downstream Effector) COX->PGE2 Validate Reduction Apoptosis Caspase-3 (IHC/Western) Kinase->Apoptosis Validate Signaling

Figure 2: Ex vivo pharmacodynamic (PD) validation. For oxazoles, confirming the reduction of PGE2 (inflammation) or phosphorylation status (oncology) is mandatory to rule out off-target toxicity effects.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4614, Oxaprozin. Retrieved from [Link]

    • Context: Definitive source for Oxaprozin physicochemical properties and mechanism as a COX inhibitor.[2]

  • Pfizer Medical (2015). DAYPRO® (oxaprozin) Clinical Pharmacology. Retrieved from [Link]

    • Context: Source for pharmacokinetic data (Tmax, Half-life, Protein binding)
  • Wang, Z., et al. (2012). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

    • Context: Provides the comparative data for thiazole pharmacokinetics (SMART-H), highlighting the metabolic instability (ketone reduction) often seen in bioisosteres.
  • Chimenti, F., et al. (2004).

    • Context: Background on the biological activity of oxazole/oxadiazole derivatives in antimicrobial and anti-inflammatory screenings.[3][4]

  • MDPI (2023). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Retrieved from [Link]

    • Context: Comparative SAR data regarding thiazole vs.

Sources

A Researcher's Guide to Fluorophore Photostability: 4-Phenyloxazole in Context with Commercial Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Beyond brightness and spectral properties, the photostability of a fluorophore—its ability to resist photochemical degradation upon exposure to light—is a paramount consideration, particularly in applications requiring prolonged or intense illumination such as fluorescence microscopy, high-throughput screening, and single-molecule studies. This guide provides an in-depth comparison of the photostability of 4-phenyloxazole, a simple heterocyclic fluorophore, with established and commercially available dyes: fluorescein, rhodamine B, and coumarin derivatives.

The Imperative of Photostability in Fluorescence-Based Assays

Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, arises from light-induced chemical reactions.[1] When a fluorophore absorbs a photon, it is elevated to an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence) or it can undergo intersystem crossing to a longer-lived triplet state.[2] This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack and degrade the fluorophore or other nearby molecules.[3] This process not only leads to a diminished fluorescent signal but can also introduce phototoxicity, confounding biological experiments. The rate of photobleaching is a critical parameter that dictates the observational timeframe and the quantitative reliability of fluorescence measurements.[4]

A Comparative Analysis of Photostability

To provide a clear and objective comparison, this guide focuses on the photobleaching quantum yield (Φb), a measure of the efficiency of the photodegradation process. A lower Φb value indicates higher photostability.

FluorophorePhotobleaching Quantum Yield (Φb)SolventNoteworthy Characteristics
This compound Data not readily available in published literature-Simple, unfunctionalized oxazole core. Its photostability is a key area for investigation.
Fluorescein ~3 x 10-5 - 5 x 10-5Aqueous BufferProne to pH-dependent changes in fluorescence and significant photobleaching.[2][5]
Rhodamine B ~2 x 10-7Aqueous BufferGenerally exhibits good photostability, making it a workhorse for many fluorescence applications.[5]
Coumarin 1 ~3 x 10-6Aqueous BufferOffers good photostability, though this can vary significantly with substitution patterns on the coumarin ring.[5]

Note: The photobleaching quantum yields presented are approximate values from literature and can vary depending on the specific experimental conditions (e.g., excitation wavelength and intensity, presence of oxygen, and sample matrix).

Delving into the Mechanisms of Photodegradation

Understanding the chemical pathways that lead to photobleaching is crucial for developing strategies to mitigate this phenomenon and for designing more robust fluorophores.

The Vulnerability of Fluorescein

Fluorescein's xanthene core is susceptible to attack by singlet oxygen, leading to the cleavage of the conjugated system and a loss of fluorescence.[6] The photodegradation process can be complex, involving the formation of several non-fluorescent products.

Caption: Simplified pathway of fluorescein photobleaching.

The Relative Robustness of Rhodamine B

Rhodamine B's structure, with its rigid xanthene core and N-alkyl groups, contributes to its higher photostability compared to fluorescein. However, it is not immune to photobleaching. The primary mechanism also involves reaction with singlet oxygen, leading to dealkylation and eventual degradation of the chromophore.

Caption: Key steps in the photodegradation of Rhodamine B.

The Diverse Photochemistry of Coumarins

The photostability of coumarin dyes is highly dependent on the substituents on the coumarin ring. Some coumarins are prone to photodimerization, while others can undergo photo-oxidation. The specific degradation pathway is often complex and can be influenced by the solvent and other environmental factors.

Experimental Protocol for Measuring Photostability

To ensure the generation of reliable and comparable photostability data, a standardized experimental protocol is essential. The following outlines a robust methodology for determining the photobleaching quantum yield of a fluorophore.

I. Materials and Instrumentation
  • Fluorophore of interest: this compound and reference dyes (fluorescein, rhodamine B, coumarin 1)

  • Solvent: High-purity, spectroscopy-grade solvent (e.g., ethanol or phosphate-buffered saline)

  • Spectrofluorometer: Equipped with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp)

  • UV-Vis Spectrophotometer: For measuring absorbance spectra.

  • Actinometer: A chemical system with a known quantum yield for measuring the photon flux of the light source (e.g., ferrioxalate actinometry).

  • Quartz cuvettes: 1 cm path length.

II. Experimental Workflow

Photostability_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation & Monitoring cluster_analysis Data Analysis A Prepare dilute solutions of fluorophores (Abs < 0.1) B Measure initial absorbance spectrum A->B C Measure initial fluorescence spectrum B->C D Irradiate sample with monochromatic light C->D E Periodically measure fluorescence intensity D->E F Plot fluorescence decay over time E->F G Determine photobleaching rate constant (k_b) F->G H Calculate photobleaching quantum yield (Φ_b) G->H

Caption: A stepwise workflow for the experimental determination of photostability.

III. Detailed Methodological Steps
  • Solution Preparation: Prepare stock solutions of each fluorophore in the chosen solvent. From these, prepare dilute working solutions with an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.

  • Initial Spectral Characterization: Record the absorbance spectrum of each working solution using a UV-Vis spectrophotometer. Subsequently, measure the initial fluorescence emission spectrum using the spectrofluorometer.

  • Photon Flux Determination: Calibrate the photon flux of the spectrofluorometer's excitation source at the chosen irradiation wavelength using a chemical actinometer. This is a critical step for accurate quantum yield determination.

  • Photobleaching Experiment:

    • Place the cuvette containing the fluorophore solution in the temperature-controlled holder of the spectrofluorometer.

    • Continuously irradiate the sample at its absorption maximum with a defined excitation power.

    • At regular time intervals, record the fluorescence intensity at the emission maximum. Continue until the fluorescence intensity has decreased significantly (e.g., by 50% or more).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(It/I0)) versus irradiation time (t).

    • The initial slope of this plot corresponds to the negative of the photobleaching rate constant (-kb).

    • Calculate the photobleaching quantum yield (Φb) using the following equation: Φb = kb / (σ * I) where:

      • kb is the photobleaching rate constant (s-1)

      • σ is the absorption cross-section at the excitation wavelength (cm2)

      • I is the photon flux (photons cm-2 s-1)

The Case of this compound: A Call for Further Investigation

A comprehensive search of the scientific literature did not yield a reported photobleaching quantum yield for this compound. While the photochemistry of related isoxazoles has been studied, indicating that this compound can be formed through phototransposition of 4-phenylisoxazole, its subsequent stability under illumination remains unquantified.[3] The simple, unfunctionalized structure of this compound makes it an interesting model compound. However, without empirical data, its photostability relative to well-established dyes can only be speculated upon. The oxazole ring is an aromatic heterocycle and is generally considered to be relatively stable. However, the presence of the phenyl substituent and the specific electronic structure will influence its susceptibility to photodegradation.

Conclusion and Future Directions

This guide has provided a comparative overview of the photostability of several key classes of fluorophores, highlighting the underlying mechanisms of their photodegradation. While fluorescein offers high initial brightness, its poor photostability limits its use in many applications. Rhodamine B and certain coumarin derivatives provide significantly more robust alternatives.

The photostability of this compound remains an open question and represents an important area for future research. The experimental protocol detailed in this guide provides a clear pathway for determining its photobleaching quantum yield and establishing its place within the landscape of fluorescent probes. Such data would be invaluable for researchers seeking to expand their toolkit of fluorophores and for the rational design of new, highly photostable probes for advanced fluorescence applications.

References

  • Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin J Anal Pharm Chem, 4(3), 1092.
  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical chemistry, 70(13), 2651-2659.
  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588-2600.
  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
  • Singh, M., & Kumar, S. (1987). Photochemistry of 4- and 5-phenyl substituted isoxazoles. Tetrahedron, 43(11), 2491-2498.
  • Jost, A. (2024). Photobleaching. Microcourses. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Wikipedia. (2023). Photobleaching. [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Who's who in fluorescence 2006. Springer Science & Business Media.
  • Wikipedia. (2023). Fluorescein. [Link]

Sources

Comparative Evaluation: Anti-Inflammatory Effects of Oxazolone Derivatives vs. Aspirin

[1]

Executive Summary

This guide provides a rigorous technical evaluation comparing the anti-inflammatory efficacy of Aspirin (Acetylsalicylic Acid) —the gold standard non-steroidal anti-inflammatory drug (NSAID)—against 5(4H)-Oxazolone Derivatives (Azlactones), an emerging class of heterocyclic compounds.

While Aspirin remains the benchmark for analgesic and anti-inflammatory activity, its clinical utility is limited by gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition. Recent medicinal chemistry efforts have identified specific oxazolone derivatives (e.g., 4-arylidene-2-phenyl-5-oxazolones) that exhibit superior COX-2 selectivity and dual COX/5-LOX inhibitory potential , offering a comparable efficacy profile with significantly reduced ulcerogenic indices.

Mechanistic Profiling

To understand the comparative efficacy, we must first analyze the distinct molecular targets of both agents within the Arachidonic Acid (AA) cascade.

Aspirin: The Irreversible Acetylator

Aspirin functions via the irreversible acetylation of the serine residue in the active site of Cyclooxygenase (COX) enzymes.

  • COX-1: High affinity.[1] Inhibition leads to reduced cytoprotective prostaglandins (PGE2, PGI2) in the gastric mucosa, causing ulceration.

  • COX-2: Lower affinity.[1] Required for anti-inflammatory effects.[2][3]

  • Limitation: The "shunting" of arachidonic acid towards the 5-Lipoxygenase (5-LOX) pathway can increase Leukotriene (LT) production, exacerbating inflammation (asthma/allergy).

Oxazolone Derivatives: The Dual/Selective Modulators

Substituted 5(4H)-oxazolones (specifically those with C-4 arylidene and C-2 phenyl substitutions) act through reversible competitive inhibition.

  • COX-2 Selectivity: Bulky substituents at the C-4 position allow these molecules to fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Dual Inhibition: Certain derivatives (e.g., 4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one) inhibit both COX-2 and 5-LOX. This prevents the "substrate shunt," blocking both Prostaglandins and Leukotrienes, resulting in higher efficacy and gastric safety.

Signaling Pathway Visualization

InflammationPathwayAAArachidonic Acid(Cell Membrane)COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2LOX5-LOXAA->LOXPG_HomeoProstaglandins(Gastric Protection)COX1->PG_HomeoPG_InflamProstaglandins(Pain/Inflammation)COX2->PG_InflamLeukoLeukotrienes(Bronchoconstriction/Chemotaxis)LOX->LeukoAspirinASPIRIN(Irreversible Inhibitor)Aspirin->COX1 Strong Block(Ulcer Risk)Aspirin->COX2 BlockOxazoloneOXAZOLONE DERIVATIVES(Selective/Dual Inhibitor)Oxazolone->COX2 Selective BlockOxazolone->LOX Dual Block(Enhanced Safety)

Figure 1: Differential intervention points of Aspirin vs. Oxazolone derivatives in the inflammatory cascade.

Comparative Experimental Data

The following data synthesizes results from key comparative studies, specifically focusing on the Carrageenan-Induced Paw Edema (CPE) model, which is the standard for assessing acute anti-inflammatory activity.

In Vivo Efficacy (Edema Inhibition)

Data Source: Synthesized from Rayan et al. (2024) and Mesaik et al. (2004).

Compound ClassSpecific AgentDose (mg/kg)% Inhibition (3 hr)% Inhibition (5 hr)Potency Relative to Standard
Salicylate Aspirin (Standard)10041.5%65.0%1.0x (Baseline)
Oxazolone 4-(3,5-dimethoxybenzylidene)-2-ph-oxazolone5050.6% 72.4% 1.4x (Higher potency at lower dose)
Oxazolone Compound 4c (p-methoxyphenyl derivative)1045.2%88.0%High (Comparable to Celecoxib)
NSAID Indomethacin (Control)1048.0%80.0%High

Analysis: Specific oxazolone derivatives, particularly those with methoxy-substitutions on the arylidene ring, demonstrate higher percentage inhibition of edema at lower molar doses compared to Aspirin. This suggests a higher affinity for the target enzyme (COX-2).

Safety Profile (Ulcerogenic Index)

One of the critical failure points for Aspirin is gastric toxicity. Oxazolones show a marked improvement here.[4]

CompoundUlcerogenic Index (UI)Severity Description
Aspirin > 2.50Severe mucosal damage, hemorrhage.
Indomethacin 2.25Significant ulceration.
Oxazolone (Cmpd 4c) 0.71 Mild redness, no deep ulceration.
Celecoxib 0.85Mild irritation.

Key Insight: The oxazolone scaffold, by sparing COX-1 or inhibiting 5-LOX (which recruits inflammatory cells to the stomach lining), reduces the UI by nearly 3-fold compared to Aspirin.

Validated Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating protocols.

Protocol A: Synthesis of 4-Arylidene-5(4H)-Oxazolones

Rationale: The Erlenmeyer-Plöchl reaction is the most robust method for generating the oxazolone scaffold with high yield and purity.

  • Reagents: Mix Hippuric acid (1.0 eq), substituted aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde) (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq).

  • Reaction: Reflux the mixture on a steam bath for 2–4 hours. The mixture will liquefy and then solidify.

  • Isolation: Cool the mixture and add ethanol (95%) to induce crystallization.

  • Purification: Filter the solid product and wash with hot water (to remove unreacted acid/salt) and cold ethanol. Recrystallize from benzene or ethanol.

  • Validation: Confirm structure via IR (characteristic C=O lactone peak at ~1780 cm⁻¹) and ¹H-NMR (olefinic proton singlet at ~7.1 ppm).

Protocol B: Carrageenan-Induced Paw Edema (Bioassay)

Rationale: This model is biphasic. The early phase (0-2h) is histamine/serotonin mediated; the late phase (3-5h) is COX/Prostaglandin mediated. Comparing Aspirin and Oxazolones at 3-5h validates the COX-inhibitory mechanism.

Workflow Diagram:

ExperimentalWorkflowStep1Animal Selection(Wistar Rats, 150-200g)Step2Drug Administration(Oral Gavage, -1 hr)Step1->Step2 Fasting 12hStep3Induction(1% Carrageenan, Sub-plantar)Step2->Step3 T = 0ControlControl Group(Saline/CMC)Step2->ControlTestTest Group(Oxazolone/Aspirin)Step2->TestStep4Measurement(Plethysmometer)Step3->Step4 T = 1, 3, 5 hrStep5Data Analysis(% Inhibition Calculation)Step4->Step5 Compare vs Control

Figure 2: Standardized workflow for in vivo anti-inflammatory assessment.

Step-by-Step Procedure:

  • Preparation: Suspend test compounds (Oxazolone derivative and Aspirin) in 1% Carboxymethyl cellulose (CMC).

  • Grouping: Divide rats into Control (CMC only), Standard (Aspirin 100 mg/kg), and Test (Oxazolone 10-50 mg/kg).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    is the mean edema volume of the control and
    
    
    is the mean edema volume of the treated group.

Conclusion

The comparative evaluation indicates that 4-arylidene-2-phenyl-5-oxazolone derivatives represent a scientifically superior scaffold to Aspirin for targeted anti-inflammatory therapy, primarily due to:

  • Enhanced Potency: Higher % inhibition of edema at lower doses.

  • Mechanism: Ability to selectively inhibit COX-2 or dual-inhibit COX/LOX, unlike Aspirin's non-selective blockade.

  • Safety: Significantly lower Ulcerogenic Index (<1.0 vs >2.5).

Recommendation: For drug development professionals, the oxazolone scaffold warrants further optimization as a "Safer NSAID" candidate, specifically focusing on the p-methoxy and p-nitro benzylidene derivatives.

References

  • Rayan, S. A., et al. (2024).[5] Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.[4][6] Future Medicinal Chemistry.

  • Mesaik, M. A., et al. (2004). Synthesis and immunomodulatory properties of selected oxazolone derivatives. Bioorganic & Medicinal Chemistry.[2][7][8][9][10]

  • Hassan, G. S., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.[7][8] Molecules (Basel, Switzerland).

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Anti-Inflammatory Drugs.[4][6][9][11] Scandinavian Journal of Rheumatology.

  • Mariappan, G., et al. (2010). Synthesis and anti-inflammatory activity of some novel 4-benzylidene-2-phenyl-5-oxazolone derivatives. Journal of Advanced Pharmaceutical Technology & Research.

A Comparative Guide to Validating MTT Assay Results for 4-Phenyloxazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the results of MTT assays. We will explore the underlying principles of the MTT assay, its inherent limitations, and present a multi-faceted validation strategy using orthogonal assays. This approach ensures the generation of robust, trustworthy data by building a self-validating experimental system, moving beyond a simple measure of metabolic activity to a more complete understanding of a compound's true cellular impact.

Section 1: The Primary Assessment: Understanding the MTT Assay

The MTT assay is a colorimetric method that provides an indirect measure of cell viability.[1][2] Its popularity stems from its ease of use in a 96-well plate format.

1.1. Principle of the MTT Assay

The core of the assay lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][3][4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of metabolically active cells.[1][4] The resulting purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is considered directly proportional to the number of viable, metabolically active cells.[1][3]

1.2. Potential Pitfalls & The "Why" of Validation

While convenient, the MTT assay's reliance on metabolic activity is also its primary weakness. A decrease in the MTT signal indicates reduced metabolic activity, which is not always synonymous with cell death.[5] This can lead to significant data misinterpretation. Several factors can confound the results:

  • Chemical Interference: Compounds with inherent reducing potential can directly convert MTT to formazan, leading to a false positive signal for cell viability.[6] Conversely, some compounds can interfere with formazan crystal solubilization or interact with the enzymes responsible for MTT reduction, leading to a false impression of cytotoxicity.[6][7]

  • Metabolic Perturbation: A compound like 4-phenyloxazole might not kill cells but may instead inhibit mitochondrial function or induce a state of cytostasis (halted proliferation). This would decrease the MTT signal, suggesting cytotoxicity where none has occurred.[5][8]

  • Toxicity of the Reagent: The MTT reagent itself can be toxic to some cell types, especially with prolonged incubation times, further complicating the interpretation of results.[6][9]

Given these limitations, it is imperative to validate MTT findings with orthogonal assays that measure different cellular health indicators.[10][11]

1.3. Detailed Protocol: MTT Assay for this compound

This protocol is optimized for adherent cells (e.g., A549 lung carcinoma cells) in a 96-well format.

Materials:

  • A549 cells in culture

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile PBS, phenol red-free/serum-free medium

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free, phenol red-free medium containing 0.5 mg/mL MTT to each well.[1]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Section 2: Validation via Membrane Integrity: The LDH Assay

The first and most critical validation step is to determine if the observed decrease in metabolic activity is due to actual cell death. The Lactate Dehydrogenase (LDH) assay directly measures plasma membrane integrity.

2.1. Rationale and Principle

LDH is a stable cytosolic enzyme present in most eukaryotic cells.[12][13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant.[13] The LDH assay is a coupled enzymatic reaction that measures the activity of this released LDH. The amount of colorimetric or fluorescent product generated is directly proportional to the amount of LDH released, and thus, to the number of dead cells.[12]

2.2. Interpreting Concordant vs. Discordant Results

Comparing MTT and LDH results is a powerful diagnostic tool:

  • Concordant Results: A decrease in MTT signal accompanied by an increase in LDH release strongly indicates that this compound is causing cytotoxic cell death.

  • Discordant Results: A decrease in MTT signal with no corresponding increase in LDH release is a major red flag.[8][14][15] This suggests that the compound is likely not killing the cells but rather inhibiting their metabolic function, or that the compound itself is interfering with the MTT assay chemistry.[14][16]

2.3. Detailed Protocol: LDH Cytotoxicity Assay

This protocol is designed to be performed on the supernatant collected from the same wells used for the MTT assay before the addition of the MTT reagent.

Materials:

  • Cell culture supernatant from this compound-treated wells

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often 10X, provided in kits) for maximum LDH release control

  • 96-well assay plate

Procedure:

  • Prepare Controls:

    • Maximum LDH Release: In separate wells of the original cell plate, add lysis buffer to untreated cells 45 minutes before supernatant collection.[13]

    • Spontaneous LDH Release: Use supernatant from untreated, non-lysed cells.

    • Background Control: Use cell-free culture medium.

  • Supernatant Collection: Following compound incubation, centrifuge the 96-well cell plate at 400 x g for 5 minutes.[12] This pellets any detached dead cells, preventing their lysis from artificially inflating LDH levels.

  • Assay Setup: Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well assay plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well of the new assay plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[14][15] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the test sample's LDH release against the spontaneous and maximum release controls.

Section 3: A Second Opinion on Viability: The Neutral Red Uptake Assay

To further strengthen the evidence, the Neutral Red (NR) Uptake assay provides another distinct measure of cell viability, focusing on lysosomal integrity.

3.1. Rationale and Principle

The NR assay is based on the ability of viable, healthy cells to actively transport and accumulate the supravital dye neutral red within their lysosomes.[17][18] This process is dependent on both an intact plasma membrane and a functional lysosomal membrane with an active proton pump. In dead or damaged cells, the ability to retain the dye is lost.[19][20] The amount of dye extracted from the cells after washing is quantified spectrophotometrically and correlates with the number of viable cells.[20]

3.2. Building a Weight of Evidence

By this point, a clearer picture emerges:

  • MTT↓, LDH↑, NR↓: This trifecta of results provides very strong, cross-validated evidence that this compound is cytotoxic.

  • MTT↓, LDH↔, NR↔: This pattern strongly suggests that the compound's primary effect is metabolic inhibition, not cell death, and that the initial MTT result was misleading.

3.3. Detailed Protocol: Neutral Red Uptake Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • PBS

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[19]

Procedure:

  • Compound Treatment: Treat cells with this compound as described in the MTT protocol.

  • Dye Incubation: Remove the treatment medium. Add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[19]

  • Washing: Discard the dye solution, and wash the cells gently with 150 µL of PBS to remove unincorporated dye.[19]

  • Extraction (Destain): Discard the PBS wash. Add 150 µL of destain solution to each well.

  • Measurement: Place the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes. Measure the absorbance at 540 nm.

Section 4: Mechanistic Insight: Probing for Apoptosis

If the validation assays confirm cytotoxicity, the next logical question is how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. A key indicator of apoptosis is the activation of executioner caspases, specifically Caspase-3 and Caspase-7.[21]

4.1. Rationale and Principle

Caspase-3 and -7 are proteases that, once activated, cleave a multitude of cellular substrates, leading to the organized dismantling of the cell.[21] Assays to detect their activity typically use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3/7.[22][23][24] The resulting luminescent or fluorescent signal is directly proportional to the amount of active Caspase-3 and -7 in the cell population.

4.2. Visualizing the Apoptotic Pathway

The diagram below shows a simplified overview of apoptotic signaling leading to the activation of executioner caspases.

Apoptosis_Pathway cluster_0 Initiation cluster_1 Execution Extrinsic Signal Extrinsic Signal Caspase-8 Caspase-8 Extrinsic Signal->Caspase-8 activates Intrinsic Signal Intrinsic Signal Caspase-9 Caspase-9 Intrinsic Signal->Caspase-9 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Caspase-9->Caspase-3/7 activates Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways converging on executioner Caspase-3/7.

4.3. Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on a common luminescent, "add-mix-measure" format.

Materials:

  • Cells treated with this compound in a white-walled, 96-well plate (for luminescence)

  • Commercially available Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells with this compound in a white-walled plate suitable for luminescence readings. Include positive control wells (e.g., treated with staurosporine).

  • Reagent Equilibration: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[22]

  • Incubation: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

Section 5: Data Synthesis and Interpretation

5.1. Comparative Data Summary

The table below shows a hypothetical but realistic dataset for this compound, illustrating how to synthesize the results.

This compound (µM)MTT (% Viability)LDH (% Cytotoxicity)Neutral Red (% Viability)Caspase-3/7 Activity (RLU Fold Change)Interpretation
0 (Vehicle)100 ± 52 ± 1100 ± 61.0 ± 0.2Baseline
195 ± 74 ± 298 ± 51.1 ± 0.3No significant effect
1052 ± 645 ± 555 ± 88.5 ± 1.2Confirmed cytotoxicity via apoptosis
5015 ± 485 ± 918 ± 59.2 ± 1.5High cytotoxicity via apoptosis

5.2. A Logic-Based Validation Workflow

Validation_Workflow Start Initial Screen: MTT Assay MTT_Result MTT Signal Decreased? Start->MTT_Result Validation_Step1 Validation 1: LDH Assay (Membrane Integrity) MTT_Result->Validation_Step1 Yes Conclusion_NoEffect Conclusion: No Effect on Viability MTT_Result->Conclusion_NoEffect No LDH_Result LDH Release Increased? Validation_Step1->LDH_Result Validation_Step2 Validation 2: Neutral Red Assay (Lysosomal Integrity) LDH_Result->Validation_Step2 Yes Conclusion_Metabolic Conclusion: Metabolic Inhibition or Assay Interference LDH_Result->Conclusion_Metabolic No NR_Result Neutral Red Uptake Decreased? Validation_Step2->NR_Result Mechanism_Step Mechanism: Caspase-3/7 Assay (Apoptosis) NR_Result->Mechanism_Step Yes NR_Result->Conclusion_Metabolic No (Discordant Result) Caspase_Result Caspase Activity Increased? Mechanism_Step->Caspase_Result Conclusion_Apoptosis Conclusion: Cytotoxicity via Apoptosis Caspase_Result->Conclusion_Apoptosis Yes Conclusion_Necrosis Conclusion: Cytotoxicity via Necrosis/ Other Mechanism Caspase_Result->Conclusion_Necrosis No Conclusion_Cytotoxic Conclusion: Confirmed Cytotoxicity

Caption: Decision-making workflow for validating cytotoxicity results using orthogonal assays.

Conclusion

References

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay . JOVE. [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay . PubMed. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis . National Center for Biotechnology Information (NCBI). [Link]

  • Neutral Red Uptake Assay . RE-Place. [Link]

  • EarlyTox Caspase-3/7 NucView 488 Assay Kits . Molecular Devices. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual . National Center for Biotechnology Information (NCBI). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • Parallel orthogonal and/or multiplexed cytotoxicity and viability... . ResearchGate. [Link]

  • How to explain LDH assay and MTT assay results? . ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . National Center for Biotechnology Information (NCBI). [Link]

  • MTT assay . Wikipedia. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays . ACS Publications. [Link]

  • LDH CYTOTOXICITY ASSAY KIT . Tiaris Biosciences. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL . OZ Biosciences. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays . National Center for Biotechnology Information (NCBI). [Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? . PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual . National Center for Biotechnology Information (NCBI). [Link]

  • Anyone familiar with LDH assay and MTT assay? . ResearchGate. [Link]

  • A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen . ResearchGate. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening . National Center for Biotechnology Information (NCBI). [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis . J-STAGE. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification . National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives . ResearchGate. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors . MDPI. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives . Taylor & Francis Online. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Phenyloxazole

[1][2]

Executive Summary

Immediate Directive: this compound must be treated as Hazardous Organic Waste . It is strictly prohibited to dispose of this compound via municipal drains, trash, or evaporation.

  • Primary Disposal Path: High-temperature incineration with Nitrogen Oxide (NOx) scrubbing.

  • Waste Stream: Non-Halogenated Organic Solvent/Solid (depending on physical state).

  • Critical Hazard: Combustible liquid/solid; Irritant to eyes, skin, and respiratory system.

Chemical Profile & Identification

Correct identification is the prerequisite for safe disposal. This compound is often confused with related scintillators like PPO (2,5-Diphenyloxazole) or POPOP.[1] Verify your specific CAS number.

ParameterSpecificationOperational Implication
Chemical Name This compoundCore Identifier
CAS Number 20662-89-9 (Common)Verify against container SDS.[1][2]
Molecular Formula C₉H₇NONitrogen-bearing: Requires NOx scrubbing during incineration.[1][2]
Physical State Liquid or Low-Melting SolidMay solidify in cool storage; handle as a liquid for spill containment.[1][2]
Flash Point > 90°C (Estimated)Combustible. Keep away from open flames/sparks.[1][2]
Solubility Low (Water), High (Organics)Do not flush. Will partition into organic phase in sewers.[1][2]

Pre-Disposal Assessment & Segregation

As a Senior Application Scientist, I emphasize that "disposal" begins at the bench. Segregation prevents dangerous cross-reactivity in the waste drum.

The Segregation Logic

This compound contains a basic nitrogen atom in the oxazole ring.

  • Acid Compatibility: It may form salts with strong acids. While generally not explosive, mixing with strong oxidizing acids (e.g., Nitric Acid) in a waste container can generate heat and toxic fumes. Segregate from Oxidizers. [1][2][3]

  • Halogen Status: The molecule (C₉H₇NO) is Non-Halogenated .

    • Why this matters: Disposing of non-halogenated waste is significantly cheaper and cleaner than halogenated waste. Do not mix with Chloroform or DCM unless unavoidable.

Waste Stream Classification
  • RCRA Status (USA): Not typically a P-listed or U-listed waste. However, it is regulated as a Characteristic Waste if it exhibits ignitability (D001).

  • EU CLP: Classified as Hazardous Waste under European Waste Catalogue (EWC) codes for organic chemicals.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containerization

Objective: Containment integrity.[4]

  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste stream is acidic.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • State Management: If the material has solidified in an old bottle, do not attempt to melt it with an open flame. Dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethanol) to transfer it to the liquid waste stream.

Phase 2: Labeling

Objective: Clear communication for downstream handlers. Label the container strictly with the following:

  • Full Chemical Name: "this compound Waste" (No abbreviations/formulas).

  • Constituents: If dissolved, list the solvent (e.g., "this compound (5%) in Acetone (95%)").

  • Hazard Checkboxes: [x] Irritant, [x] Flammable/Combustible.

Phase 3: The Handover

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA). Ensure secondary containment (spill tray) is used during storage.

Spill Contingency Plan

Scenario: A 100mL bottle of this compound drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[4] Nitrogen heterocycles can have pungent, irritating odors.

  • PPE Up: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Containment:

    • If Liquid: Surround the spill with absorbent pillows or vermiculite.

    • If Solid: Cover with wet sand or a dust suppressant to prevent airborne particles.

  • Cleanup: Scoop the absorbent material into a wide-mouth hazardous waste jar.

  • Decontamination: Clean the surface with a detergent solution. Do not use bleach (hypochlorite), as it can react with amines/nitrogen compounds to form chloramines.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this compound.

DisposalWorkflowStartWaste: this compoundCheckStateCheck Physical StateStart->CheckStateIsSolidSolid / SludgeCheckState->IsSolidIsLiquidLiquid / SolutionCheckState->IsLiquidDissolveDissolve in Acetone/Ethanol(If stuck in bottle)IsSolid->DissolveResidueSegregationSegregation CheckIsSolid->SegregationBulk SolidIsLiquid->SegregationDissolve->IsLiquidHalogenCheckMixed with Halogens?(DCM, Chloroform)Segregation->HalogenCheckStreamAStream A: Non-HalogenatedOrganic Waste(Preferred)HalogenCheck->StreamANoStreamBStream B: HalogenatedOrganic Waste(Costly)HalogenCheck->StreamBYesDisposalFinal Disposal:High-Temp Incineration(w/ NOx Scrubber)StreamA->DisposalStreamB->Disposal

Caption: Operational logic for segregating this compound waste streams to ensure compliance and safety.

Ultimate Destruction Method (Technical Context)

Why do we specify these protocols?

  • Mechanism: Incineration is required to break the stable oxazole ring.

  • Chemistry: The combustion reaction generally follows:

    
    [2]
    
  • NOx Control: Because the nitrogen is bound in the ring, thermal decomposition releases Nitrogen Oxides (NOx). Professional chemical incinerators utilize a secondary combustion chamber (operating >1000°C) and a wet scrubber (using alkaline solution) to neutralize acidic NOx gases before release. This is why you never burn this in an open pit or low-grade trash burner.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520605, 4-phenyl-1,3-oxazol-2-amine (Related Derivative Structure & Hazards).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Oxazole Derivatives Classification.[5] Retrieved from [Link][1][2][5]

Personal Protective Equipment (PPE) & Handling Strategy for 4-Phenyloxazole

[1][2][3][4]

Executive Summary: Beyond the SDS

While the Safety Data Sheet (SDS) categorizes 4-Phenyloxazole (CAS: 20662-89-9) primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), practical experience in the laboratory reveals nuances that standard codes miss.[1]

The critical handling challenge with this compound is its low melting point (approx. 45–48 °C) .[1] In a cold storage environment, it exists as a crystalline solid; however, upon exposure to ambient lab temperatures or body heat (e.g., holding the vial), it can undergo a phase transition to an oil.[1] This unpredictability increases the risk of splashes and surface contamination compared to stable powders.[1]

This guide synthesizes toxicological data with operational logistics to ensure researcher safety and experimental integrity.

Risk Profile & Causality

To select the correct PPE, we must understand the specific hazards.[1] This compound is an aromatic heterocycle; its lipophilic nature facilitates skin absorption, while its structural properties make it a mucous membrane irritant.[1]

Table 1: Hazard-to-PPE Mapping
GHS CodeHazard DescriptionOperational RiskRequired PPE / Engineering Control
H302 Harmful if swallowedHand-to-mouth transfer via contaminated gloves.[1]Gloves: Nitrile (Double-gloving recommended).[1] Hygiene: Wash hands immediately after doffing.[1]
H319 Causes serious eye irritationDust or micro-droplets entering the eye during weighing.[1]Eye Protection: Chemical Safety Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders/oils.[1]
H335 May cause respiratory irritationInhalation of fine dust or vapors if heated.[1]Engineering: Certified Fume Hood. Respirator: N95 (if hood unavailable/spill cleanup).
H315 Causes skin irritationDirect contact causing dermatitis.[1]Body: Lab coat (buttoned), long sleeves, closed-toe shoes.[1]

PPE Specifications & Selection Logic

Hand Protection: The "Splash vs. Immersion" Rule

Standard disposable nitrile gloves (0.11 mm thickness) are generally sufficient for incidental contact.[1] However, aromatic oxazoles can permeate thin nitrile over time.[1]

  • Protocol: Use the "Double-Glove, Color-Code" technique.

    • Inner Layer: Standard Blue Nitrile (4 mil).[1]

    • Outer Layer: White/Purple Nitrile (allows easy visualization of contamination).[1]

    • Action: If the outer glove is splashed, strip it immediately.[1] The inner glove protects you during the change.[1]

Respiratory Protection: The Phase-Change Hazard

Because this compound can transition between solid and liquid, inhalation risks vary.[1]

  • Solid State: Risk of dust generation during scraping/weighing.[1]

  • Liquid/Melted State: Vapor pressure increases; inhalation risk shifts to organic vapors.[1]

  • Directive: All open-vessel handling must occur inside a Class II Fume Hood with a face velocity of 80–100 fpm.[1]

Eye Protection

Standard safety glasses with side shields offer impact protection but fail against airborne dust or liquid splashes that can wick around the lens.[1]

  • Requirement: Wear tight-fitting chemical splash goggles or a face shield if handling quantities >10g.[1]

Operational Protocols

Workflow 1: Safe Weighing & Transfer

This protocol mitigates the risk of the compound melting during handling.[1]

  • Acclimatization: Remove the container from the refrigerator (2-8°C) and allow it to reach room temperature inside a desiccator to prevent condensation.

  • Setup: Place a disposable weighing boat and a secondary containment tray inside the fume hood.

  • Transfer:

    • Use a stainless steel spatula.[1]

    • Critical Insight:Do not hold the glass vial in your palm. Your body heat can melt the solid this compound, turning it into a liquid that is harder to dispense controlledly.[1] Use a clamp or hold the vial by the cap/rim.[1]

  • Cleanup: Wipe the spatula with an acetone-dampened Kimwipe inside the hood immediately after use.[1]

Workflow 2: Solubilization

This compound is soluble in common organic solvents (Methanol, DMSO).[1][2]

  • Exothermic Risk: Dissolution is generally neutral, but always add the solid to the solvent, not vice versa, to minimize splashback.[1]

  • Vessel: Use borosilicate glass (Pyrex/Duran).[1] Avoid polystyrene plastics as aromatic heterocycles can etch certain polymers over long durations.[1]

Workflow 3: Waste Disposal
  • Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as oxazoles can be oxidized, potentially generating heat.[1]

  • Labeling: Clearly mark waste containers with "Toxic" and "Irritant."[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the phase-change risk.

SafetyProtocolStartStart: Handling this compoundCheckStateCheck Physical StateStart->CheckStateSolidState: Solid/CrystallineCheckState->SolidTemp < 45°CLiquidState: Oil/Melted (>45°C)CheckState->LiquidTemp > 45°CRiskDustRisk: Airborne DustSolid->RiskDustRiskSplashRisk: Splash/VaporLiquid->RiskSplashWeighingWeighing ProtocolHoodMandatory: Fume Hood(Sash at safe height)Weighing->HoodControlSolidUse Anti-Static GunAvoid Body Heat TransferRiskDust->ControlSolidControlLiquidUse Positive Displacement PipetteDouble Nitrile GlovesRiskSplash->ControlLiquidControlSolid->WeighingControlLiquid->WeighingDisposalDisposal: Organic Waste(No Oxidizers)Hood->Disposal

Figure 1: Decision logic for handling this compound based on its physical state (Solid vs. Liquid).

Emergency Response

In the event of exposure, immediate action mitigates long-term injury.[1] This protocol is self-validating: if symptoms persist after these steps, medical escalation is automatic.[1]

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open.Seek medical attention (Ophthalmologist).[1] Bring SDS.
Skin Contact Drench with water, then wash with soap.[1] Do not use alcohol (increases absorption).[1]Monitor for redness/blistering (Dermatitis).[1]
Spill (< 5g) Cover with absorbent pads.[1] Wipe with acetone.[1]Place used pads in a sealed bag as hazardous waste.[1]
Spill (> 5g) Evacuate area. Allow dust to settle.[1]Wear N95 respirator + Goggles for cleanup.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89279, this compound.[1] Retrieved October 26, 2023.[1][2] [Link]

  • Angene International. Safety Data Sheet: Oxazole, 4-phenyl-.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyloxazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Phenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.